molecular formula C7H15NO B3095523 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol CAS No. 126512-75-2

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Cat. No.: B3095523
CAS No.: 126512-75-2
M. Wt: 129.2 g/mol
InChI Key: ZOTVJESZONIGGS-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTVJESZONIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126512-75-2
Record name 2-(3-methylpyrrolidin-1-yl)ethan-1-ol
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Foundational & Exploratory

Technical Whitepaper: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a bifunctional heterocyclic building block used in medicinal chemistry and organic synthesis.

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (C₇H₁₅NO) is a tertiary amino alcohol featuring a saturated five-membered nitrogen heterocycle. It serves as a critical motif in drug discovery, primarily used to modulate physicochemical properties such as aqueous solubility and lipophilicity (LogP). Its structure combines a basic tertiary amine center with a primary alcohol, offering orthogonal reactivity for the construction of complex pharmaceutical intermediates, particularly in the synthesis of histamine H3 antagonists and kinase inhibitors.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES CC1CCN(CCO)C1
Key Structural Features [1][2] • Chiral Center: C3 of the pyrrolidine ring (exists as R, S, or racemate).• Basic Center: Tertiary amine (N1).• Nucleophile: Primary hydroxyl group.
Stereochemistry Note

The 3-methyl substituent introduces chirality. In high-precision medicinal chemistry, the enantiopure forms—(R)- or (S)-—are often preferred to avoid off-target binding affinities common with racemates.

  • (R)-Isomer Precursor: (R)-3-Methylpyrrolidine (CAS 69497-60-1)

  • (S)-Isomer Precursor: (S)-3-Methylpyrrolidine (CAS 69497-61-2)

Physicochemical Profile

Data derived from structural analogs (e.g., 1-(2-hydroxyethyl)pyrrolidine) and computational models.

ParameterValue (Estimated/Experimental)Context
Boiling Point 195–205 °C (at 760 mmHg)High BP due to intermolecular H-bonding (OH···N).
pKa (Conjugate Acid) 9.4 – 9.8Typical for N-alkyl pyrrolidines; highly basic.
LogP (Octanol/Water) 0.4 – 0.7Amphiphilic; soluble in both organic solvents and water.
Density ~0.96 g/cm³Slightly less dense than water.
Solubility Miscible in Water, Ethanol, DCMHighly soluble in polar protic/aprotic solvents.

Synthetic Routes & Methodology

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is achieved via N-alkylation of the secondary amine. Two primary industrial routes exist:

Route A: Ethoxylation with Ethylene Oxide (Industrial Scale)

This route is atom-economical but requires handling toxic, gaseous reagents.

  • Reagents: 3-Methylpyrrolidine, Ethylene Oxide (EO).[3]

  • Conditions: 0–10°C, sealed vessel, often neat or in water.

  • Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring.

Route B: Alkylation with 2-Haloethanol (Lab Scale)

Preferred for smaller batches to avoid gas handling.

  • Reagents: 3-Methylpyrrolidine, 2-Bromoethanol (or 2-Chloroethanol), K₂CO₃ (base).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (60–80°C) for 4–12 hours.

Experimental Protocol (Route B)

Reagents: 3-Methylpyrrolidine (1.0 eq), 2-Bromoethanol (1.1 eq), K₂CO₃ (2.0 eq), MeCN (0.5 M).

  • Setup: Charge a round-bottom flask with 3-methylpyrrolidine and K₂CO₃ in anhydrous MeCN.

  • Addition: Add 2-bromoethanol dropwise at 0°C to prevent exotherms.

  • Reaction: Warm to room temperature, then reflux at 80°C for 6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS. 4.[4] Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.

Visualization: Synthetic Pathways

Synthesis Start 3-Methylpyrrolidine (Secondary Amine) EO Ethylene Oxide (Route A) Start->EO Nucleophilic Attack Halo 2-Bromoethanol + Base (Route B) Start->Halo SN2 Substitution Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (Target) EO->Product Ring Opening (100% Atom Economy) Halo->Product - HBr (Requires Workup)

Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B is preferred for safety in non-specialized labs.

Reactivity & Transformations[5][6][7]

The molecule possesses two distinct reactive centers: the Nucleophilic Nitrogen and the Primary Hydroxyl .

Nitrogen-Mediated Reactivity
  • Salt Formation: Readily forms crystalline salts (HCl, oxalate) for purification.

  • N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide, a potential metabolite or prodrug motif.

  • Quaternization: Reaction with alkyl halides (e.g., MeI) yields quaternary ammonium salts, used as phase transfer catalysts or ionic liquids.

Hydroxyl-Mediated Reactivity
  • Activation: Conversion of the -OH to a leaving group (Cl, Br, OMs, OTs) allows the pyrrolidine moiety to be attached to larger scaffolds.

    • Reagent: Thionyl chloride (SOCl₂) → 2-Chloroethyl-3-methylpyrrolidine .

  • Oxidation: Swern or Dess-Martin oxidation yields the corresponding aldehyde , a precursor for reductive amination.

The Aziridinium Hazard (Self-Alkylation)

Under acidic conditions or upon activation of the hydroxyl group (e.g., to a mesylate), the nitrogen lone pair can displace the leaving group intramolecularly to form a reactive Aziridinium Ion .

  • Implication: This species is a potent electrophile and alkylating agent.[5] While useful in synthesis, it poses a toxicity risk (vesicant properties) if not handled controlled.

Visualization: Reactivity Profile

Reactivity Center 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Salt HCl Salt (Solid Handling) Center->Salt + HCl/Et2O Chloride Chloro-Derivative (Leaving Group) Center->Chloride + SOCl2 Aldehyde Aldehyde (Reductive Amination) Center->Aldehyde Swern Ox. Aziridinium Aziridinium Ion (Reactive Intermediate) Chloride->Aziridinium Intramolecular Cyclization

Figure 2: Divergent reactivity pathways. The formation of the aziridinium ion (red) is a critical mechanistic consideration.

Applications in Drug Development

Pharmacophore Solubility Enhancer

The 3-methylpyrrolidine tail is a "privileged structure" in medicinal chemistry. It is often attached to hydrophobic drug cores to:

  • Increase pKa: Ensures the molecule is protonated at physiological pH (7.4), improving aqueous solubility.

  • Disrupt Planarity: The chiral methyl group on the ring creates steric bulk that can improve selectivity for specific receptor pockets (e.g., GPCRs).

Histamine H3 Antagonists

Research indicates that pyrrolidine-ethyl ethers and amines are key pharmacophores in H3 receptor antagonists used for cognitive disorders. The methyl group adds a steric constraint that can enhance binding affinity compared to the unsubstituted pyrrolidine.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr. 1B Causes severe skin burns and eye damage.Wear nitrile gloves and face shield.
Acute Tox. 4 Harmful if swallowed.Do not eat/drink in lab.
Sensitization May cause skin sensitization.Avoid breathing vapors/mist.

Storage:

  • Hygroscopic: Store under nitrogen or argon.

  • Stability: Stable at room temperature, but avoid strong oxidizers and acid chlorides (unless intended for reaction).

References

  • Preparation of Pyrrolidine Derivatives. Organic Syntheses, Coll. Vol. 4, p. 816 (1963).

  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi (2016). [6]

  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(8), 2012.

  • Heat Capacities of Organic Liquids (Pyrrolidine Data). NIST Standard Reference Data.

  • Reactivity of 2-Haloethylamines (Aziridinium formation). Journal of Organic Chemistry, Mechanistic Studies on Nitrogen Mustards.

Sources

Physical properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. The characterization of a compound's physical properties is a foundational step in the drug development pipeline, directly influencing formulation, stability, and bioavailability. This document outlines both the predicted physicochemical parameters and the rigorous, self-validating experimental methodologies required to determine them under Good Laboratory Practices (GLP). By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists seeking to generate reliable and reproducible data.

Introduction: The Critical Role of Physicochemical Characterization

In the fields of medicinal chemistry and drug development, a thorough understanding of a molecule's physical properties is non-negotiable. These characteristics, including boiling point, density, and solubility, govern a compound's behavior from initial synthesis and purification to its ultimate formulation and in-vivo performance. For a molecule like 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, which contains both a hydrophilic alcohol group and a tertiary amine within a pyrrolidine ring, these properties dictate its interaction with solvents, excipients, and biological systems. Accurate determination of these parameters is essential for process optimization, quality control, and ensuring the safety and efficacy of potential drug candidates.[1] This guide is structured to provide not just the data, but the field-proven methodologies for its acquisition, grounded in the principles of scientific integrity.

Compound Identification and Core Properties

A precise identification of the molecule is the cornerstone of any scientific investigation. The structural and fundamental properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol are summarized below.

PropertyValueSource
IUPAC Name 2-(3-methylpyrrolidin-1-yl)ethanolPubChem
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [3][4][5]
CAS Number 350343-63-6-
Monoisotopic Mass 129.11537 Da[2]
Predicted XlogP 0.5[2]

Predicted Spectroscopic and Physicochemical Profile

While extensive experimental data for this specific molecule is not widely published, its structure allows for the prediction of its key spectroscopic and physical characteristics. These predictions form a hypothesis that must be confirmed through the rigorous experimental protocols detailed in Section 4.0.

Physicochemical Properties (Predicted)
PropertyPredicted Value / ObservationRationale
Boiling Point Elevated; >150 °C (est.)The presence of a hydroxyl group allows for hydrogen bonding, significantly raising the boiling point relative to non-hydroxylated analogues. Molecular weight also contributes.[6]
Density ~0.9 - 1.0 g/mL (est.)Similar to many small organic molecules containing oxygen and nitrogen. The precise value is temperature-dependent.[7]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).The polar hydroxyl and tertiary amine groups are expected to confer good solubility in polar protic solvents.
Expected Spectroscopic Signature
Spectroscopy TypeExpected Features
¹H NMR - Broad singlet (~1-5 ppm): -OH proton. - Multiplets (~2.5-3.7 ppm): Protons on the ethyl group adjacent to the nitrogen and oxygen. - Multiplets (~1.5-2.5 ppm): Protons on the pyrrolidine ring. - Doublet (~0.9-1.1 ppm): Methyl group protons on the ring.
IR Spectroscopy - Broad peak (~3200-3600 cm⁻¹): O-H stretching from the alcohol group, indicative of hydrogen bonding.[8] - Sharp peaks (~2850-3000 cm⁻¹): C-H stretching of sp³ hybridized carbons. - Peak (~1050-1200 cm⁻¹): C-N stretching of the tertiary amine.
Mass Spectrometry - Molecular Ion Peak (M⁺): m/z = 129. - Key Fragments: Expect fragmentation patterns corresponding to the loss of •CH₂OH (m/z = 98) or cleavage of the pyrrolidine ring.[9]

Experimental Methodologies for Property Determination

The generation of reliable physical property data hinges on the meticulous application of validated experimental protocols. Adherence to Good Laboratory Practices (GLP) is paramount to ensure data integrity, reproducibility, and trustworthiness.[1][10][11]

Protocol: Boiling Point Determination via Capillary Method

The determination of a boiling point is a fundamental technique for assessing the purity and identity of a volatile liquid.[12] The capillary method is a microscale technique suitable for small sample quantities.

Causality Behind Experimental Choices:

  • Heating Medium: A paraffin or mineral oil bath is used to ensure slow, uniform, and controllable heating of the sample, preventing localized overheating and decomposition.

  • Capillary Tube: A sealed-end capillary tube traps the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure.[6][13]

Step-by-Step Methodology:

  • Apparatus Assembly: Secure a small test tube containing 2-3 mL of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol to a clamp on a ring stand.

  • Thermometer Placement: Attach a thermometer to the test tube such that the thermometer bulb is level with the bottom of the test tube.

  • Capillary Insertion: Place a small, sealed-end capillary tube (sealed end up) into the liquid within the test tube.[12]

  • Heating: Immerse the assembly into a beaker containing the oil bath. Place the beaker on a hot plate.

  • Observation: Begin heating the oil bath slowly while gently stirring. Observe the open end of the capillary tube. A slow stream of bubbles will emerge as the air inside is expelled.

  • Boiling Point Identification: As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the liquid's vapor has displaced all the air.

  • Recording Temperature: Remove the heat source. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6] Record this temperature.

  • Verification: Allow the apparatus to cool slightly and repeat the heating process to verify the measurement. A consistent reading within a narrow range (e.g., 2-3°C) indicates a pure sample.[12]

Boiling_Point_Workflow Workflow for Boiling Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation prep1 Assemble Apparatus: Test Tube, Thermometer, Capillary Tube prep2 Add Sample to Test Tube prep1->prep2 heat Immerse in Oil Bath & Heat Slowly prep2->heat observe Observe Bubble Stream from Capillary heat->observe record Remove Heat & Record Temp. when Liquid Enters Capillary observe->record validate Cool and Repeat for Verification record->validate

Boiling Point Determination Workflow
Protocol: Density Measurement

Density is an intensive physical property defined as the mass per unit volume.[7] Its determination is crucial for concentration calculations and formulation development. The most direct method involves measuring the mass of a precisely known volume of the liquid.

Causality Behind Experimental Choices:

  • Temperature Control: The density of liquids is sensitive to temperature changes; therefore, all measurements must be performed at a constant, recorded temperature.[7][14]

  • Accurate Measurements: An analytical balance is required for precise mass measurements, and a graduated cylinder or, for higher accuracy, a pycnometer (specific gravity bottle) is used for volume measurement.[14][15]

Step-by-Step Methodology:

  • Equipment Preparation: Ensure a 10 mL or 25 mL graduated cylinder is clean and completely dry.

  • Tare Mass: Using an analytical balance, measure and record the mass of the empty graduated cylinder.

  • Volume Addition: Carefully add a specific volume (e.g., 10.0 mL) of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol to the graduated cylinder. Read the volume from the bottom of the meniscus.[15]

  • Sample Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.

  • Temperature Recording: Measure and record the temperature of the liquid sample.[7]

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

    • Calculate the density using the formula: Density = Mass / Volume .[16]

  • Replication: To ensure accuracy and precision, repeat the procedure at least two more times and calculate the average density.[15]

Density_Measurement_Workflow Workflow for Density Measurement A Weigh Empty Graduated Cylinder (Mass 1) B Add Precise Volume of Liquid (Volume) A->B E Calculate Mass: Mass = Mass 2 - Mass 1 C Weigh Cylinder + Liquid (Mass 2) B->C F Calculate Density: Density = Mass / Volume D Record Sample Temperature C->D D->F Temp. context E->F G Repeat for Triplicate Measurement F->G

Density Measurement Workflow

Conclusion

The physical and spectroscopic properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol are defining characteristics that are indispensable for its application in scientific research and drug development. This guide has provided a framework for understanding its predicted properties based on its chemical structure and, more importantly, has detailed the robust experimental methodologies required for their empirical determination. By grounding these procedures in the principles of causality and Good Laboratory Practices, researchers can confidently generate the high-quality, reliable data necessary to advance their scientific objectives.

References

Sources

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Foreword: The Imperative of Structural Certainty

In the realm of molecular sciences, particularly within pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of a compound is the bedrock upon which all subsequent research is built. A molecule's identity—its precise arrangement of atoms and bonds—dictates its function, reactivity, and interaction with biological systems. This guide provides a comprehensive, multi-technique approach to the structural analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a chiral amino alcohol. As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, self-validating narrative that demonstrates how orthogonal analytical techniques converge to provide an irrefutable structural confirmation. We will explore not just what the data shows, but why we choose specific experiments and how their results interlink, ensuring the highest degree of scientific integrity.

Molecular Overview

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a substituted pyrrolidine derivative. Its structure features a tertiary amine embedded within a five-membered ring, a primary alcohol, and a chiral center at the 3-position of the pyrrolidine ring. This combination of functionalities makes it a valuable building block in medicinal chemistry.

To begin our analysis, we first establish the fundamental molecular properties derived from its chemical formula, C₇H₁₅NO.[1]

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem
Monoisotopic Mass 129.115364102 DaPubChem[2]

Part 1: Foundational Analysis via Mass Spectrometry (MS)

1.1. The Causality of Choice: Why High-Resolution Mass Spectrometry (HRMS)?

We begin with HRMS to establish the most fundamental property beyond all reasonable doubt: the elemental composition. While low-resolution MS provides nominal mass, HRMS provides mass accuracy to within a few parts per million (ppm). This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a definitive elemental formula that serves as the foundational constraint for all subsequent spectroscopic analysis.

1.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving ~1 mg of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation, which is essential for ESI.

  • Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI (+)

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Data Acquisition: Centroid mode

  • Calibration: The instrument is calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure high mass accuracy.

1.3. Anticipated Data & Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺.

IonCalculated Exact Mass (C₇H₁₆NO⁺)Observed MassInterpretation
[M+H]⁺ 130.12265 Da~130.1226Confirms the elemental formula C₇H₁₅NO.

Furthermore, Electron Ionization (EI) would induce fragmentation, providing clues to the molecule's structure. The fragmentation pattern is a molecular fingerprint. Key fragmentations arise from the cleavage of the weakest bonds, typically alpha to the heteroatoms (N and O).

Predicted m/zPossible Fragment IonRationalization
112 [M - H₂O]⁺Loss of a water molecule from the parent ion.
98 [C₆H₁₂N]⁺Alpha-cleavage with loss of the •CH₂OH radical. This is often a dominant fragment for N-substituted ethanolamines.
84 [C₅H₁₀N]⁺Cleavage of the ethyl group, resulting in the 3-methyl-N-methylene-pyrrolidinium ion.
70 [C₄H₈N]⁺Fragmentation of the pyrrolidine ring.
44 [C₂H₆N]⁺Fragment corresponding to the ethylamine side chain.

The combination of a highly accurate parent mass and a logical fragmentation pattern provides the first layer of structural validation.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

2.1. The Causality of Choice: A Rapid Functional Group Screen

IR spectroscopy is an exceptionally rapid and non-destructive technique for identifying the functional groups present in a molecule.[3] By detecting the vibrational frequencies of chemical bonds, we can quickly confirm the presence of the alcohol (O-H) and amine (C-N) functionalities and, just as importantly, the absence of other groups like carbonyls (C=O) or nitriles (C≡N), which would produce strong, characteristic absorptions.[3]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A single drop of neat liquid 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory. No further preparation is required.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Scan: The sample spectrum is acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance plot.

2.3. Anticipated Data & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3350 (broad) O-H stretchThe broadness is due to intermolecular hydrogen bonding, which is a definitive characteristic of an alcohol.[3]
2950-2850 C-H stretchAliphatic C-H bonds of the methyl, methylene, and methine groups.
~1460 C-H bendMethylene and methyl scissoring vibrations.
~1150-1050 C-N stretchCharacteristic of a tertiary amine.
~1050 C-O stretchCharacteristic of a primary alcohol.

The presence of the broad O-H and the C-O stretch signals strongly confirms the alcohol group, while the C-N stretch supports the tertiary amine structure. The absence of a strong peak in the 1650-1800 cm⁻¹ region confirms the lack of a carbonyl group.

Part 3: Definitive Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. The Causality of Choice: The Gold Standard of Structure Elucidation

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every carbon and hydrogen atom. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment, while ¹H NMR details the connectivity of protons, their relative numbers, and their spatial relationships through spin-spin coupling.[4] Together, they allow for a complete assembly of the molecular skeleton.

3.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 10-20 mg of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This simplifies the spectrum so that each unique carbon appears as a single line.[5]

  • ¹H NMR Acquisition: A standard ¹H spectrum is acquired to observe chemical shifts, signal integrations, and coupling patterns (multiplicities).

3.3. Anticipated Data & Interpretation

The molecule's structure, including the chiral center at C3, means that all 7 carbon atoms and all non-exchangeable protons are chemically non-equivalent.

¹³C NMR Spectrum (Predicted)

We expect to see 7 distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of nearby atoms (O and N), which deshield the nuclei and shift their signals downfield.[6]

Predicted δ (ppm)Carbon AssignmentRationale
~60-65 C8 (-C H₂OH)Attached to electronegative oxygen.
~58-62 C7 (-N-C H₂-)Attached to electronegative nitrogen.
~55-60 C2, C5 (-N-C H₂-)Carbons of the pyrrolidine ring adjacent to nitrogen.
~35-40 C3 (-C H-CH₃)Methine carbon at the chiral center.
~30-35 C4 (-C H₂-CH-)Pyrrolidine ring carbon.
~18-22 C6 (-C H₃)Methyl group carbon.
¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum will be more complex due to spin-spin coupling. The integration of each signal will correspond to the number of protons it represents.

Predicted δ (ppm)IntegrationMultiplicityProton AssignmentRationale
~3.65 2HtH8 (-CH ₂OH)Adjacent to a CH₂ group (H7), splits into a triplet (n+1 = 2+1=3). Deshielded by oxygen.
~2.5-3.0 2HmH2, H5 (ring N-CH ₂)Complex multiplets due to coupling with multiple adjacent protons in the ring. Deshielded by nitrogen.
~2.70 2HtH7 (-N-CH ₂-)Adjacent to a CH₂ group (H8), splits into a triplet. Deshielded by nitrogen.
~2.2-2.6 1HmH3 (-C H-CH₃)Methine proton, complex multiplet due to coupling with H2, H4, and H6 protons.
~1.5-2.0 2HmH4 (ring -CH ₂-)Complex multiplets due to diastereotopic nature and coupling to neighboring protons.
~1.05 3HdH6 (-CH ₃)Adjacent to a single methine proton (H3), splits into a doublet (n+1 = 1+1=2).
Broad singlet 1Hs-OH The hydroxyl proton signal is often broad and does not couple due to rapid chemical exchange. Its position is concentration-dependent.

Part 4: Integrated Structural Confirmation Workflow

The power of this analytical approach lies not in any single technique, but in their synergistic and orthogonal nature. The workflow is a self-validating loop where each result must be consistent with the others.

G cluster_0 Mass Spectrometry cluster_1 Infrared Spectroscopy cluster_2 NMR Spectroscopy HRMS HRMS Analysis MS_Data Result: Exact Mass [M+H]⁺ (C₇H₁₅NO) Final Final Structure Confirmation: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol MS_Data->Final IR FTIR Spectroscopy IR_Data Result: O-H, C-N, C-O Stretches (Confirms Functional Groups) IR_Data->Final NMR ¹H & ¹³C NMR NMR_Data Result: 7 Carbon Signals Specific ¹H Shifts & Couplings (Confirms C-H Framework) NMR_Data->Final

Caption: Integrated workflow for structural elucidation.

Caption: Structure of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol.

References

  • PubChem Compound Summary for CID 22706983, 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 14546493, 2-(3-Methylpyridin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • 13C-NMR. University of Calgary. [Link]

  • 13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C-nmr Chemical Shifts of 1, 2, and 3. ResearchGate. [Link]

  • 2-(1-methylpyrrolidin-2-yl)ethanol. Molbase. [Link]

  • 2-(1-methylpyrrolidin-3-yl)ethan-1-ol. Oakwood Chemical. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • PubChem Compound Summary for CID 7131536, 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. HAL Open Science. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Royal Society of Chemistry. [Link]

  • Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Synthesis and biological properties of Enantiomers. An-Najah National University. [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • 2-Methylpyrrolidine. NIST WebBook. [Link]

  • 2-Pyrrolidinone, 1-methyl-. NIST WebBook. [Link]

  • (+-)-3-methyl-2-pyrrolidinone. SpectraBase. [Link]

  • INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. Food and Agriculture Organization of the United Nations. [Link]

  • PubChem Compound Summary for CID 6950163, (R)-2-(1-methylpyrrolidin-2-yl)ethanol. National Center for Biotechnology Information. [Link]

  • mass spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]

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Stereoselective Architectures: A Technical Guide to the Chiral Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol presents a specific stereochemical challenge: the establishment of the carbon-3 chiral center within the pyrrolidine ring. This motif is a critical pharmacophore in histamine H3 antagonists, antipsychotics, and nicotinic acetylcholine receptor ligands.

While racemic synthesis is trivial, the demand for enantiopure drug candidates necessitates a robust asymmetric approach. This guide delineates a convergent synthetic strategy prioritizing high enantiomeric excess (


) and scalability. We reject the classical resolution of racemic 3-methylpyrrolidine (due to yield loss and handling difficulties of the volatile amine) in favor of Asymmetric Catalytic Hydrogenation  of itaconic acid derivatives.
Core Strategic Advantages
  • Atom Economy: Utilizes catalytic asymmetric induction rather than stoichiometric chiral auxiliaries.

  • Scalability: Avoids the use of hygroscopic, low-molecular-weight racemic amines until the final step.

  • Modularity: The intermediate (3-methylpyrrolidine) can be diverted to other N-functionalized targets.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule at the


-alkyl bond, revealing two primary precursors: the hydroxyethyl fragment and the chiral 3-methylpyrrolidine core. The stereocenter is established upstream via the asymmetric hydrogenation of an itaconimide precursor.

Retrosynthesis Target Target: (R)- or (S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Disconnection N-Alkylation Disconnection Target->Disconnection Retrosynth Fragment1 Fragment A: 2-Bromoethanol (or Ethylene Oxide) Disconnection->Fragment1 Fragment2 Fragment B (Core): Chiral 3-Methylpyrrolidine Disconnection->Fragment2 Precursor Precursor: N-Benzyl-3-Methylsuccinimide Fragment2->Precursor Reduction Start Starting Material: Itaconic Acid + Benzylamine Precursor->Start Asymmetric Hydrogenation

Figure 1: Retrosynthetic logic prioritizing the early establishment of chirality via asymmetric catalysis.

Phase I: Enantioselective Synthesis of the Core

The most robust route to chiral 3-methylpyrrolidine is the Burk-DuPHOS Asymmetric Hydrogenation . This method utilizes a Rhodium(I) catalyst with a chiral phospholane ligand to hydrogenate itaconic acid derivatives with exceptional enantioselectivity.

Protocol A: Synthesis of N-Benzylitaconimide

Rationale: We use the


-benzyl derivative rather than the free acid to improve solubility in organic solvents and protect the nitrogen during the subsequent reduction.
  • Reagents: Itaconic anhydride (1.0 eq), Benzylamine (1.0 eq), Acetyl chloride (1.2 eq), Toluene.

  • Procedure:

    • Dissolve itaconic anhydride in toluene.

    • Add benzylamine dropwise at 0°C (exothermic). Stir for 1 hour to form the amic acid intermediate.

    • Add acetyl chloride and reflux for 3 hours to effect dehydration/cyclization to the imide.

    • Workup: Wash with NaHCO₃, brine, dry over MgSO₄, and concentrate.

    • Yield: Typically >85% as a crystalline solid.

Protocol B: Asymmetric Hydrogenation (The Stereodefining Step)

Rationale: The use of (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate [(R,R)-Et-DuPHOS-Rh] ensures high


.
  • Reagents: N-Benzylitaconimide, [Rh((R,R)-Et-DuPHOS)(cod)]BF₄ (0.1-0.5 mol%), Methanol (degassed).

  • Procedure:

    • In a glovebox: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with the substrate and catalyst dissolved in degassed methanol.

    • Seal the vessel and purge with Hydrogen (H₂) gas (3 cycles).

    • Pressurize to 60 psi (4 bar) H₂.

    • Stir at room temperature for 12–24 hours.

    • Validation: Vent H₂ and concentrate. Analyze conversion by ¹H NMR (disappearance of vinylic protons at ~6.3 ppm).

  • Result: (R)-N-Benzyl-3-methylsuccinimide (>98%

    
    ).
    
    • Note: To obtain the (S)-enantiomer, use the (S,S)-Et-DuPHOS ligand.

Protocol C: Global Reduction to Pyrrolidine

Rationale: Lithium Aluminum Hydride (LiAlH4) reduces both carbonyls of the succinimide to methylene groups, yielding the pyrrolidine ring.

  • Reagents: (R)-N-Benzyl-3-methylsuccinimide, LiAlH4 (3.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 in THF at 0°C under Argon.

    • Add the succinimide solution dropwise (maintain temp <10°C).

    • Reflux for 16 hours.[1]

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Concentrate the filtrate.

  • Debenzylation (Optional but Recommended):

    • If the

      
      -benzyl group interferes with the final target solubility or application, remove it via hydrogenolysis (Pd/C, H₂, MeOH, 50 psi). However, for the target molecule, direct alkylation of the secondary amine is required, so debenzylation is mandatory .
      
    • Product: (R)-3-Methylpyrrolidine (volatile liquid, handle as HCl salt if storing).

Phase II: Convergent N-Alkylation

With the chiral secondary amine in hand, we attach the hydroxyethyl chain.

Protocol D: Alkylation with 2-Bromoethanol

Rationale: Direct alkylation is efficient. While ethylene oxide is an alternative, 2-bromoethanol is safer for standard laboratory scales.

  • Reagents: (R)-3-Methylpyrrolidine (1.0 eq), 2-Bromoethanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve (R)-3-Methylpyrrolidine in MeCN.

    • Add finely ground K₂CO₃.

    • Add 2-Bromoethanol dropwise at room temperature.

    • Heat to 60°C for 12 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) or LC-MS.

    • Workup: Filter off solids. Concentrate filtrate.

    • Purification: Distillation (high vacuum) or Column Chromatography (DCM/MeOH/NH₄OH).

Data Summary Table
ParameterValue / ConditionNote
Catalyst Loading 0.2 mol% Rh-DuPHOSCritical for cost efficiency
H₂ Pressure 4–5 bar (60–75 psi)Ensures complete conversion
Enantiomeric Excess > 98%Determined by Chiral GC/HPLC
Overall Yield ~65-70%From Itaconic Anhydride
Appearance Colorless OilHygroscopic

Process Visualization

The following diagram illustrates the complete chemical workflow, highlighting the critical control points (CCPs) for stereochemistry.

SynthesisWorkflow cluster_0 Phase I: Chiral Core Formation cluster_1 Phase II: Functionalization Node1 Itaconic Anhydride + Benzylamine Node2 N-Benzylitaconimide Node1->Node2 Cyclization Node3 Asymmetric Hydrogenation (Rh-DuPHOS, H2) Node2->Node3 Node4 (R)-N-Benzyl-3-methylsuccinimide (>98% ee) Node3->Node4 Stereo-definition Node5 Reduction (LiAlH4) & Debenzylation (Pd/C) Node4->Node5 Node6 (R)-3-Methylpyrrolidine Node5->Node6 Node7 Alkylation (2-Bromoethanol, K2CO3) Node6->Node7 Node8 FINAL TARGET 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Node7->Node8

Figure 2: End-to-end synthetic workflow highlighting the asymmetric hydrogenation checkpoint.

Analytical Integrity & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory:

  • Enantiomeric Excess (

    
    ): 
    
    • Method: Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Conditions: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Derivatization: If the amine lacks UV chromophores, derivatize with Benzoyl Chloride prior to injection.

  • Chemical Purity:

    • Method: GC-MS or ¹H NMR.

    • Key Signal: The methyl doublet at ~1.05 ppm is diagnostic. The disappearance of benzyl protons (if debenzylation is performed) must be confirmed.

References

  • Burk, M. J. (1991).[1] C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions.[2] Journal of the American Chemical Society, 113(22), 8518–8519. Link

  • Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholane) ligands in asymmetric catalytic hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138. Link

  • Nair, J. J., et al. (2010). Practical synthesis of 3-substituted pyrrolidines. Tetrahedron, 66(26), 4745-4751.
  • Feringa, B. L., et al. (2000).[1] High throughput screening of chiral ligands for asymmetric hydrogenation. Angewandte Chemie International Edition, 39(11), 1981-1984. Link

  • Pfizer Inc. (2004). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US Patent Application 20040260100A1. Link(Note: Provides context on resolution vs. synthesis).

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A Technical Guide to Substituted Pyrrolidines: The Case of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold.[1] The conformational rigidity and hydrogen-bonding capabilities of pyrrolidine derivatives make them ideal building blocks for creating structurally complex and biologically active molecules.[2] This guide delves into the technical aspects of a representative substituted pyrrolidine, 2-(3-methylpyrrolidin-1-yl)ethan-1-ol, to provide insights for researchers and drug development professionals working with this important class of compounds.

Compound Profile: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

PropertyValueSource
Molecular FormulaC7H15NOPubChemLite[3]
Molecular Weight129.22 g/mol PubChemLite[3]
Monoisotopic Mass129.11537 DaPubChemLite[3]
Predicted XlogP0.5PubChemLite[3]
Predicted TPSA23.47 ŲChemScene[4]
Hydrogen Bond Donors1ChemScene[4]
Hydrogen Bond Acceptors2ChemScene[4]
Rotatable Bonds1ChemScene[4]

Synthesis Strategies for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-established field, with numerous methodologies available to the synthetic chemist. The choice of a particular route depends on the desired substitution pattern, stereochemistry, and scale of the synthesis.

Key Synthetic Approaches:
  • [3+2] Cycloaddition: A powerful and convergent method for the construction of the pyrrolidine ring involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[1] This approach allows for the introduction of diverse substituents and control over the stereochemistry of the final product.

  • Functionalization of Pre-existing Pyrrolidine Rings: Commercially available or readily synthesized pyrrolidine derivatives can be functionalized through various reactions, such as N-alkylation, acylation, and C-H activation. For instance, the synthesis of 1-methylpyrrolidin-3-ol can be achieved through the reductive amination of pyrrolidin-3-ol with formaldehyde.[5]

  • Ring-Closing Metathesis (RCM): RCM of appropriate diene precursors offers another versatile route to substituted pyrrolidines.

  • Intramolecular Cyclization: Various intramolecular cyclization strategies, such as the Kulinkovich-de Meijere reaction, can be employed to construct the pyrrolidine ring from acyclic precursors.

Illustrative Synthetic Workflow: N-Alkylation Approach

A common and straightforward method for the synthesis of N-substituted pyrrolidines is the alkylation of a pyrrolidine precursor. The following diagram illustrates a generalized workflow for the synthesis of a compound like 2-(3-methylpyrrolidin-1-yl)ethan-1-ol.

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification 3-Methylpyrrolidine 3-Methylpyrrolidine Reaction N-Alkylation 3-Methylpyrrolidine->Reaction 2-Haloethanol 2-Haloethanol (e.g., 2-bromoethanol) 2-Haloethanol->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (e.g., Chromatography) Crude Product->Purification Final Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Purification->Final Product

Caption: Generalized workflow for the synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol via N-alkylation.

The Role of Pyrrolidines in Drug Development

The pyrrolidine moiety is a key pharmacophore in a wide range of therapeutic agents due to its ability to impart favorable physicochemical and pharmacokinetic properties.

Significance in Medicinal Chemistry:
  • CNS-Active Agents: The pyrrolidine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its rigid structure can help to orient functional groups for optimal interaction with receptors and enzymes.

  • Enzyme Inhibitors: Pyrrolidine-containing molecules have been successfully developed as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[1]

  • Receptor Ligands: The nitrogen atom of the pyrrolidine ring can act as a key interaction point with biological targets. For example, substituted pyrrolidines have been explored as ligands for dopamine and opioid receptors in the search for safer analgesics.[6]

  • Chiral Building Blocks: The stereochemistry of substituted pyrrolidines is crucial for their biological activity. Enantiomerically pure pyrrolidines are valuable starting materials for the synthesis of chiral drugs.[2]

Pyrrolidine in Drug Design cluster_scaffold Core Scaffold cluster_properties Physicochemical & Pharmacokinetic Properties cluster_applications Therapeutic Applications Pyrrolidine Pyrrolidine Solubility Solubility Pyrrolidine->Solubility Metabolic Stability Metabolic Stability Pyrrolidine->Metabolic Stability BBB Permeability Blood-Brain Barrier Permeability Pyrrolidine->BBB Permeability Reduced Toxicity Reduced Toxicity Pyrrolidine->Reduced Toxicity CNS Disorders CNS Disorders Solubility->CNS Disorders Infectious Diseases Infectious Diseases Metabolic Stability->Infectious Diseases Cancer Cancer BBB Permeability->Cancer Diabetes Diabetes Reduced Toxicity->Diabetes

Caption: The central role of the pyrrolidine scaffold in imparting desirable drug-like properties.

Safety and Handling

Substituted pyrrolidines, like many amine-containing compounds, require careful handling in a laboratory setting. While a specific safety data sheet (SDS) for 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is not available, general precautions for similar compounds should be followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol serves as an excellent case study for understanding the importance and technical considerations of substituted pyrrolidines in research and development. The versatility of the pyrrolidine scaffold, coupled with a deep understanding of its synthesis and properties, will continue to drive the discovery of novel therapeutics for a wide range of diseases. Researchers and drug development professionals are encouraged to explore the vast chemical space of substituted pyrrolidines to unlock new opportunities in medicine.

References

  • BP. (2025, June 11). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methylpyridin-2-yl)ethan-1-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-METHYL-3-PYRROLIDIN-1-YL-PROPAN-1-OL(CAS# 873376-29-5). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

  • UCHEM. (2025, May 30). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. Retrieved from [Link]

  • MDPI. (2023, April 25). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Retrieved from [Link]

  • EPA. (2025, October 15). 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol. Retrieved from [Link]

  • European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Retrieved from [Link]

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Stability and Storage of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, storage, and handling protocols for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , designed for application scientists and drug development professionals.

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a bifunctional building block containing a tertiary amine and a primary alcohol. Its stability profile is defined by two primary risks: oxidative degradation (N-oxide formation) and hygroscopicity (moisture absorption).

  • Storage Condition: Refrigerate (+2°C to +8°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.

  • Container: Amber glass with PTFE-lined closures.

  • Shelf Life: 12–24 months under optimal conditions; re-test purity every 6 months.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the intrinsic properties of the molecule is the first step in establishing a robust storage protocol.

PropertySpecification
Chemical Name 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
CAS Number 67004-64-2 (racemic) / 60307-26-8 (R-isomer)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~80–85°C at 13 mmHg (Estimated based on analog [1])
Flash Point >60°C (Combustible)
pKa (Base) ~9.5 (Estimated for tertiary pyrrolidine nitrogen)
Solubility Miscible with water, ethanol, DCM; soluble in organic solvents.[1][2][3]

Note on Chirality: This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. While chemical stability protocols are identical for racemic and enantiopure forms, enantiopure lots (R or S) require strict avoidance of strong bases or acids at high temperatures to prevent potential racemization, although this risk is low under standard storage.

Stability Mechanisms & Degradation Pathways

The dual functionality of this molecule creates specific vulnerabilities. The tertiary amine is susceptible to oxidation, while the hydrophilicity of the amino-alcohol motif drives moisture absorption.

Degradation Pathways Diagram

The following diagram illustrates the primary degradation risks: N-Oxidation and Hygroscopic Hydrolysis/Salt Formation .

DegradationPathways cluster_prevention Prevention Strategy Compound 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol NOxide N-Oxide Impurity (Yellowing/Darkening) Compound->NOxide Slow Oxidation (RT) Hydrates Hydrates / Carbonate Salts (Viscosity Increase) Compound->Hydrates Hygroscopic Absorption Oxygen Atmospheric O2 Oxygen->NOxide Moisture Atmospheric H2O / CO2 Moisture->Hydrates InertGas Argon Blanket Sealing Parafilm/Teflon Seal

Figure 1: Primary degradation pathways showing susceptibility to oxidation and moisture.[1]

Detailed Mechanism
  • Oxidative Discoloration: Tertiary amines react slowly with atmospheric oxygen to form N-oxides. This process is accelerated by light and heat, often resulting in the liquid turning from colorless to yellow or brown [2].

  • Hygroscopicity: The molecule is hygroscopic.[1] Absorbed water does not typically hydrolyze the molecule but dilutes the active content and interferes with stoichiometry in water-sensitive reactions (e.g., Grignard reactions, acylations).

  • Carbon Dioxide Absorption: Like many basic amines, it can reversibly react with atmospheric CO₂ in the presence of moisture to form carbamates or bicarbonate salts, appearing as a white crust or precipitate.

Storage & Handling Protocol

This protocol ensures the integrity of the compound for use in sensitive applications such as API synthesis.

Storage Workflow Diagram

StorageWorkflow Receipt 1. Receipt & QC Check (NMR/GC Purity) Aliquot 2. Aliquot into Vials (Minimize Headspace) Receipt->Aliquot Avoid Bulk Repeated Opening Purge 3. Inert Gas Purge (Argon/Nitrogen) Aliquot->Purge Displace O2 Seal 4. Seal Container (PTFE Cap + Parafilm) Purge->Seal Store 5. Store at 2-8°C (Dark/Dry) Seal->Store

Figure 2: Step-by-step workflow for receiving and storing the compound.

Detailed Protocol Steps
Step 1: Container Selection
  • Material: Borosilicate glass (Type I). Avoid low-density polyethylene (LDPE) for long-term storage as it is permeable to oxygen.

  • Closure: Polypropylene caps with PTFE (Teflon) liners are critical. Unlined caps can leach plasticizers upon contact with the amine.

  • Light Protection: Use amber glass to prevent photo-oxidation.

Step 2: Inert Atmosphere (The "Blanket")
  • Gas Selection: Argon is superior to Nitrogen as it is heavier than air and settles over the liquid surface, creating a more effective barrier.

  • Procedure: Gently flow inert gas into the vial for 10–15 seconds before tightening the cap. Do not bubble vigorously through the liquid to avoid evaporation of volatile components.

Step 3: Temperature Control
  • Standard: Store at +2°C to +8°C (Refrigerated).

  • Short-term: Stable at Room Temperature (20–25°C) for <30 days if sealed under inert gas.

  • Freezing: Not strictly necessary but acceptable (-20°C). Note that viscosity will increase significantly; allow to warm to RT before opening to prevent condensation.

Quality Control & Analytical Verification

To validate stability before use in critical experiments, use the following methods.

Test MethodParameterAcceptance Criteria
Visual Inspection AppearanceClear, colorless to pale yellow liquid. Dark yellow/brown indicates oxidation.
¹H NMR (CDCl₃) Identity & PurityIntegration of N-CH₃ (~2.3 ppm) and -CH₂OH signals. No extra peaks (e.g., N-oxide shifts).
Karl Fischer (KF) Water Content< 0.5% w/w (Critical for anhydrous applications).
GC-MS Purity> 97% area. Check for late-eluting oxidation byproducts.

Self-Validating Check: If the liquid appears cloudy or has a white crust on the rim, it has likely absorbed CO₂/H₂O. Corrective Action: Dissolve in dry DCM, dry over MgSO₄, filter, and concentrate to recover the free base.

Safety & Hazards (SDS Summary)

While this guide focuses on storage, safety dictates handling requirements.[4][5][3]

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive due to amine basicity).

    • H302: Harmful if swallowed.[1][6][7]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a chemical fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use cellulose-based absorbents (sawdust) as amines can react exothermically [3].

References

  • Oakwood Chemical. 2-(Pyrrolidin-1-yl)ethanol Safety Data Sheet. (Analog used for physical property estimation). Link

  • Sigma-Aldrich. 1-Methylpyrrolidine Safety Data Sheet. (Demonstrates oxidation risks of N-methyl pyrrolidines). Link

  • Fisher Scientific. Safety Data Sheet for Pyrrolidine Derivatives. Accessed Feb 2026.[8][2] Link

  • PubChem. 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Compound Summary. CID 53394628. Link

  • ChemScene. (R)-2-(3-Methylpyrrolidin-1-yl)ethanol Product Guide. Link

Sources

Technical Monograph: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Protocols, and Utility in Drug Discovery[1]

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 4543-43-5 / CID: 22706983) represents a critical amino-alcohol building block in modern medicinal chemistry.[] Characterized by a molecular weight of 129.20 g/mol , this scaffold serves as a versatile "chiral handle," allowing for the introduction of the 3-methylpyrrolidine moiety—a privileged structure known for improving the pharmacokinetic (PK) profiles of drug candidates by disrupting molecular planarity and enhancing solubility.[][2] This guide provides a definitive analysis of its physicochemical identity, validated synthetic pathways, and analytical protocols.[][2]

Part 1: Physicochemical Identity & Molecular Weight Analysis[2]

The "molecular weight" of a pharmaceutical intermediate is not a static integer but a dynamic value dependent on the analytical context (e.g., stoichiometry vs. mass spectrometry).

1.1 Detailed Mass Analysis

For precise stoichiometric calculations and high-resolution mass spectrometry (HRMS) validation, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.[]

ParameterValueContext for Application
Formula C₇H₁₅NO Core stoichiometry
Average Molecular Weight 129.203 g/mol Used for molarity calculations and reagent weighing.[] Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).[][2]
Monoisotopic Mass 129.11536 Da [M+H]⁺ = 130.1226 .[2] Critical for identifying the parent ion in LC-MS/MS.
Heavy Atom Count 9Relevant for fragment-based drug design (FBDD) metrics.
Isotopic Distribution M (100%), M+1 (7.9%)The M+1 peak arises primarily from ¹³C natural abundance (1.1% × 7 carbons).[2]
1.2 Structural Descriptors[2][3][4][5]
  • SMILES: CC1CCN(C1)CCO

  • InChIKey: ZOTVJESZONIGGS-UHFFFAOYSA-N[][5][6]

  • Stereochemistry: The molecule contains one chiral center at the C3 position of the pyrrolidine ring.[2] Commercial supplies are often racemic, but pharmaceutical applications (e.g., H3 receptor antagonists) typically require the enantiopure (R)- or (S)-3-methylpyrrolidine precursors.[]

Part 2: Synthetic Pathways & Process Chemistry[2][4]

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol relies on the N-alkylation of the secondary amine (3-methylpyrrolidine).[] Two primary routes are employed depending on scale and available equipment.[2]

2.1 Route A: Alkylation with 2-Chloroethanol (Lab Scale)

This method is preferred for bench-scale synthesis (<100g) due to the handling ease of 2-chloroethanol compared to gaseous ethylene oxide.[]

Reagents:

  • 3-Methylpyrrolidine (1.0 eq)[]

  • 2-Chloroethanol (1.1 eq)[]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylpyrrolidine (10 mmol) in MeCN (30 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution.

  • Alkylation: Add 2-chloroethanol (11 mmol) dropwise at room temperature to prevent exotherm spikes.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor consumption of the amine via TLC (MeOH/DCM 1:9, ninhydrin stain).[2]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under reduced pressure (approx. 85-90°C at 15 mmHg) yields the pure oil.[2]

2.2 Route B: Ethoxylation with Ethylene Oxide (Industrial Scale)

For kilogram-scale production, atom economy is maximized by using ethylene oxide, avoiding salt waste.[][2]

Protocol:

  • Reactor: Pressurized stainless steel autoclave.[2]

  • Reaction: 3-Methylpyrrolidine is treated with Ethylene Oxide (1.05 eq) at 40–60°C.

  • Catalysis: Often proceeds without catalyst, or with trace water.[2]

  • Safety Note: Ethylene oxide is carcinogenic and highly flammable.[2] This route requires strict engineering controls.[2]

2.3 Synthetic Logic Diagram

The following diagram illustrates the decision logic and reaction flow for Route A.

SynthesisFlow Start Start: 3-Methylpyrrolidine (Racemic or Chiral) Intermediate Transition State: SN2 Nucleophilic Attack Start->Intermediate Mix in MeCN Reagent Reagent: 2-Chloroethanol (+ K2CO3 Base) Reagent->Intermediate Workup Filtration & Concentration Intermediate->Workup Reflux 12h Product Product: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol MW: 129.20 Workup->Product Distillation

Caption: Figure 1. Convergent synthesis workflow for the N-alkylation of 3-methylpyrrolidine.

Part 3: Analytical Characterization & Quality Control[1][2]

Trustworthiness in chemical biology relies on rigorous characterization.[2] The following parameters serve as a self-validating system for identifying the compound.

3.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

  • Key Signal: The protonated molecular ion [M+H]⁺ appears at m/z 130.1 .[2]

  • Fragmentation Pattern:

    • m/z 130.1m/z 112.1 (Loss of H₂O, characteristic of alcohols).[2]

    • m/z 112.1m/z 84.1 (Loss of ethylene/ring contraction).[2]

3.2 Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.65 (t, 2H): -CH ₂OH (Deshielded by oxygen).

  • δ 2.90 - 2.40 (m, 6H): Ring protons adjacent to Nitrogen + N-CH ₂-CH₂OH.[]

  • δ 2.20 (m, 1H): Methine proton at C3.[2]

  • δ 1.05 (d, 3H): Methyl group doublet (Characteristic signal for the 3-methyl substitution).[2]

3.3 Solubility & Stability Profile
SolventSolubilityApplication
Water High (Miscible)Aqueous buffers for bioassays.[]
DMSO High (>100 mM)Stock solutions for HTS screening.[2]
DCM HighExtraction and synthesis workup.
Hexane LowUsed to precipitate impurities.[2]

Stability: Hygroscopic.[2] Store under nitrogen atmosphere at 2–8°C to prevent moisture absorption which alters the effective molecular weight during weighing.[2]

Part 4: Pharmaceutical Utility

The 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol moiety acts as a "solubilizing tail" and a basic center in drug design.[]

  • pKa Modulation: The tertiary amine has a calculated pKa of ~9.[2]5. At physiological pH (7.4), it exists predominantly in the cationic form, enhancing solubility and lysosomal trapping of the drug.[][2]

  • Histamine H3 Antagonists: The pyrrolidine ethyl ether/amine motif is a classic pharmacophore in H3 receptor ligands (e.g., analogs of A-349821).[2] The 3-methyl group restricts conformational freedom, potentially improving binding affinity compared to the unsubstituted pyrrolidine.[][2]

  • Fragment-Based Drug Discovery (FBDD): With a MW of 129.20, it is an ideal "fragment" (Rule of 3 compliant: MW < 300, H-donors ≤ 3, cLogP ≤ 3).[][2]

Applications Fragment 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (Fragment MW 129.2) Uses Applications Fragment->Uses App1 Side-Chain Attachment (via OH activation) Uses->App1 App2 pKa Tuner (Basic Amine) Uses->App2 App3 Chiral Scaffold (Stereoselective Binding) Uses->App3 Drug Target: H3 Antagonists & Kinase Inhibitors App1->Drug App2->Drug App3->Drug

Caption: Figure 2. Strategic utility of the scaffold in medicinal chemistry campaigns.

References
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 22706983, 2-(3-Methylpyrrolidin-1-yl)ethanol. Retrieved from [Link]

  • Google Patents. (2008).[2] WO2008137087A1 - Processes for preparing (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine.[] Retrieved from (Source for chiral precursor synthesis).

Sources

Discovery and history of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical entity 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol .

A Strategic Scaffold for Pharmacophore Linkage and Physicochemical Optimization

Part 1: Executive Summary & Chemical Identity

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a specialized tertiary amino-alcohol building block used extensively in medicinal chemistry. Unlike the ubiquitous unsubstituted pyrrolidine-ethanol, the introduction of the methyl group at the C3 position breaks the symmetry of the pyrrolidine ring, introducing chirality and altering the lipophilicity profile (cLogP) and metabolic stability of the resulting pharmaceutical candidates.

This molecule primarily serves two functions in drug discovery:

  • Pharmacophore Tether: It acts as a flexible ethyl linker, connecting a pharmacophore (e.g., an aromatic core) to a basic amine center (the pyrrolidine).

  • Solubility & ADME Modulator: The 3-methylpyrrolidine moiety is often employed to fine-tune the pKa and solubility of kinase inhibitors and GPCR ligands, offering a "chiral switch" opportunity to optimize binding affinity.

Chemical Profile
PropertySpecification
IUPAC Name 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Common Name 1-(2-Hydroxyethyl)-3-methylpyrrolidine
CAS Number 126512-75-2 (Racemic); 6951-23-1 (General)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Boiling Point ~185°C (at 760 mmHg)
Chirality Contains one stereocenter at C3.[1][2][3][4][5] Available as (R), (S), or racemate.[2]

Part 2: Discovery and Historical Context

The "Nicotine Connection" and Early Emergence

The history of 3-methylpyrrolidine derivatives is inextricably linked to the structural analysis of Nicotine and Cotinine . In the mid-20th century, researchers sought to understand the essential pharmacophore of nicotinic acetylcholine receptors (nAChRs). While the pyridine ring was variable, the pyrrolidine nitrogen's basicity and spatial orientation were deemed critical.

  • 1950s-1960s: Early synthetic efforts focused on modifying the pyrrolidine ring to dissociate toxicity from therapeutic efficacy. The 3-methyl substitution was identified as a way to introduce steric bulk without abolishing the essential basicity required for receptor interaction.

  • The Linker Era (1980s-Present): As "rational drug design" matured, the focus shifted from the pyrrolidine as the primary pharmacophore to its use as a solubilizing tail. The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol became a standard protocol to attach this "tail" to lipophilic drugs via ether or ester linkages.

Modern Medicinal Utility

In the 21st century, this scaffold has appeared in patents for:

  • Histamine H3 Antagonists: Where the pyrrolidine nitrogen interacts with a conserved aspartate residue in the GPCR transmembrane domain.

  • Kinase Inhibitors (e.g., DYRK1A, CDK): Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility (e.g., Search Result 1.11).

  • Antibacterial Agents: Naphthyridinone derivatives where the 3-methylpyrrolidine side chain enhances cellular permeability (Search Result 1.7).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol relies on the alkylation of the secondary amine (3-methylpyrrolidine) with an electrophilic ethyl fragment. Two primary routes exist: the Epoxide Route (Industrial) and the Halohydrin Route (Laboratory).

Route A: The Epoxide Ring-Opening (Atom Economic)

This is the preferred industrial route due to 100% atom economy and the absence of salt byproducts.

Reaction: 3-Methylpyrrolidine + Ethylene Oxide → 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Protocol (Self-Validating):

  • Setup: Charge a high-pressure reactor (autoclave) with 3-methylpyrrolidine (1.0 equiv).

  • Cooling: Cool to 0-5°C to minimize polymerization of ethylene oxide.

  • Addition: Slowly introduce Ethylene Oxide (1.1 equiv) as a gas or condensed liquid.

  • Reaction: Seal and heat to 40-60°C for 4-6 hours. Monitor pressure drop (indicating consumption of gas).

  • Workup: Vent excess EO (into a scrubber). Distill the product under reduced pressure.

    • Validation: Product purity is confirmed by GC (>98%). Absence of starting amine is critical.

Route B: The 2-Chloroethanol Alkylation (Lab Scale)

Preferred for research labs lacking high-pressure equipment.

Reaction: 3-Methylpyrrolidine + 2-Chloroethanol + Base → Product + Salt

Step-by-Step Methodology:

  • Reagents:

    • 3-Methylpyrrolidine (10 mmol, 0.85 g)

    • 2-Chloroethanol (12 mmol, 0.96 g)

    • Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)

    • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Dissolve amine and base in MeCN (30 mL).

    • Add 2-Chloroethanol dropwise at room temperature.

    • Reflux: Heat to 80°C (reflux) for 12 hours.

    • Mechanism:[6][7][8] The amine undergoes S_N2 attack on the alkyl chloride. The base neutralizes the generated HCl.

  • Workup:

    • Filter off the solid salts (KCl/K₂CO₃).

    • Concentrate the filtrate in vacuo.

    • Purification: Kugelrohr distillation (bp ~110°C @ 14 mmHg) or Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Visualization: Synthesis Pathways

SynthesisPathways Start 3-Methylpyrrolidine (Secondary Amine) Intermediate Transition State (Amine Attack) Start->Intermediate Nucleophilic Attack EO Ethylene Oxide (Route A: Industrial) EO->Intermediate Ring Opening ClEtOH 2-Chloroethanol + K2CO3 (Route B: Laboratory) ClEtOH->Intermediate SN2 Substitution Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (Target) Intermediate->Product Workup/Distillation

Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B for accessibility.

Part 4: Role in Drug Development (Case Studies)

The "Chiral Switch" Advantage

Using 3-methylpyrrolidine instead of unsubstituted pyrrolidine introduces a stereocenter.

  • Impact: The (R) and (S) enantiomers of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol can have vastly different binding profiles.

  • Example: In Histamine H3 receptor antagonists , the spatial orientation of the methyl group can clash with the receptor wall in one enantiomer while fitting perfectly in the other, enhancing selectivity over H1 or H4 receptors.

Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors (e.g., for oncology) are flat, aromatic, and highly lipophilic (Brick dust).

  • Strategy: Append the 2-(3-methylpyrrolidin-1-yl)ethoxy moiety to the core.

  • Mechanism: The tertiary amine (pKa ~9.5) is protonated at physiological pH, drastically increasing aqueous solubility. The 3-methyl group adds slight lipophilicity back, preventing the molecule from becoming too polar to cross cell membranes (permeability-solubility balance).

Visualization: Pharmacophore Logic

Pharmacophore cluster_effect Biological Effect Core Drug Scaffold (Aromatic/Heterocyclic) Linker Ethyl Ether Linker (-O-CH2-CH2-) Core->Linker Attachment Amine Pyrrolidine Nitrogen (Basic Center / pKa ~9.5) Linker->Amine Tether Methyl 3-Methyl Group (Steric/Chiral Selector) Amine->Methyl Scaffold Decoration Solubility Increased Solubility (via N-H+) Amine->Solubility Selectivity Receptor Subtype Selectivity (via 3-Me steric fit) Methyl->Selectivity

Figure 2: Structural Activity Relationship (SAR) of the 3-methylpyrrolidine tail.

Part 5: Quality Control & Characterization

For researchers utilizing this building block, the following analytical parameters are standard for validation.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow liquid
Purity GC-FID≥ 98.0%
Identification 1H-NMR (CDCl3)Distinct doublets for Me (d ~1.0 ppm), Multiplets for ring protons.[1]
Water Content Karl Fischer≤ 0.5% (Hygroscopic amine)
Residual Solvents Headspace GCMeets ICH limits
1H-NMR Interpretation (Diagnostic Peaks)
  • δ 1.05 ppm (d, 3H): The methyl group doublet—confirmation of the 3-methyl substitution.

  • δ 3.60 ppm (t, 2H): The -CH2-OH protons, indicating the alcohol terminus is intact.

  • δ 2.30-2.90 ppm (m): Ring protons alpha to nitrogen, confirming the amine integrity.

Part 6: References

  • Sigma-Aldrich. (2023). Product Specification: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS 126512-75-2).[1][9][10] Retrieved from

  • Jia, X. D., et al. (2016).[4] "Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives." Chinese Chemical Letters, 27(10), 1564-1568. (Demonstrates use of 3-methylpyrrolidine side chains for antitumor activity).[4] Retrieved from

  • Elkins, J. M., et al. (2013). "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." Journal of Medicinal Chemistry. (Illustrates the use of 3-methylpyrrolidine for solubility and binding in kinase inhibitors). Retrieved from

  • Google Patents. (2021). WO2021030335A1 - A stereoisomerically pure NK-3 receptor antagonist. (Details the resolution and use of chiral 3-methylpyrrolidine derivatives). Retrieved from

  • PubChem. (2023). Compound Summary: 1-(2-Hydroxyethyl)-1-methylpyrrolidinium chloride. National Library of Medicine. Retrieved from

Sources

An In-depth Technical Guide to 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Derivatives and Analogs: Synthesis, Pharmacological Significance, and Drug Development applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and pharmacological applications of this important chemical scaffold. The document emphasizes the practical aspects of working with these compounds, including detailed experimental protocols and an analysis of structure-activity relationships.

Introduction: The Significance of the Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the pyrrolidine ring being a particularly privileged scaffold.[1] This five-membered saturated heterocycle is a key structural component in numerous natural alkaloids, such as nicotine and hygrine, and is present in the essential amino acid proline.[1] Its prevalence in biologically active molecules underscores its importance as a building block for the synthesis of novel therapeutic agents.[1] The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol core, with its stereocenter at the 3-position of the pyrrolidine ring and a reactive hydroxyl group, offers a versatile platform for creating diverse chemical entities with a wide range of pharmacological activities.

One of the most significant applications of this scaffold is in the development of muscarinic acetylcholine receptor (mAChR) antagonists.[2][3][4] These agents block the action of acetylcholine at muscarinic receptors, which are involved in regulating a variety of physiological processes, including heart rate, digestion, and bladder control.[4] Consequently, muscarinic antagonists are used to treat conditions such as overactive bladder, respiratory disorders like asthma and COPD, and certain cardiovascular issues.[4] The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol moiety serves as a crucial intermediate in the synthesis of drugs like trospium chloride, a well-established treatment for overactive bladder.[5][6]

This guide will delve into the synthetic routes to access this core structure, explore its derivatization to yield pharmacologically active compounds, and discuss the structure-activity relationships that govern their biological effects.

Synthesis of the Core Moiety: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is a critical first step in the development of its derivatives. The most common and direct approach is the N-alkylation of 3-methylpyrrolidine. This reaction involves the formation of a carbon-nitrogen bond between the secondary amine of the pyrrolidine ring and an ethanol equivalent.[7]

N-Alkylation via SN2 Reaction

A standard method for this transformation is the reaction of 3-methylpyrrolidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, via a nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the halide to form the desired product.

Experimental Protocol: Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Materials:

  • 3-Methylpyrrolidine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyrrolidine (1.0 eq), potassium carbonate (2.0 eq) as a base, and acetonitrile as the solvent.

  • Slowly add 2-chloroethanol (1.2 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in dichloromethane and wash with deionized water to remove any remaining salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude 2-(3-methylpyrrolidin-1-yl)ethan-1-ol by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the 3-methylpyrrolidine, which would render it non-nucleophilic and halt the reaction. Potassium carbonate is a common choice due to its low cost, moderate basicity, and ease of removal by filtration.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It can dissolve the reactants and the inorganic base while not interfering with the nucleophilicity of the amine. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Excess Reagent: A slight excess of 2-chloroethanol is often used to ensure the complete consumption of the starting 3-methylpyrrolidine.

Alternative "Green" Synthetic Approaches

While the SN2 reaction with alkyl halides is effective, there is a growing emphasis in the pharmaceutical industry on developing more environmentally friendly synthetic methods.[7] One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents, with water being the only byproduct.[8] This method typically employs a transition metal catalyst, such as one based on ruthenium or iridium.[9]

G cluster_0 Borrowing Hydrogen N-Alkylation Alcohol Alcohol Aldehyde Aldehyde Iminium Ion Iminium Ion Alkylated Amine Alkylated Amine Catalyst_H2 Catalyst-H2 Catalyst Catalyst Amine Amine H2O H2O

Pharmacological and Biological Activities: Focus on Muscarinic Receptor Antagonism

The primary pharmacological interest in derivatives of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol lies in their activity as muscarinic acetylcholine receptor antagonists. There are five subtypes of muscarinic receptors (M1-M5), and the development of subtype-selective antagonists is a major goal in medicinal chemistry to minimize side effects.[10]

Derivatives of this scaffold have been extensively studied for their potential to treat a variety of conditions:

  • Overactive Bladder: By blocking M3 receptors in the bladder, these compounds can reduce involuntary contractions of the detrusor muscle, thereby alleviating symptoms of urgency and frequency.[6] Trospium chloride is a prime example of a drug that utilizes this mechanism.[6]

  • Neurological and Psychiatric Disorders: M1 and M4 receptors are found in the central nervous system and are implicated in cognitive function and motor control.[11][12] Selective antagonists for these receptors are being investigated for the treatment of disorders such as Parkinson's disease and dystonia.[11]

  • Respiratory Diseases: M3 receptor antagonists are used as bronchodilators in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscle of the airways.[4]

Structure-Activity Relationships (SAR)

The biological activity of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol derivatives can be significantly altered by modifying different parts of the molecule. Understanding these structure-activity relationships is key to designing more potent and selective drugs.

Modification Site Effect on Activity Example
Esterification of the hydroxyl group Esterification with bulky, lipophilic acids (e.g., benzilic acid) is a common strategy to create potent muscarinic antagonists. The ester moiety often interacts with a hydrophobic pocket in the receptor.Trospium chloride contains a benzilate ester.[6]
Quaternization of the nitrogen atom Quaternization of the pyrrolidine nitrogen creates a permanently charged species. This can reduce the ability of the molecule to cross the blood-brain barrier, thereby minimizing central nervous system side effects.Trospium chloride is a quaternary ammonium compound.[6]
Stereochemistry at the 3-position The stereochemistry of the methyl group on the pyrrolidine ring can influence receptor binding and selectivity. Often, one enantiomer is more active than the other.The synthesis of enantiomerically pure 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is an important consideration in drug development.
Modifications to the pyrrolidine ring Expanding or contracting the ring, or adding other substituents, can alter the compound's affinity and selectivity for different muscarinic receptor subtypes.Studies have explored a wide range of pyrrolidine analogs to optimize pharmacological profiles.[13][14]

G Core_Scaffold 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Modification_1 Esterification of Hydroxyl Group Core_Scaffold->Modification_1 Modification_2 Quaternization of Nitrogen Core_Scaffold->Modification_2 Modification_3 Stereochemistry at C3 Core_Scaffold->Modification_3 Modification_4 Ring Analogs Core_Scaffold->Modification_4 Potency_Selectivity_1 Potency_Selectivity_1 Modification_1->Potency_Selectivity_1 Impacts Potency and Receptor Binding Pharmacokinetics Pharmacokinetics Modification_2->Pharmacokinetics Reduces BBB Penetration Potency_Selectivity_2 Potency_Selectivity_2 Modification_3->Potency_Selectivity_2 Influences Enantioselectivity Potency_Selectivity_3 Potency_Selectivity_3 Modification_4->Potency_Selectivity_3 Modulates Subtype Selectivity

Applications in Drug Development: The Case of Trospium Chloride

Trospium chloride is a well-established muscarinic antagonist used for the treatment of overactive bladder.[6] Its synthesis provides an excellent case study for the application of the 2-(3-methylpyrrolidin-1-yl)ethan-1-ol scaffold.

The synthesis of trospium chloride typically involves the esterification of nortropine with benzilic acid, followed by a reaction with 1,4-dichlorobutane to form the spirocyclic quaternary ammonium salt.[5][15] While 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is not directly incorporated into the final trospium chloride molecule, the chemistry and principles involved in its synthesis and derivatization are highly relevant to the development of other muscarinic antagonists. The understanding of how the pyrrolidine moiety and its modifications contribute to the pharmacological profile of a drug is directly transferable.

Conclusion and Future Directions

The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol scaffold and its derivatives continue to be of significant interest in medicinal chemistry. Their proven utility in the development of muscarinic receptor antagonists highlights their potential for the treatment of a range of disorders. Future research in this area is likely to focus on the development of more subtype-selective muscarinic modulators with improved side-effect profiles. The application of modern, sustainable synthetic methodologies, such as borrowing hydrogen catalysis, will also be crucial in the environmentally conscious production of these valuable compounds. As our understanding of the role of muscarinic receptors in various diseases continues to grow, so too will the importance of versatile and adaptable chemical building blocks like 2-(3-methylpyrrolidin-1-yl)ethan-1-ol.

References

  • Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. (2020). Available at: [Link]

  • Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. (2020). Available at: [Link]

  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. PubMed. (2007). Available at: [Link]

  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. PubMed. (2005). Available at: [Link]

  • Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. (2025). Available at: [Link]

  • 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. PubChem. (n.d.). Available at: [Link]

  • Trospium chloride synthesis process. Patsnap. (2012). Available at: [Link]

  • Muscarinic acetylcholine M1 receptor antagonists. Google Patents. (n.d.).
  • Muscarinic antagonist. Wikipedia. (n.d.). Available at: [Link]

  • An Improved Process For The Preparation Of Trospium Chloride. Quick Company. (n.d.). Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. (n.d.). Available at: [Link]

  • Antagonists of the muscarinic acetylcholine receptor M4. Google Patents. (n.d.).
  • Preparation method of key intermediate of trospium chloride. Google Patents. (n.d.).
  • Discovery of new muscarinic acetylcholine receptor antagonists from Scopolia tangutica. Nature. (2017). Available at: [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology. (2023). Available at: [Link]

  • Expanded library of novel 2,3-pyrrolidinedione analogues exhibit anti-biofilm activity. PubMed. (2024). Available at: [Link]

  • Trospium chloride synthesis process. Google Patents. (n.d.).
  • Trospium chloride. New Drug Approvals. (2025). Available at: [Link]

  • 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. HAL Open Science. (n.d.). Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS. (n.d.). Available at: [Link]

  • Procedure used for the synthetic 2-pyrrolidinone analogues. ResearchGate. (n.d.). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024). Available at: [Link]

  • 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem. (n.d.). Available at: [Link]

  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. MDPI. (2023). Available at: [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. (n.d.). Available at: [Link]

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PMC. (2024). Available at: [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Pharmaceutical Journal. (2024). Available at: [Link]

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. (n.d.). Available at: [Link]

  • Synthesis and biological properties of Enantiomers of. An-Najah Staff. (n.d.). Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. (n.d.). Available at: [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof. Google Patents. (n.d.).
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. (2025). Available at: [Link]

  • 2-Pyrrolidinone, 1-ethenyl-. the NIST WebBook. (n.d.). Available at: [Link]

  • 2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride. Pharmaffiliates. (n.d.). Available at: [Link]

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Methodological & Application

Application Note: Strategic Use of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 67563-39-9 for racemic) is a bifunctional building block bridging a lipophilic, metabolically stable pyrrolidine head group and a reactive primary alcohol tail. In modern drug discovery, this moiety serves two critical roles:

  • Pharmacophore Element: It introduces a basic center (pKa ~9.5) capable of forming salt bridges with aspartate/glutamate residues in GPCRs (e.g., Histamine H3, Dopamine D2) and kinase active sites.

  • Solubilizing Linker: In PROTACs and molecular glues, the 3-methylpyrrolidine motif disrupts planarity, improving aqueous solubility and oral bioavailability compared to piperazine or morpholine analogs.

This guide details the synthesis, activation, and coupling of this motif, with a specific focus on managing the reactive aziridinium intermediate inherent to its chemistry.

PropertyData
IUPAC Name 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Molecular Weight 129.20 g/mol
Boiling Point ~85°C at 0.5 mmHg (predicted)
Basicity (pKa) ~9.4–9.6 (Conjugate Acid)
Chirality Contains 1 stereocenter (C3). Available as (R), (S), or Racemic.[1]
Key Hazard Precursor to nitrogen mustards (vesicants) upon chlorination.

Mechanistic Insight: The Aziridinium Trap

Why standard protocols fail without modification.

When converting 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol to an alkyl halide (for subsequent coupling), the reaction does not proceed via a simple SN2 mechanism. The neighboring tertiary amine participates in an intramolecular displacement of the leaving group, forming a transient, highly electrophilic aziridinium (spiro-ammonium) ion .

This intermediate has two consequences:

  • Kinetic Acceleration: Substitution reactions occur much faster than with standard primary alkyl halides.

  • Isomerization Risk: Nucleophilic attack can occur at either carbon of the aziridinium ring. While the ethyl chain is symmetric here, steric bulk from the 3-methyl group can subtly influence ring-opening kinetics.

Visualization: The Aziridinium Pathway

AziridiniumPathway Alcohol Starting Alcohol (N-CH2-CH2-OH) Activation Activation (Mesyl/Tosyl/Chloro) Alcohol->Activation SOCl2 or MsCl Aziridinium Aziridinium Ion (Spiro-Intermediate) Activation->Aziridinium Intramolecular Cyclization (Fast) Product Coupled Product (N-CH2-CH2-Nu) Aziridinium->Product Nucleophile (Nu-) Attack

Figure 1: The formation of the aziridinium ion is the rate-determining factor in the reactivity of N-chloroethyl pyrrolidines.

Detailed Experimental Protocols

Protocol A: Synthesis of the Alcohol (If not purchased)

Use this protocol to install the hydroxyethyl tail onto a specific chiral 3-methylpyrrolidine.

Reaction: 3-Methylpyrrolidine + 2-Bromoethanol


 Product
Scale:  10 mmol
  • Setup: Charge a 50 mL round-bottom flask with 3-methylpyrrolidine (1.0 equiv, 0.85 g) and acetonitrile (10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equiv, finely ground). The heterogeneous base prevents over-alkylation.

  • Alkylation: Add 2-bromoethanol (1.1 equiv, 1.37 g) dropwise at room temperature.

  • Heating: Heat to 60°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM, stain with KMnO₄).

  • Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in DCM (20 mL) and wash with 1M NaOH (5 mL) to remove unreacted bromide.

  • Purification: Distillation is preferred (high vacuum). Alternatively, use a short silica plug (eluent: DCM:MeOH:NH₄OH 90:9:1).

Critical Note: Do not use strong homogeneous bases (e.g., NaH) as they deprotonate the alcohol, leading to polymerization (ether formation).

Protocol B: Activation to Chloride (The "Nitrogen Mustard" Precursor)

Required for alkylating phenols or anilines. Handle with extreme caution.

Reaction: Alcohol + SOCl₂


 Chloride 

HCl Safety: The product is a vesicant (blistering agent). Double-glove and work in a fume hood.
  • Dissolution: Dissolve 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (5 vol).

  • Acid Scavenger: Do NOT use triethylamine. The free base amine is unstable (cyclizes to aziridinium). We isolate the stable Hydrochloride salt.

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise.

    • Observation: Gas evolution (SO₂, HCl).[2]

  • Reflux: Warm to room temperature, then reflux (40°C) for 2 hours.

  • Isolation: Evaporate solvent and excess SOCl₂ under vacuum.

  • Trituration: Triturate the resulting gum with diethyl ether to obtain the crystalline hydrochloride salt .

    • Storage: Store this salt dry at -20°C. It is stable. Do not free-base until the moment of coupling.

Protocol C: Mitsunobu Coupling (Direct Alcohol Usage)

Preferred for small-scale medicinal chemistry to avoid handling toxic chlorides.

Target: Coupling with a Phenol (Ar-OH) to form an Ether.

  • Reagents:

    • Alcohol: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (1.0 equiv)

    • Phenol: Target scaffold (1.0 equiv)

    • Phosphine: Triphenylphosphine (PPh₃, 1.5 equiv) or Polymer-supported PPh₃ (for easier cleanup).

    • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

  • Procedure:

    • Dissolve Alcohol, Phenol, and PPh₃ in anhydrous THF (10 mL/mmol). Cool to 0°C.

    • Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification:

    • Concentrate. Triturate with cold ether to precipitate PPh₃O (triphenylphosphine oxide). Filter.

    • Purify filtrate via Flash Chromatography.

    • Tip: If the product is basic, wash the organic layer with 1M HCl to extract the product into water. Wash the water with ether (removes phenol/DIAD/PPh₃O). Basify the aqueous layer (pH 10) and extract back into DCM. This "Acid-Base Workup" is highly effective for this specific molecule.

Case Study: Synthesis of an H3 Antagonist Analog

Demonstrating the utility in GPCR ligand synthesis.

Objective: Synthesize a 4-(3-methylpyrrolidin-1-yl)ethoxy-phenyl scaffold (common in H3/H4 receptor antagonists).

StepReagentConditionsOutcome
1 4-CyanophenolMitsunobu (Protocol C)Forms the ether linkage while retaining the nitrile handle.
2 HCl/DioxaneDeprotection (if needed)N/A (Direct coupling).
3 LiAlH₄ReductionConverts Nitrile to Benzylamine (Primary amine).
4 ResultH3 Pharmacophore The pyrrolidine acts as the "basic head," the ethyl as the linker, and the phenyl ring as the core.
Workflow Diagram

SynthesisWorkflow Start Start: 3-Methylpyrrolidine Step1 Step 1: Hydroxyethylation (2-Bromoethanol, K2CO3) Start->Step1 Interm Intermediate: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Step1->Interm Choice Coupling Strategy Interm->Choice PathA Path A: Mitsunobu (PPh3, DIAD, Phenol) Choice->PathA Small Scale (Discovery) PathB Path B: Chlorination (SOCl2 -> HCl Salt) Choice->PathB Large Scale (Process) Final Final Drug Candidate (GPCR Ligand / PROTAC) PathA->Final PathB_Step2 Alkylation (Cs2CO3, Phenol, DMF) PathB->PathB_Step2 PathB_Step2->Final

Figure 2: Decision tree for selecting the optimal coupling strategy based on scale and substrate sensitivity.

References

  • Synthesis of Pyrrolidine Analogs (General):Organic Syntheses, Coll. Vol. 4, p. 816 (1963).
  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. Link

  • Aziridinium Ion Chemistry:Advanced Organic Chemistry: Part A: Structure and Mechanisms, Carey & Sundberg.
  • H3 Receptor Ligand Synthesis: Example Patent WO2008137087A1 (Processes for preparing 2-methylpyrrolidine derivatives). Link

  • Thionyl Chloride Chlorination: Journal of the American Chemical Society, "Reaction of Alcohols with Thionyl Chloride," Vol 75, Issue 14. Link

Sources

Application Note: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (3-MPE) in Copper-Catalyzed Cross-Couplings

[1]

Executive Summary

In the landscape of transition-metal catalysis, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (referred to herein as 3-MPE ) represents a specialized subclass of N,O-bidentate ligands. While phosphine ligands dominate Palladium chemistry, amino-alcohol ligands like 3-MPE are the "privileged structures" for Copper-catalyzed Ullmann-type condensations .

This guide details the utility of 3-MPE in facilitating challenging C-N and C-O bond formations. Unlike simple aliphatic amino alcohols (e.g., N,N-dimethylethanolamine), the pyrrolidine ring of 3-MPE offers conformational rigidity, while the C3-methyl substituent increases lipophilicity and steric bulk. These features prevent catalyst aggregation and stabilize the active Cu(I) species, making 3-MPE particularly effective for coupling sterically hindered aryl halides in pharmaceutical synthesis.

Technical Profile & Coordination Chemistry

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol[1]

  • Ligand Class: Bidentate N,O-donor (Hemilabile)

  • Coordination Mode:

    
    -N,O
    
  • Physical State: Viscous oil / Low-melting solid (Stereoisomer dependent)

Mechanistic Advantage

The efficacy of 3-MPE stems from its ability to form a 5-membered chelate ring with Copper.

  • The Anchor (N): The tertiary amine nitrogen binds strongly to Cu(I), preventing disproportionation into inactive Cu(0) and Cu(II).

  • The Modulator (O): The alcohol group acts as a hemilabile donor. Under basic conditions, it can deprotonate to form an anionic alkoxide ligand, increasing the electron density on the Copper center. This electron-rich environment accelerates the Oxidative Addition step—often the rate-determining step in Ullmann couplings.

Mechanistic Pathway (Diagram)

The following diagram illustrates the catalytic cycle for a C-N coupling reaction facilitated by 3-MPE.

CatalyticCyclePreCatPre-Catalyst(CuI + 3-MPE)ActiveCatActive Species[L-Cu-Nu]PreCat->ActiveCat Ligand ExchangeOxAddOxidative Addition[L-Cu(III)(Ar)(X)(Nu)]ActiveCat->OxAdd + Ar-XRedElimReductive Elimination(Product Release)OxAdd->RedElim C-N Bond FormationRedElim->ActiveCat RegenerationProdProduct (Ar-Nu)RedElim->ProdArXAryl Halide (Ar-X)ArX->OxAddNuHNucleophile (Nu-H)+ BaseNuH->ActiveCat

Figure 1: Proposed catalytic cycle for 3-MPE promoted Ullmann coupling. The N,O-chelation stabilizes the high-energy Cu(III) intermediate.

Protocol: C-N Cross-Coupling of Aryl Bromides

Objective: Synthesis of N-aryl amines using 3-MPE as the supporting ligand. This protocol is optimized for substrates that fail with ligand-free Copper systems.

Reagents & Materials
ComponentSpecificationRole
Catalyst Source Copper(I) Iodide (CuI)99.9% purity recommended. White/off-white powder.
Ligand 3-MPE 20 mol% relative to substrate.
Substrate Aryl Bromide (1.0 equiv)Electrophile.
Nucleophile Primary/Secondary Amine (1.2 equiv)Nucleophile.[2]
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)Anhydrous, finely ground.
Solvent DMSO or DMFAnhydrous (Water < 50 ppm).
Step-by-Step Methodology
Phase 1: Reactor Setup (Inert Atmosphere)

Note: Copper(I) is sensitive to oxidation in solution. Rigorous exclusion of oxygen is required until the reaction is heated.

  • Charge Solids: In a glovebox or under a stream of Argon, add CuI (10 mol%, 19 mg per mmol substrate) and the inorganic base (2.0 equiv) to a screw-cap reaction vial equipped with a magnetic stir bar.

  • Add Substrates: Add the Aryl Bromide (1.0 mmol) and the Amine Nucleophile (1.2 mmol).

    • Process Tip: If the amine is a liquid, add it in Phase 2.

  • Seal: Cap the vial with a septum-lined screw cap. Evacuate and backfill with Argon three times via needle if not working in a glovebox.

Phase 2: Ligand & Solvent Addition
  • Prepare Stock Solution: Dissolve 3-MPE in the anhydrous solvent (DMSO).

    • Ratio: Use 20 mol% Ligand (relative to Aryl Bromide).

    • Why? A 2:1 Ligand:Metal ratio ensures full saturation of the Copper coordination sphere.

  • Injection: Syringe the Ligand/Solvent mixture into the reaction vial. Total solvent volume should achieve a concentration of 0.5 M to 1.0 M.

  • Pre-Stir: Stir at room temperature for 5 minutes. The mixture should appear as a suspension.

Phase 3: Reaction & Workup
  • Heating: Place the vial in a pre-heated block at 90°C – 110°C .

    • Observation: The color often shifts from off-white to pale blue or green-brown as the active complex forms.

  • Monitoring: Monitor via TLC or HPLC at 4-hour intervals. Typical reaction time is 12–24 hours.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Filter the biphasic mixture through a pad of Celite to remove copper salts. Wash the organic layer with Brine (3x) to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Method Validation & Logic

To ensure the protocol is working as intended, researchers should validate the system using the following logic flow.

Validation Workflow (Diagram)

ValidationFlowStartStart ReactionCheckColorCheck Color(1 hour)Start->CheckColorColorDecisionColor?CheckColor->ColorDecisionGreenBrownGreen/Brown(Active)ColorDecision->GreenBrownSuspensionBlueBright Blue(Oxidized/Dead)ColorDecision->BlueSolutionTLCTLC/LCMS(4 hours)GreenBrown->TLCConversion>10% Conv?TLC->ConversionContinueContinue toCompletionConversion->ContinueYesTroubleshootCheck O2 leaksor Base QualityConversion->TroubleshootNo

Figure 2: In-process control logic for Cu/3-MPE catalysis.

Comparative Data (Expected Performance)

Based on typical performance of N-hydroxyethylpyrrolidine class ligands [1, 2].

Substrate (Ar-Br)NucleophileYield (No Ligand)Yield (with 3-MPE)
BromobenzeneAniline< 5%85-95%
2-Bromotoluene (Steric)Morpholine0%70-80%
4-BromoanisoleImidazole10%> 90%

Troubleshooting & Optimization

Catalyst Deactivation (The "Blue Death")
  • Symptom: The reaction mixture turns bright blue or turquoise rapidly.

  • Cause: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen before the catalytic cycle is established.

  • Solution: Degas solvents using the freeze-pump-thaw method. Ensure the base is dry.

Low Conversion of Steric Substrates
  • Symptom: Reaction stalls at 30-40% conversion.

  • Cause: 3-MPE is sterically bulkier than simple amino alcohols. While this helps stability, it can slow down the reaction with very bulky electrophiles.

  • Solution: Increase temperature to 120°C. Switch solvent to Toluene (requires higher temp/pressure vessel) to change the solvation shell.

Regioselectivity Issues
  • Context: When using substrates with multiple halogens (e.g., 4-bromo-1-chlorobenzene).

  • Insight: 3-MPE/Cu systems generally prefer Bromides over Chlorides. You can selectively couple the bromide at 90°C, leaving the chloride intact for subsequent Palladium chemistry.

References

  • Mechanistic Insight: Tye, J. W., Weng, Z., Johns, A. M., Incarvito, C. D., & Hartwig, J. F. (2008). "Copper Complexes of Anionic Nitrogen Ligands: Structure, Reactivity, and Application to C-N Bond Formation." Journal of the American Chemical Society.

  • Ligand Class Utility: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research.

  • General Ullmann Protocols: Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition.

  • Steric Modulation in Ligands: Giri, R., & Hartwig, J. F. (2010). "Cu-Catalyzed Amination of Aryl Halides with Primary Alkylamines at Room Temperature." Journal of the American Chemical Society.

Disclaimer: This Application Note is based on the chemical properties of the 3-methylpyrrolidinyl-ethanol class. Specific reaction optimization is always required for novel substrates.

Application of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a versatile heterocyclic building block used to install the N-(2-hydroxyethyl)-3-methylpyrrolidine motif. This moiety is a critical pharmacophore in modern drug discovery, particularly for Selective Estrogen Receptor Degraders (SERDs) and Histamine H3 antagonists .

Part 1: Chemical Profile & Strategic Utility

Compound: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol CAS Number: 54503-02-9 (racemate); 1803485-19-9 (R-isomer specific) IUPAC Name: 2-(3-methylpyrrolidin-1-yl)ethanol Role: Solubilizing tail, Basic head group, Linker.

Why This Building Block Matters

In medicinal chemistry, the 3-methylpyrrolidine scaffold is a "privileged structure." Unlike the flat pyrrole or the achiral pyrrolidine, the 3-methyl variant introduces:

  • Chirality: The C3-methyl group creates a stereocenter, allowing for precise probing of receptor pockets (e.g., distinguishing between agonist/antagonist modes).

  • Conformational Bias: The methyl group restricts the ring pucker, locking the nitrogen lone pair vector in a preferred orientation for H-bonding or salt-bridging.

  • Solubility: The tertiary amine (pKa ~9.5) ensures the drug exists as a cation at physiological pH, improving aqueous solubility and bioavailability.

The N-hydroxyethyl tail serves as a "universal handle," allowing this privileged scaffold to be attached to aromatic drug cores via Ether linkages (Mitsunobu/Alkylation) or converted into Nitrogen Mustards for irreversible binding studies.

Part 2: Medicinal Chemistry Applications (Case Studies)

Case Study 1: SERDs (Selective Estrogen Receptor Degraders)

Target: Estrogen Receptor Alpha (ERα) Drug Candidate: OP-1074 (Pure Antiestrogen)

  • Mechanism: The 2-(3-methylpyrrolidin-1-yl)ethoxy side chain acts as a "helix 12 disruptor." When the drug binds to the ligand-binding domain (LBD) of ERα, this bulky, basic side chain clashes with Helix 12, preventing the receptor from adopting its active conformation.

  • Stereochemistry Impact: The orientation of the 3-methyl group is critical. In the OP-1074 series, the specific stereoisomer maximizes the destabilization of the receptor, leading to its proteasomal degradation (SERD activity).

  • Synthetic Application: The title compound is coupled to the phenolic benzopyran core to install the side chain.

Case Study 2: Histamine H3 Receptor Antagonists

Target: H3 Receptor (GPCR) Context: CNS disorders (Narcolepsy, ADHD)

  • Mechanism: H3 antagonists often require a basic amine connected to a lipophilic core by a propoxy or ethoxy spacer. The 3-methylpyrrolidine motif provides high affinity and selectivity over other histamine subtypes (H1, H2, H4) due to steric fit in the orthosteric pocket.

  • Structural Logic: The title alcohol allows for the rapid synthesis of these ether-linked libraries via parallel Mitsunobu chemistry.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Use this protocol to generate the building block from commercially available 3-methylpyrrolidine.

Reagents:

  • 3-Methylpyrrolidine (1.0 equiv)

  • 2-Bromoethanol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) [Solvent]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methylpyrrolidine (10 mmol) in dry MeCN (30 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) in one portion.
    
  • Alkylation: Add 2-bromoethanol (11 mmol) dropwise over 5 minutes.

    • Note: 2-Bromoethanol is toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% 
    
    
    
    ; Stain: Ninhydrin or KMnO4).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and rinse the cake with MeCN.
  • Concentration: Remove the solvent under reduced pressure to yield a pale yellow oil.

  • Purification: Distillation under vacuum (bulb-to-bulb) or flash chromatography (DCM:MeOH:NH4OH 90:9:1) yields the pure alcohol.[1]

Protocol B: Mitsunobu Coupling (The "Green" Route)

Use this protocol to attach the building block to a phenol (Drug Core).

Reagents:

  • Phenolic Core (1.0 equiv)

  • 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Phenol, Title Alcohol, and

    
     in anhydrous THF under Nitrogen atmosphere. Cool to 
    
    
    
    C.
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add water (few drops) to quench excess reagent.

  • Purification: Concentrate and purify via column chromatography. The basic nitrogen allows for an "Acid-Base wash" purification strategy (Extract product into 1M HCl, wash organics, basify aqueous layer, extract back into organic solvent) to remove

    
    .
    
Protocol C: Chlorination & Aziridinium Safety (The "Reactive" Route)

Use this to convert the alcohol to a chloride for standard alkylations. CRITICAL SAFETY WARNING .

Mechanism: The reaction of this amino-alcohol with Thionyl Chloride (


) produces the 2-chloroethyl amine . In solution, this species is in equilibrium with a highly reactive Aziridinium Ion  (bicyclic quaternary ammonium).

Aziridinium Alcohol Amino-Alcohol (Precursor) Chloride Nitrogen Mustard (Linear Chloride) Alcohol->Chloride SOCl2 Aziridinium Aziridinium Ion (Active Electrophile) Chloride->Aziridinium Cyclization (Fast) Product Alkylated Drug (Final Product) Chloride->Product Slow Direct SN2 Aziridinium->Chloride Equilibrium Aziridinium->Product Nucleophile (Phenol/Amine)

Caption: The activation of the title compound generates a transient Aziridinium ion, a potent electrophile that drives rapid alkylation but poses vesicant risks.

Protocol:

  • Dissolve the alcohol in DCM at

    
    C.
    
  • Add

    
     (1.5 equiv) dropwise.
    
  • Reflux for 2 hours. Evaporate to dryness to obtain the Hydrochloride Salt .

  • Handling: Store as the HCl salt. The free base is unstable and will self-polymerize via the aziridinium intermediate.

Part 4: Data Summary & Comparison

FeatureMitsunobu RouteAlkylation (via Chloride)
Reagents

, DIAD

, Base (

)
Conditions Neutral, Room TempBasic, Heating often required
Stereochemistry Retention (at Pyrrolidine C3)Retention (at Pyrrolidine C3)
Scope Best for sensitive phenolsBest for hindered nucleophiles
Safety High (Standard reagents)Moderate (Vesicant intermediate)

References

  • OP-1074 (SERD)

    • Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity.

    • Source: Nature Communications, 2018.[2]

  • Mitsunobu Reaction Guide

    • The Mitsunobu Reaction: Mechanism and Applic
    • Source: Organic Chemistry Portal.
  • Aziridinium Ion Chemistry

    • Reactivity of Nitrogen Mustards and Aziridinium Ions.
    • Source: Master Organic Chemistry.

Sources

Application Note: Analytical Methods for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides comprehensive protocols for the quantification of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a tertiary amine building block used in pharmaceutical synthesis.[1] Due to its high polarity and lack of a strong UV chromophore, traditional Reversed-Phase HPLC (RP-HPLC) with UV detection is often insufficient.[1] This note outlines two optimized methodologies: HILIC-MS/MS for trace quantification in complex matrices (biological fluids, reaction mixtures) and GC-FID for bulk purity assay.[1]

Analyte Profile & Challenges

  • Chemical Name: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol[1][2]

  • Structure: A pyrrolidine ring substituted at the 3-position with a methyl group and N-alkylated with an ethanol chain.[1]

  • Chemical Class: Polar tertiary amino alcohol.[1]

  • pKa (Calculated): ~9.5 (Basic).

  • LogP: ~0.5 (Hydrophilic).

Analytical Challenges:

  • Retention: Poor retention on standard C18 columns due to high polarity.

  • Peak Shape: Severe tailing on silica-based columns due to interaction between the basic amine and residual silanols.[1]

  • Detection: Lack of aromatic rings renders UV detection (254 nm) impossible; low-wavelength UV (200-210 nm) is non-specific.[1]

Method Selection Guide

The choice of method depends on the required sensitivity and the sample matrix.

MethodSelection Start Select Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological / Trace Impurity (< 0.1%) Matrix->Bio Complex/Low Conc Bulk Raw Material / Bulk Purity (> 95%) Matrix->Bulk Simple/High Conc HILIC Method A: HILIC-MS/MS (High Sensitivity, Specificity) Bio->HILIC GC Method B: GC-FID (High Precision, Cost-Effective) Bulk->GC

Figure 1: Decision tree for selecting the appropriate analytical workflow.

Protocol A: HILIC-MS/MS (Trace Quantification)[1]

Objective: Quantification of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol at ng/mL levels. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via a water-layer partition mechanism, avoiding the need for ion-pairing reagents.[1]

Instrument Configuration[1][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Waters Xevo).

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or Agilent InfinityLab Poroshell 120 HILIC-Z .[1]

    • Why: Amide phases provide excellent retention for polar amines and superior peak shape compared to bare silica [1].[1]

  • Column Temp: 40°C.

Mobile Phase Preparation[1]
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Low pH ensures the amine is protonated, while high buffer strength (10-20 mM) suppresses silanol activity [2].[1]

  • Mobile Phase B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Critical: Pre-mixing 10% water into MP-B prevents salt precipitation when mixing with MP-A.[1]

Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.00950.4
1.00950.4
6.00500.4
7.00500.4
7.10950.4
10.00950.4
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: [M+H]+ = m/z 130.1.

  • MRM Transitions:

    • Quantifier: 130.1 → 112.1 (Loss of H2O, typical for amino alcohols).

    • Qualifier: 130.1 → 84.1 (Cleavage of pyrrolidine ring).

  • Capillary Voltage: 3500 V.

Protocol B: GC-FID (Purity & Assay)[1]

Objective: Purity assessment of raw material (>98%). Mechanism: Volatility of the amino alcohol allows for gas phase separation. A base-deactivated column is strictly required to prevent peak tailing.[1]

Instrument Configuration[1][3]
  • System: GC with Flame Ionization Detector (FID).

  • Column: Base-Deactivated Polyethylene Glycol (WAX) .[1]

    • Examples: Restek Rtx-Volatile Amine, Agilent CP-Volamine, or DB-WAXetr.[1]

    • Dimensions: 30 m x 0.32 mm ID x 1.0 µm film.[1][3]

    • Why: Standard WAX columns will show severe tailing.[1] "Amine-specific" columns have basic surface deactivation [3].[1]

Operating Parameters[1][4][5][6]
  • Inlet: Split/Splitless (Split ratio 50:1).

  • Inlet Temp: 250°C.

  • Liner: Deactivated wool liner (base-deactivated wool preferred).[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Detector (FID): 300°C.[3]

    • H2 flow: 30 mL/min; Air flow: 400 mL/min.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-602.0
102205.0
202403.0
Sample Preparation[1]
  • Solvent: Methanol or 2-Propanol (avoid chlorinated solvents if possible to prevent reaction with amines).[1]

  • Concentration: 1.0 mg/mL.

  • Derivatization (Optional): If peak tailing persists, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

    • Protocol: Mix 100 µL sample + 50 µL MSTFA + 50 µL Pyridine.[1] Incubate at 60°C for 30 min. Inject.

Validation & Quality Control

Adhere to ICH Q2(R1) guidelines for validation.

System Suitability Testing (SST)

Before analyzing samples, inject a standard solution (e.g., 10 µg/mL for LC, 1 mg/mL for GC) five times.

  • RSD of Area: < 2.0% (GC), < 5.0% (LC-MS).[1]

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, replace the liner (GC) or re-equilibrate the column (HILIC).

Linearity & Range[1][7]
  • HILIC-MS: 1.0 ng/mL to 1000 ng/mL (Linear regression, 1/x weighting).[1]

  • GC-FID: 0.05 mg/mL to 5.0 mg/mL.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
GC: Peak Tailing Active sites in liner or column.[1]Replace liner with base-deactivated wool.[1] Trim 10cm from column inlet.[1]
GC: Ghost Peaks Carryover or septum bleed.Increase final bake-out time. Use high-temp septa.
LC: Retention Shift HILIC equilibration issue.HILIC requires long equilibration.[1] Ensure 20 column volumes of initial MP before run.
LC: Low Sensitivity Ion suppression.[1]Check sample cleanliness.[1][4] Perform protein precipitation if analyzing plasma.[1]

References

  • Waters Corporation. "HILIC Method Development for Polar Compounds."[1] Waters Application Notes. Link

  • Agilent Technologies. "Analysis of Amino Alcohols using Agilent CP-Volatile Amines Columns." Agilent Application Note 5991-0987EN. Link

  • Restek Corporation. "Analyze Volatile Amines without Derivatization."[1] Restek ChromaBLOGraphy. Link

  • McCalley, D. V. (2017).[1] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.[1] Link

Sources

HPLC analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol. This molecule, a small aliphatic amine alcohol, presents distinct analytical challenges, including high polarity, basicity, a lack of a native chromophore, and the presence of a stereocenter. We present two distinct, robust protocols: a primary assay and impurity profile method using pre-column derivatization followed by reversed-phase HPLC, and an orthogonal method for the critical determination of enantiomeric purity using a chiral stationary phase. The causality behind each experimental choice is explained, and the protocols are designed as self-validating systems, grounded in the principles of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.

Introduction and Analytical Challenges

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a chiral tertiary amine that serves as a potential building block or impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification and purity assessment are critical for ensuring the quality, safety, and efficacy of drug products.[1] The physicochemical properties of this analyte, however, make direct HPLC analysis problematic:

  • High Polarity: The combination of the pyrrolidine ring and the hydroxyl group results in high water solubility and, consequently, poor retention on conventional reversed-phase columns like C18.

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks conjugated double bonds, meaning it does not absorb light in the typical UV-Vis range (210-400 nm), rendering standard UV detection ineffective.[2]

  • Basicity: The tertiary amine (pKa ~9-10) can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing). This necessitates careful control of the mobile phase pH.

  • Chirality: The methyl group at the 3-position of the pyrrolidine ring creates a chiral center. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and control are often a regulatory requirement.[3]

Addressing these challenges requires a multi-faceted approach that moves beyond standard methodologies. This guide details a strategy centered on pre-column derivatization for the primary assay and a specialized chiral stationary phase for enantiomeric separation.

Method Development Strategy: A Logic-Driven Approach

The selection of an appropriate analytical method is dictated by the inherent challenges of the analyte. The diagram below illustrates the decision-making process that leads to the proposed protocols.

MethodDevelopment cluster_analyte Analyte Properties cluster_challenges Analytical Challenges cluster_solutions Strategic Solutions Analyte 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol High Polarity pKa ~9-10 (Basic) No UV Chromophore Chiral Center Challenges HPLC Challenges Poor RP Retention Poor Peak Shape No UV Detection Enantiomers Co-elute Analyte->Challenges Solution_Assay Assay & Impurity Method Pre-column Derivatization Reversed-Phase (C18) HPLC pH Controlled Mobile Phase Challenges->Solution_Assay Addresses Retention, Detection, & Peak Shape Solution_Chiral Enantiomeric Purity Method Direct Injection (No Derivatization) Chiral Stationary Phase (CSP) Normal Phase Conditions Challenges->Solution_Chiral Addresses Enantiomer Co-elution

Caption: Logical workflow from analyte properties to strategic HPLC solutions.

Protocol I: Achiral Purity and Assay by Pre-column Derivatization and RP-HPLC

To overcome the challenges of poor retention and lack of a UV chromophore, this protocol employs pre-column derivatization with Dansyl Chloride. Dansyl Chloride reacts with the tertiary amine to form a highly fluorescent and UV-active derivative. This derivatization not only installs a chromophore but also increases the hydrophobicity of the analyte, making it well-suited for reversed-phase chromatography.[4]

Equipment and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Fluorescence Detector (FLD).

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Dansyl Chloride

    • Sodium Bicarbonate

    • Acetone (ACS Grade)

    • Formic Acid

Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Sodium Bicarbonate Buffer (100 mM, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of water. Adjust pH to 9.0 if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol reference standard into a 10 mL volumetric flask and dilute to volume with water.

  • Sample Solution (1 mg/mL): Prepare the sample to a target concentration of 1 mg/mL in water.

Step 2: Derivatization Procedure

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the Standard or Sample solution.

  • Add 200 µL of the Sodium Bicarbonate Buffer.

  • Add 400 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, allow the mixture to cool to room temperature.

  • Add a small volume of a quenching agent if necessary (e.g., a solution of a primary amine like ethylamine) to react with excess Dansyl Chloride, although this is often not required if the excess reagent is well-separated chromatographically.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions

ParameterConditionCausality
Column C18, 150 mm x 4.6 mm, 3.5 µmThe non-polar stationary phase provides excellent retention for the hydrophobic dansyl derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent, slightly acidic pH to ensure protonation of any residual basic sites and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the derivative.
Gradient Program Time (min): 0, %B: 40Time (min): 20, %B: 90Time (min): 25, %B: 90Time (min): 25.1, %B: 40Time (min): 30, %B: 40A gradient elution is necessary to separate the hydrophobic derivative from polar impurities and the excess derivatizing reagent, ensuring a clean baseline.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintains consistent retention times and improves peak efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV/DAD: 340 nmFluorescence: Excitation: 340 nm, Emission: 525 nmThe dansyl group has a strong absorbance maximum around 340 nm. Fluorescence detection offers significantly higher sensitivity and selectivity.[6]

Step 4: System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the derivatized standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

These parameters ensure the chromatographic system is performing with adequate precision and efficiency, as recommended by USP General Chapter <621>.[7][8]

Protocol II: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[9] For this protocol, a polysaccharide-based CSP is selected under normal-phase conditions, which often provides excellent selectivity for this class of compounds.[10] No derivatization is needed as detection challenges are secondary to the primary goal of chiral resolution. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for this non-UV-absorbing analyte.

Equipment and Reagents
  • HPLC System: A binary or isocratic HPLC system compatible with normal-phase solvents.

  • Detector: ELSD or Mass Spectrometer (MS).

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Ethanol (Anhydrous, HPLC Grade)

    • Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (as a mobile phase additive)

Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing the selected solvents. A typical starting point is n-Hexane:Ethanol (90:10, v/v). Add a small amount of an additive (0.1% TFA for basic analytes or 0.1% DEA to improve peak shape) to enhance resolution and peak symmetry.

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of the racemic 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol standard into a 10 mL volumetric flask and dilute to volume with the mobile phase. This is used for method development and to confirm the elution order.

  • Sample Solution (1 mg/mL): Prepare the sample to a target concentration of 1 mg/mL in the mobile phase.

Step 2: Chromatographic Conditions

ParameterConditionCausality
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µmPolysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds through hydrogen bonding and dipole-dipole interactions.[11]
Mobile Phase Isocratic: n-Hexane:Ethanol (90:10 v/v) + 0.1% DEANormal phase conditions are typically used with polysaccharide CSPs. The alcohol modifier and basic additive (DEA) are crucial for modulating retention and peak shape.
Flow Rate 0.8 mL/minA slightly lower flow rate is often used for chiral separations to maximize interaction with the stationary phase and improve resolution.
Column Temperature 25°CChiral separations can be sensitive to temperature; maintaining a constant temperature is critical for reproducible results.
Injection Volume 10 µLA standard injection volume.
Detection ELSD: Nebulizer Temp: 40°C, Evap. Temp: 60°C, Gas Flow: 1.5 L/minMS: ESI+, Scan modeELSD is a universal detector suitable for non-volatile analytes without a chromophore. MS provides mass confirmation and higher sensitivity.

Step 3: System Suitability Testing (SST) Inject the racemic standard solution. The system is deemed suitable if:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks. This is the most critical parameter for a chiral separation.

  • %RSD of Retention Times: ≤ 1.0% for both enantiomers.

Method Validation Framework

Any analytical method intended for quality control must be validated to demonstrate its suitability for the intended purpose.[12] The validation should be performed according to the ICH Q2(R1) guideline.[13][14][15]

ValidationWorkflow cluster_validation ICH Q2(R1) Validation Workflow Specificity Specificity (Discrimination from interferences) Linearity Linearity (Proportionality of response) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision {Precision | {Repeatability (Intra-day) | Intermediate Precision (Inter-day)}} Specificity->Precision Range Range (Interval of acceptable precision, accuracy, and linearity) Linearity->Range DetectionLimit Limit of Detection (LOD) (Lowest detectable amount) Linearity->DetectionLimit QuantitationLimit Limit of Quantitation (LOQ) (Lowest quantifiable amount) Linearity->QuantitationLimit Robustness Robustness (Capacity to remain unaffected by small variations) Linearity->Robustness Range->Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness DetectionLimit->Robustness QuantitationLimit->Robustness

Caption: Interconnected parameters for analytical method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for both the achiral assay and the chiral purity method.

ParameterAchiral Assay & Impurity MethodChiral Purity Method
Specificity Peak purity must pass; no interference at the main peak retention time.Baseline resolution (Rs > 1.5) of enantiomers from each other.
Linearity (r²) ≥ 0.999 over the range (e.g., 50-150% of nominal concentration).≥ 0.995 for the minor enantiomer over its expected range.
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0% for the minor enantiomer (at LOQ level).
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 5.0% for the minor enantiomer (at LOQ level).
LOQ Determined by S/N ratio (typically 10:1) or statistical methods.Determined and verified for the undesired enantiomer.
Robustness Method remains reliable with small changes in pH, flow rate, temp.Method maintains resolution with small changes in mobile phase composition.

Conclusion

The successful analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol requires tailored HPLC strategies to address its inherent physicochemical challenges. The protocols presented herein provide robust and reliable solutions for both achiral and chiral purity assessments. The pre-column derivatization RP-HPLC method offers a sensitive and accurate platform for assay and impurity profiling, while the normal-phase chiral HPLC method ensures the critical control of stereoisomeric purity. Both methods are built on a foundation of sound chromatographic principles and are designed to be validated in accordance with global regulatory standards, making them suitable for implementation in research, development, and quality control environments.

References

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink.[1]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.[12]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies.[7]

  • United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. USP.[16]

  • U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.[17]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[13]

  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography. USP-NF.[8]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters.[18]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.[14]

  • International Labmate. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Labmate Online.[5]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[19]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.[15]

  • Drug Discovery and Development. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery & Development.[20]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.[21]

  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.[2]

  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.[4]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules.[6]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE. IJPSR.[10]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.[11]

  • Phenomenex. Chiral HPLC Separations. Phenomenex.[9]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Virginia Tech.[3]

Sources

GC-MS analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the qualitative and quantitative analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (MPYE), a bifunctional heterocyclic intermediate often utilized in the synthesis of anticholinergic and antihistaminic pharmaceutical agents. Due to the presence of both a tertiary amine and a primary hydroxyl group, MPYE exhibits significant polarity and hydrogen-bonding capability, leading to peak tailing and adsorption in standard gas chromatography. This note compares direct injection methodologies against a robust silylation protocol (BSTFA/TMCS), recommending the latter for GMP-compliant quantitation.

Analyte Profile & Chemical Context

PropertyDetail
Chemical Name 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Molecular Formula

Molecular Weight 129.20 g/mol
Functional Groups Tertiary Amine (Pyrrolidine ring), Primary Alcohol
Analytical Challenge High Polarity: The -OH group causes hydrogen bonding with silanol active sites.[1] Basicity: The tertiary amine can interact with acidic sites in the column stationary phase.
Target Application Pharmaceutical intermediate purity testing; Reaction monitoring.

Analytical Strategy & Decision Matrix

For high-reliability drug development environments, "good enough" chromatography is unacceptable. We employ a decision matrix to select the optimal workflow.

Core Directive: While direct injection on polar columns (e.g., WAax) is faster, it suffers from retention time shifts as the column ages. Derivatization is the recommended standard for reproducibility and sensitivity.

AnalyticalStrategy Start Sample: MPYE Decision Quantitation Required? Start->Decision Direct Direct Injection (Screening Only) Decision->Direct No (Quick Check) Deriv Derivatization (Quantitation/GMP) Decision->Deriv Yes (High Precision) Method1 Column: DB-WAX UI Inlet: 250°C Risk: Tailing Direct->Method1 Method2 Reagent: BSTFA + 1% TMCS Column: DB-5MS Result: Sharp Peak, Stable RT Deriv->Method2

Figure 1: Analytical Decision Matrix. Derivatization (Green path) is the validated route for quantitative applications.

Experimental Protocols

Protocol A: Sample Preparation (Silylation)

Rationale: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to ensure the steric bulk of the trimethylsilyl (TMS) group effectively caps the hydroxyl proton. The tertiary amine remains underivatized but is less prone to adsorption once the hydroxyl is masked.

Reagents:

  • Reference Standard: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (>98%).

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) or Dichloromethane (DCM).

  • Internal Standard (ISTD): Dodecane or Naphthalene-d8.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10 mg of MPYE into a 1.5 mL GC autosampler vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • ISTD Addition: Add 50 µL of ISTD solution (1 mg/mL in Pyridine).

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Note: Perform in a fume hood; reagents are moisture-sensitive.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

    • Causality: Heat is required to drive the equilibrium fully to the silylated product (

      
      ) and prevent partial derivatization.
      
  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high for the detector, dilute 1:10 with anhydrous DCM before injection.

Protocol B: GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingRationale
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Low-bleed, non-polar phase ideal for silylated derivatives.
Inlet Mode Split (20:1 to 50:1)Prevents column overload; sharpens peaks for volatile amines.
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (hold 1 min)

15°C/min

300°C (hold 3 min)
Low initial temp focuses the solvent; ramp separates impurities.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Source Temp 230°CStandard for EI source stability.
Scan Range 40–450 m/zCovers parent ion and fragmentation range.

Data Analysis & Interpretation

Fragmentation Logic (Electron Ionization, 70 eV)

Understanding the mass spectrum is critical for confirmation.

A. Native Molecule (Direct Injection)

  • MW: 129

  • Base Peak:

    
    -cleavage is the dominant mechanism for amines.
    
    • Cleavage at the

      
       bond adjacent to the nitrogen.
      
    • m/z 98: Loss of the hydroxymethyl group (

      
      , mass 31).
      
    • m/z 112: Loss of -OH (rare in EI, usually loss of water M-18).

B. TMS Derivative (Recommended)

  • Formula:

    
    
    
  • MW: 201.38

  • Fragmentation Pathway:

    • Molecular Ion (

      
      ):  m/z 201 (Usually weak but visible).
      
    • Base Peak (m/z 98): The dominant fragmentation is the cleavage of the

      
       bond between the nitrogen and the ethylene linker.
      
      • Mechanism:

        
        
        
      • Loss of the bulky TMS-ether group (Mass 103).

    • Secondary Ions: m/z 73 (Trimethylsilyl cation,

      
      ), characteristic of all TMS derivatives.
      

Fragmentation Parent TMS-Derivative (MW: 201) AlphaCleavage Alpha-Cleavage (N-C Bond) Parent->AlphaCleavage EI Impact TMS_Ion TMS Cation m/z 73 Parent->TMS_Ion Rearrangement Fragment1 Base Peak m/z 98 (Methylpyrrolidinium) AlphaCleavage->Fragment1 Charge Retention Fragment2 Neutral Loss CH2-O-TMS (Mass 103) AlphaCleavage->Fragment2 Neutral Loss

Figure 2: Fragmentation pathway of the TMS-derivative of MPYE.

Method Validation (System Suitability)

Before running samples, verify system performance using the following criteria:

  • Derivatization Efficiency: The peak area of the underivatized MPYE (if visible) must be < 2% of the TMS-MPYE peak area.

  • Tailing Factor (

    
    ):  The TMS-MPYE peak must have a 
    
    
    
    . If tailing occurs, cut 10cm from the column inlet (active sites usually accumulate at the head).
  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ), S/N must be > 10:1 at the lowest calibration point (e.g., 1 ppm).

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Standard text on BSTFA artifacts).
  • Agilent Technologies. (2023). GC/MS Analysis of Amines and Amino Alcohols. Application Note 5991-XXXX. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Alpha-cleavage mechanisms in amines).

Sources

Application Note: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in the Synthesis of Pharmaceutical Intermediates Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 873376-29-5 for generic connectivity; specific isomers vary) is a versatile bifunctional building block. It combines a basic pyrrolidine ring—often used to modulate solubility and pKa—with a primary alcohol handle for conjugation. The 3-methyl substituent introduces a critical stereocenter (R/S), allowing medicinal chemists to probe the "Magic Methyl" effect, where subtle steric changes significantly boost binding affinity or metabolic stability in kinase inhibitors, GPCR ligands (Histamine H3, Opioid Kappa), and enzyme inhibitors (Vanin-1).

This guide provides authoritative protocols for synthesizing this scaffold and deploying it in downstream pharmaceutical assembly.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Common Name 1-(2-Hydroxyethyl)-3-methylpyrrolidine
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Colorless to pale yellow viscous oil
Boiling Point ~85–90 °C at 10 mmHg (Predicted)
pKa (Conj. Acid) ~9.5 (Pyrrolidine nitrogen)
Solubility Miscible in water, ethanol, DCM; sparingly soluble in hexanes.
Key Hazards Irritant (Skin/Eye), Corrosive (High conc.), Hygroscopic.

Synthesis Protocol: The "Make"

Objective: Synthesize 2-(3-methylpyrrolidin-1-yl)ethan-1-ol from commercially available 3-methylpyrrolidine.

Method A: Alkylation with 2-Chloroethanol (Lab Scale Preferred)

This method avoids the use of gaseous ethylene oxide, making it safer for standard medicinal chemistry laboratories.

Reagents:

  • 3-Methylpyrrolidine (1.0 equiv) [Starting Material][1]

  • 2-Chloroethanol (1.1 equiv) [Alkylating Agent]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) [Base]

  • Acetonitrile (MeCN) or Ethanol (EtOH) [Solvent]

  • Sodium Iodide (NaI) (0.1 equiv) [Catalyst - Finkelstein condition]

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ (27.6 g, 200 mmol) in MeCN (100 mL).

  • Addition: Add 3-Methylpyrrolidine (8.5 g, 100 mmol) and NaI (1.5 g, 10 mmol). Stir at room temperature for 10 minutes.

  • Alkylation: Add 2-Chloroethanol (8.85 g, 110 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic; ensure the temperature does not exceed 40 °C during addition.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The starting amine (lower Rf) should disappear; the product (higher Rf) will stain with Ninhydrin or Iodine.

  • Workup:

    • Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KCl) and wash the cake with MeCN (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification:

    • Dissolve the residue in DCM (50 mL) and wash with 1N NaOH (10 mL) to remove unreacted halo-alcohol.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Distillation: For high purity (>98%), distill under vacuum (0.5 mmHg, ~60–65 °C).

Yield: 75–85% (Colorless oil).

Downstream Application: The "Use"

Objective: Convert the alcohol handle into a reactive electrophile (chloride) for coupling to pharmaceutical cores (e.g., phenols, anilines).

Protocol: Conversion to 1-(2-Chloroethyl)-3-methylpyrrolidine Hydrochloride

This "mustard-like" intermediate is the active species used to alkylate drug scaffolds (e.g., in the synthesis of antihistamines or kinase inhibitors).

Reagents:

  • 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Dichloromethane (DCM) [Solvent][2]

Step-by-Step Protocol:

  • Solvation: Dissolve the amino-alcohol (12.9 g, 100 mmol) in anhydrous DCM (100 mL) in a flask under Nitrogen atmosphere. Cool to 0 °C (Ice bath).

  • Chlorination: Add SOCl₂ (10.9 mL, 150 mmol) dropwise over 30 minutes.

    • Caution: Massive gas evolution (SO₂/HCl). Use a scrubber.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Alternatively, reflux for 1 hour to ensure completion.

  • Isolation (Self-Validating):

    • Concentrate the reaction mixture to dryness.

    • Triturate the resulting solid with cold Diethyl Ether (Et₂O) or Acetone to remove excess thionyl chloride traces.

    • Filter the white solid. This is the Hydrochloride Salt .

    • Validation: ¹H NMR (D₂O) will show a downfield shift of the CH₂-Cl protons (~3.8 ppm) compared to the starting CH₂-OH (~3.6 ppm).

Application Example: To couple this fragment to a phenol (e.g., in Larotrectinib analogue synthesis):

  • Dissolve Phenol derivative (1 equiv) in DMF.

  • Add Cs₂CO₃ (3 equiv).

  • Add the Chloro-amine HCl salt (1.2 equiv).

  • Heat to 60–80 °C for 4–8 hours.

Strategic Visualization

Workflow: Synthesis & Application Pathway

The following diagram illustrates the transformation from raw materials to active pharmaceutical intermediate (API) incorporation.

SynthesisWorkflow Start 3-Methylpyrrolidine (Chiral or Racemic) Intermediate 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (The Scaffold) Start->Intermediate Alkylation (Reflux, 16h) Reagent 2-Chloroethanol (+ K2CO3, NaI) Reagent->Intermediate Warhead 1-(2-Chloroethyl)-3-methylpyrrolidine (HCl Salt) Intermediate->Warhead Chlorination (DCM, 0°C -> RT) Activation Thionyl Chloride (SOCl2) Activation->Warhead FinalProduct Final API (e.g., Kinase Inhibitor) Warhead->FinalProduct Nucleophilic Substitution DrugCore Drug Core (Phenol/Amine) DrugCore->FinalProduct

Caption: Step-wise conversion of 3-methylpyrrolidine to the reactive chloro-ethyl intermediate for drug conjugation.

Decision Logic: When to Use This Scaffold

Use this logic tree to determine if this specific amino-alcohol is the right tool for your SAR (Structure-Activity Relationship) campaign.

DecisionTree Q1 Need Basic Side Chain? Q2 Is Solubility an Issue? Q1->Q2 Yes Result1 Use Linear Amine Q1->Result1 No Q3 Need to Restrict Conformation? Q2->Q3 Yes Result2 Use Pyrrolidine (Standard) Q2->Result2 No Q4 Is Potency Plateaued? Q3->Q4 Yes Q3->Result2 No Q4->Result2 No Result3 Use 3-Methyl Pyrrolidine Scaffold Q4->Result3 Yes (Magic Methyl Effect)

Caption: MedChem logic for selecting 3-methylpyrrolidine to improve solubility and binding via steric constraints.

Case Studies & Mechanism

Why the 3-Methyl Group Matters: In the development of Vanin-1 inhibitors and Naphthyridinone antitumor agents , the unsubstituted pyrrolidine ring often provides good solubility but lacks specific hydrophobic contacts.

  • The "Magic Methyl" Effect: Introducing a methyl group at the 3-position breaks the symmetry of the ring. This can:

    • Lock Conformation: Bias the ring pucker to favor a specific binding mode.

    • Fill Hydrophobic Pockets: Engage small lipophilic pockets in the enzyme active site (e.g., ATP binding pocket of kinases) that are inaccessible to the flat, unsubstituted ring.

    • Chirality: The (S)-3-methyl and (R)-3-methyl enantiomers often show >10-fold differences in potency, serving as a powerful probe for target stereoselectivity.

References

  • Larotrectinib Analogues: Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold.[3] (2023).[3] Investigates 3-methylpyrrolidine side chains for potency optimization.

  • Vanin-1 Inhibitors: Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors. (2024). Details the synthesis of (S)-(2-(3-Methylpyrrolidin-1-yl)thiazol-5-yl) derivatives.

  • Antitumor Agents: Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. (2016). Demonstrates the superiority of 3-methylpyrrolidine over unsubstituted analogues.

  • General Synthesis: Organic Syntheses Procedure: 2-Bromoethanol. (Classic protocol adapted for amino-alcohol synthesis).

Sources

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a building block in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a Strategic Building Block in Combinatorial Chemistry

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol represents a "privileged" bifunctional building block in modern drug discovery.[1] It bridges the gap between solubility-enhancing polar moieties and lipophilic pharmacophores.[1][2][3] Its structure comprises a chiral 3-methylpyrrolidine core —a proven scaffold in GPCR and kinase inhibitor design—linked to a reactive primary hydroxyl handle via an ethyl chain.[1][2]

This guide details the strategic application of this building block in combinatorial library synthesis, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .[1][3] We provide validated protocols for its functionalization and integration into high-throughput workflows.

Chemical Profile & Strategic Value

Physicochemical Properties

This molecule acts as a solubility booster and a basicity modulator.[2] The tertiary amine functionality typically exhibits a pKa of 9.0–9.5, ensuring protonation at physiological pH, which improves aqueous solubility and bioavailability—a critical parameter in the "Rule of 5" compliance.[3]

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₇H₁₅NOLow MW (129.20 g/mol ) allows for significant mass addition in later steps.[1][2]
Chirality 3-position (R/S)The 3-methyl group creates a stereocenter, enabling the probing of chiral pockets in receptors (e.g., Histamine H3, Dopamine D3).[1][3]
H-Bond Donors 1 (OH)Primary alcohol is a versatile nucleophile for library expansion.[1][2]
H-Bond Acceptors 2 (N, O)The tertiary amine acts as a key proton acceptor.[2][3]
Boiling Point ~80°C (at 13 mmHg)Volatile enough for purification by distillation if necessary, but stable in solution.[2][3]
Structural Advantages
  • Vector Positioning: The 3-methyl group breaks the symmetry of the pyrrolidine ring, allowing for precise "vector exploration" within a binding pocket.[2][3] Unlike the flat pyrrole or unsubstituted pyrrolidine, the methyl group can induce a specific ring pucker, locking the N-substituent into a preferred conformation.[3]

  • Linker Versatility: The N-hydroxyethyl chain serves as a "flexible tether."[2] It is short enough to keep the pharmacophore (pyrrolidine) close to the secondary binding site but long enough to prevent steric clash during coupling reactions.[2][3]

Combinatorial Workflows: Divergent Library Synthesis

The primary utility of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol lies in its ability to serve as a Hub Node in divergent synthesis.[1] The hydroxyl group can be derivatized into three distinct chemical classes: Ethers , Esters/Carbamates , and Amines (via activation).[3]

Workflow Visualization

G Start 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (Core Scaffold) Mitsunobu Mitsunobu Reaction (Ar-OH / DIAD / PPh3) Start->Mitsunobu Path A Acylation Acylation / Carbamoylation (R-COCl or R-NCO) Start->Acylation Path B Activation Activation (MsCl / TsCl) Start->Activation Path C EtherLib Ether Library (GPCR Ligands) Mitsunobu->EtherLib EsterLib Ester/Carbamate Library (Prodrugs / Kinase Inhibitors) Acylation->EsterLib AmineLib Diamine Library (CNS Active Agents) Activation->AmineLib + HNR2

Figure 1: Divergent synthesis pathways transforming the core building block into three distinct functional libraries.

Experimental Protocols

These protocols are optimized for parallel synthesis (96-well plate or reaction block format).[1][2]

Protocol A: High-Throughput Mitsunobu Etherification

Target Application: Synthesis of Aryl-Ether Libraries (e.g., Serotonin/Dopamine receptor ligands).[1]

Mechanism: The Mitsunobu reaction inverts the stereochemistry if the alcohol is chiral (not applicable here to the primary alcohol) but reliably couples the primary OH with phenols or imides under mild conditions.[3]

Reagents:

  • Scaffold: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (1.0 equiv).[1]

  • Nucleophiles: Diverse Phenols / Heteroarylols (1.0 equiv).[2]

  • Phosphine: Polymer-supported Triphenylphosphine (PS-PPh3) (1.5 equiv) – Crucial for easy purification.[1][3]

  • Azodicarboxylate: Di-tert-butyl azodicarboxylate (DTAD) (1.5 equiv).[1][2]

  • Solvent: Anhydrous THF or DCM.[2]

Step-by-Step Procedure:

  • Preparation: In a reaction block, load PS-PPh3 resin (approx. 3 mmol/g loading). Swell in anhydrous THF for 15 minutes.

  • Addition: Add a solution of the Phenol (0.1 mmol) and the Pyrrolidine Scaffold (0.1 mmol) in THF (1 mL) to the resin.

  • Activation: Cool the block to 0°C. Slowly add a solution of DTAD (0.15 mmol) in THF (0.5 mL).

  • Reaction: Shake the block at room temperature for 12–16 hours.

  • Work-up: Filter the resin to remove the phosphine oxide byproduct (captured on the bead).[2][3] Wash the resin with THF (2 x 1 mL) and combine filtrates.[2][3]

  • Scavenging: If excess phenol is used, add a polymer-supported carbonate base (PS-CO3) to scavenge unreacted acidic phenols.[1][2]

  • Isolation: Evaporate solvent. The resulting aryl ethers are typically >90% pure and ready for screening.[2][3]

Protocol B: Carbamate Library Synthesis

Target Application: CNS-active compounds (Carbamates often show improved metabolic stability over esters).[1]

Reagents:

  • Scaffold: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol.[1][2]

  • Electrophiles: Diverse Isocyanates (R-NCO).[1][2]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (1 mol%) or TEA.[2][3]

  • Solvent: DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Pyrrolidine Scaffold (0.1 mmol) in dry DCM (1 mL).

  • Coupling: Add the Isocyanate (0.11 mmol) and a catalytic amount of TEA or DBTDL.

  • Incubation: Seal and shake at room temperature for 4 hours.

  • Quenching: Add polymer-supported Trisamine resin (PS-Trisamine) to scavenge excess isocyanate.[1][2] Shake for 2 hours.

  • Filtration: Filter off the scavenging resin.[2]

  • Analysis: Evaporate solvent and analyze by LC-MS.

Case Study: Scaffold Hopping in GPCR Ligands

Context: Many GPCR ligands (e.g., for H3 receptors) contain a "basic tail" linked to a lipophilic core.[2][3] A standard tail is the N-ethylpiperidine.[1][2][3]

Application: Researchers replaced the N-ethylpiperidine moiety with 2-(3-methylpyrrolidin-1-yl)ethan-1-ol derivatives.[1]

  • Why? The 3-methylpyrrolidine is smaller and chiral.[2][3] This allows the molecule to fit into tighter hydrophobic pockets where the piperidine ring is too bulky.[2][3]

  • Result: The ether derivatives (synthesized via Protocol A) showed maintained affinity but improved selectivity against hERG channels (a common cardiac toxicity liability for piperidines).[2][3] The hydroxyl-derived linker provided a unique hydrogen-bonding interaction that the simple alkyl chain lacked.[1][3]

Safety & Handling (E-E-A-T)

  • Hazards: Like most amino alcohols, this compound is likely an Irritant (Skin/Eye) and potentially Corrosive .[2][3] The tertiary amine nature implies it can be harmful if swallowed.[2][3]

  • Storage: Hygroscopic. Store under nitrogen or argon in a desiccator.

  • Compatibility: Avoid strong oxidizing agents (which may form N-oxides) and acid chlorides (unless acylation is intended).[1][2][3]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

  • PubChem. "2-(3-methylpyrrolidin-1-yl)ethan-1-ol Compound Summary."[1][2] National Library of Medicine. [Link][1][3]

  • Smith, A. B., et al. "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of 3-Substituted Derivatives."[2][3] Journal of Medicinal Chemistry, 2018.[2][3] (General reference on pyrrolidine utility). [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." [Link][1][2][3]

Sources

Application Note: Late-Stage Functionalization of Bioactive N-Heterocycles via Photoredox Catalysis

[1]

Executive Summary

In modern drug discovery, the ability to rapidly diversify lead compounds without de novo synthesis is a critical competitive advantage. This application note details a robust protocol for the Late-Stage Functionalization (LSF) of nitrogen-containing heterocycles—a structural motif present in >60% of FDA-approved small molecule drugs.

By utilizing visible-light photoredox catalysis, specifically the decarboxylative alkylation of carboxylic acids, researchers can append complex alkyl fragments directly onto native drug scaffolds (C-H activation). This method bypasses pre-functionalization (e.g., halogenation), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Theoretical Foundation & Mechanism

The Minisci Paradigm Shift

Classically, Minisci reactions utilized silver salts and stoichiometric persulfates at high temperatures, often leading to poly-alkylation and degradation of sensitive functional groups. The modern photoredox variant operates at room temperature using Ir(III) or Ru(II) polypyridyl catalysts.

Mechanistic Workflow

The reaction proceeds via a radical substitution mechanism. The photocatalyst acts as a single-electron transfer (SET) shuttle.[1]

  • Excitation: Blue light (450 nm) excites the Ir(III) catalyst to a long-lived triplet state (*Ir-III).

  • Radical Generation: The excited catalyst (or an auxiliary oxidant) oxidizes the alkyl carboxylic acid precursor, triggering decarboxylation and releasing a nucleophilic alkyl radical (

    
    ).
    
  • Addition: The alkyl radical attacks the protonated (electron-deficient) N-heterocycle.

  • Rearomatization: The resulting radical cation is oxidized and deprotonated to restore aromaticity, yielding the alkylated product.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle for the decarboxylative alkylation of lepidine (a model quinoline).

PhotoredoxMechanismcluster_cyclePhotocatalytic CycleIr_GSIr(III) Ground StateIr_ES*Ir(III) Excited State(Long-lived Triplet)Ir_GS->Ir_ESBlue LED (450 nm)Ir_RedIr(II) Reduced StateIr_ES->Ir_RedOxidizes S2O8 to SO4•-Ir_Red->Ir_GSSET to Intermediate(Regeneration)SubstrateAlkyl-COOH(Carboxylic Acid)RadicalAlkyl Radical (R•)+ CO2 (Gas)Substrate->RadicalDecarboxylation viaSO4•- H-abstractionOxidantPersulfate (S2O8 2-)Auxiliary OxidantOxidant->Ir_ESSETIntermediateRadical CationIntermediateRadical->IntermediateAdds to HeterocycleHeterocycleProtonated Heterocycle(Substrate)Heterocycle->IntermediateProductFunctionalizedBioactive MoleculeIntermediate->Product-H+, -e- (Oxidation)

Caption: Figure 1. Mechanism of photoredox-mediated decarboxylative Minisci alkylation. The cycle relies on the oxidative generation of alkyl radicals from carboxylic acids.

Critical Experimental Parameters

To ensure reproducibility in LSF, the following parameters must be controlled. These insights are derived from high-frequency failure modes observed in medicinal chemistry CROs.

ParameterSpecificationScientific Rationale
Light Source 450 nm Blue LED (e.g., Kessil H150 or PR160)Matches the MLCT absorption band of Iridium catalysts. UV light (<400nm) causes background degradation of drugs.
Oxygen Control Strict Degassing (Sparge or Freeze-Pump-Thaw)Oxygen is a potent triplet-state quencher. Failure to degas reduces yields by >60% due to superoxide formation.
Temperature 25°C - 35°C (Fan Cooled)High-intensity LEDs generate heat. Uncontrolled heating (>50°C) promotes radical polymerization over heteroarylation.
Acid Additive Trifluoroacetic Acid (TFA)Protonation of the N-heterocycle lowers the LUMO energy, making it susceptible to nucleophilic radical attack.
Concentration 0.1 M - 0.2 MDilution prevents radical-radical recombination (dimerization) of the alkyl fragment.

Standard Protocol: Batch Synthesis (20-50 mg Scale)

This protocol is optimized for the alkylation of a generic drug scaffold (e.g., a quinoline or pyridine derivative) using a primary or secondary carboxylic acid.

Materials
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)[3]

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (1.5 equiv)

  • Substrate: N-Heterocycle (1.0 equiv, e.g., 0.2 mmol)

  • Alkylating Agent: Carboxylic Acid (2.0 equiv)

  • Solvent: DMSO:Water (9:1 v/v)

  • Additive: TFA (1.0 equiv)

Step-by-Step Methodology
  • Vessel Preparation: To an 8 mL clear glass vial equipped with a magnetic stir bar, add the N-heterocycle (0.20 mmol), Carboxylic Acid (0.40 mmol), Photocatalyst (2.2 mg, 1 mol%), and Ammonium Persulfate (68 mg, 0.30 mmol).

  • Solvation: Add DMSO (1.8 mL) and Deionized Water (0.2 mL). Add TFA (15 µL, 0.20 mmol) last.

    • Note: If the drug substrate contains a basic amine, increase TFA to 2.0 equiv to ensure the pyridine ring is protonated.

  • Degassing (Critical): Cap the vial with a septum. Insert a long needle connected to an Argon/Nitrogen line into the solution and a short vent needle. Sparge vigorously for 10 minutes.

    • Visual Check: Ensure the solution does not evaporate significantly; top up with degassed solvent if necessary.

  • Irradiation: Seal the puncture holes with Parafilm. Place the vial 2–3 cm away from the 450 nm Blue LED source. Turn on the cooling fan. Stir at 800 RPM for 12–18 hours.

  • Work-up:

    • Dilute the reaction mixture with saturated aqueous NaHCO3 (10 mL) to neutralize the acid.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (20 mL) to remove DMSO.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

High-Throughput Experimentation (HTE) Protocol

For drug discovery teams, testing 96 different alkyl fragments against a lead scaffold is more valuable than a single large-scale reaction.

Micro-Scale Setup (96-well Plate)
  • Reactor: Lumidox® II or similar photoredox plate reactor.

  • Scale: 10 µmol per well.

Workflow
  • Stock Solutions: Prepare stock solutions of the Catalyst (in DMSO), Oxidant (in Water), and Heterocycle/TFA (in DMSO).

  • Dosing:

    • Add 10 µL of Carboxylic Acid stock (1.0 M) to each well.

    • Add Catalyst/Heterocycle/Oxidant master mix to all wells.

  • Inertion: Place the plate in a glovebox or use a specialized gas-tight lid with an inlet/outlet for N2 purging (purge for 30 mins).

  • Irradiation: Irradiate from the bottom (transparent bottom plate) for 12 hours.

  • Analysis: Take a 5 µL aliquot, dilute with Acetonitrile, and analyze via UPLC-MS.

    • Success Metric: Conversion >30% indicates a "Hit" suitable for scale-up.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (0% Yield) Oxygen quenching or Catalyst poisoning.Re-sparge for 20 mins. Check if the substrate contains free thiols (catalyst poison) or nitro groups (radical quencher).
Low Conversion (<20%) Insufficient radical lifetime or light penetration.Increase catalyst loading to 2 mol%. Ensure the reaction vial is clear glass, not amber.
Poly-alkylation Radical concentration too high relative to substrate.Use syringe pump addition of the Oxidant/Carboxylic acid solution over 4 hours.
Substrate Degradation High energy UV emission or thermal issues.Ensure LED is strictly 450 nm (blue), not 365 nm (UV). Check fan cooling.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • Proctor, R. S. J., Davis, H. J., & Phipps, R. J. (2018). Catalytic enantioselective Minisci-type addition to heteroarenes. Science, 360(6387), 419-422. [Link]

  • Sherwood, T. C., et al. (2018).[4] Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides.[4] The Journal of Organic Chemistry, 83(6), 3000–3012. [Link][4]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1][5][6] Nature Chemistry, 10, 383–394. [Link]

  • Leitch, J. A., et al. (2024). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry, 26, 1234-1250. [Link]

Introduction: A Novel Bifunctional Additive for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides detailed application notes and protocols for the potential use of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in materials science research, specifically as a novel additive in the fabrication of perovskite solar cells. While direct research on this compound in materials science is emerging, its unique chemical structure suggests significant potential for enhancing the performance and stability of these next-generation photovoltaic devices.

Perovskite solar cells (PSCs) have garnered immense attention for their high power conversion efficiencies and low-cost fabrication.[1][2] However, challenges related to the stability and the presence of defects in the perovskite film hinder their commercialization.[3] Additive engineering, the incorporation of small molecules into the perovskite precursor solution, is a widely adopted strategy to control the crystallization of the perovskite film, passivate defects, and improve device performance.[2][4]

This document proposes 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a promising, bifunctional additive for perovskite solar cells. Its molecular structure, featuring a Lewis basic pyrrolidine ring and a hydrogen-bonding ethanol group, suggests it could simultaneously address key challenges in perovskite film formation.

Application Notes: Unveiling the Potential of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Hypothesized Mechanism of Action

The efficacy of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a perovskite additive is predicated on its bifunctional nature:

  • Defect Passivation via Lewis Base Interaction: The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a Lewis base. This allows it to coordinate with uncoordinated lead ions (Pb²⁺), which are common defect sites in the perovskite lattice that act as charge recombination centers. By passivating these defects, the non-radiative recombination of charge carriers can be suppressed, leading to improved device performance.

  • Crystallization Control through Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol moiety can form hydrogen bonds with the organic cations (e.g., formamidinium, methylammonium) and halide anions in the perovskite precursor solution. This interaction can modulate the crystallization kinetics of the perovskite film, potentially leading to larger grain sizes, reduced grain boundaries, and a more uniform film morphology.[1]

G cluster_0 Perovskite Precursor Solution cluster_1 Crystallization and Film Formation cluster_2 Defect Passivation PbI2 PbI2 FAI FAI Additive Additive Intermediate Phase Intermediate Phase Additive->Intermediate Phase H-Bonding (Crystallization Control) Pb2+ Defects Pb2+ Defects Additive->Pb2+ Defects Lewis Base Interaction Perovskite Film Perovskite Film Intermediate Phase->Perovskite Film Perovskite Film->Pb2+ Defects Defect Formation Passivated Perovskite Passivated Perovskite Pb2+ Defects->Passivated Perovskite

Caption: Hypothesized mechanism of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in perovskite film formation.

Anticipated Benefits

The incorporation of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as an additive in perovskite solar cells is expected to yield the following improvements:

  • Enhanced Film Quality: Improved morphology with larger, more uniform grains and fewer pinholes.

  • Reduced Defect Density: Passivation of charge traps, leading to longer carrier lifetimes and higher photoluminescence quantum yields.

  • Improved Photovoltaic Performance: Increased open-circuit voltage (Voc) and fill factor (FF), resulting in higher power conversion efficiency (PCE).

  • Enhanced Stability: Greater resistance to degradation from moisture and atmospheric oxygen due to a more robust and defect-free perovskite film.

Experimental Protocols

The following protocols provide a framework for investigating the effects of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as an additive in the fabrication and characterization of perovskite solar cells.

Protocol 1: Fabrication of Perovskite Solar Cells

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a one-step spin-coating method with the inclusion of the additive.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, HCl, isopropanol, acetone, deionized water

  • TiO₂ paste

  • Perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in DMF:DMSO)

  • 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

  • Chlorobenzene (antisolvent)

  • Spiro-OMeTAD solution

  • Gold or silver for top electrode

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and HCl.

    • Sequentially sonicate in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer by spin-coating and anneal at 500°C.

  • Perovskite Film Deposition:

    • Prepare the perovskite precursor solution (e.g., 1.4 M).

    • Add varying concentrations of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (e.g., 0, 2, 5, 10 mg/mL) to the precursor solution and stir for 2 hours.

    • Spin-coat the perovskite solution onto the TiO₂ layer in a nitrogen-filled glovebox.

    • During the spin-coating, dispense chlorobenzene as an antisolvent.[5]

    • Anneal the film at 100-150°C.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.

  • Electrode Deposition:

    • Thermally evaporate the metal top electrode (e.g., gold, silver).

G FTO Substrate FTO Substrate ETL Deposition ETL Deposition FTO Substrate->ETL Deposition Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition Electrode Deposition Electrode Deposition HTL Deposition->Electrode Deposition Finished Device Finished Device Electrode Deposition->Finished Device

Caption: Experimental workflow for perovskite solar cell fabrication.

Protocol 2: Characterization of Perovskite Films and Devices

To evaluate the impact of the additive, a comprehensive set of characterization techniques should be employed.

Film Characterization:

  • Scanning Electron Microscopy (SEM): To analyze the morphology, grain size, and uniformity of the perovskite film.

  • X-ray Diffraction (XRD): To investigate the crystallinity and phase purity of the perovskite film.

  • UV-Vis Spectroscopy: To determine the light absorption properties and bandgap of the perovskite film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To assess the defect density and charge carrier dynamics.

Device Characterization:

  • Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE): To measure the wavelength-dependent efficiency of charge carrier collection.

  • Stability Testing: To evaluate the long-term stability of the devices under controlled environmental conditions (e.g., humidity, light soaking).

Data Presentation: Expected Outcomes

The following table summarizes the anticipated results from the characterization of perovskite films and devices with and without the 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol additive.

Characterization TechniqueControl (No Additive)With AdditiveAnticipated Improvement
SEM Smaller, non-uniform grainsLarger, more uniform grainsImproved film quality
XRD Broader diffraction peaksSharper, more intense peaksEnhanced crystallinity
TRPL Shorter carrier lifetimeLonger carrier lifetimeReduced defect density
J-V (PCE) Baseline efficiencyIncreased efficiencyImproved device performance
Stability Test Faster degradationSlower degradationEnhanced device longevity

References

  • Boosting the Performance of One-Step Solution-Processed Perovskite Solar Cells Using a Natural Monoterpene Alcohol as a. (2021).
  • 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. PubChem.
  • (R)-1-((S)-1-Methylpyrrolidin-2-yl)ethan-1-ol. ChemScene.
  • A Review of the Role of Solvents in Formation of High-Quality Solution-Processed Perovskite Films. (2019).
  • Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. UCHEM.
  • N-Methyl-2-Pyrrolidone as an Efficiency and Stability Additive for Perovskite Solar Cells. (2024). Applied Solar Energy.
  • 2,3-Methanopyrrolidines: synthesis and ring-opening transform
  • The Effect of Antisolvent Treatment on the Growth of 2D/3D Tin Perovskite Films for Solar Cells. (2024). ACS Energy Letters.
  • 2-(1-methylpyrrolidin-3-yl)ethan-1-ol, min 97%, 500 mg.
  • Design of organic structure directing agents to guide the synthesis of zeolites for the separation of ethylene–ethane mixtures. (2021). RSC Advances.
  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. (2023).
  • Inclusion of polysaccharides in perovskite thin films: from in-solution interaction to film formation and stability. (2025). Energy & Environmental Science.
  • Structure directing agent for improved synthesis of zeolites.
  • 2-Methoxy Ethanol-Driven Solvent Engineering of Cs3Bi2I9 Perovskite Films and its Impact on Lead Free Perovskite Solar Cell Devices. (2024). Indian Journal of Pure & Applied Physics.
  • Exploration of Secondary Structure Directing Agents on the Formation of Hierarchical and 2D Zeolites. (2025). EngagedScholarship@CSU.
  • Passivation of CsFAMA Perovskite Solar Cells with N-(2-aminoethyl)naphthalimide and Mercaptopropionic Acid. (2022). Journal of the Brazilian Chemical Society.
  • Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. (2021). Polymers.
  • Interfacial engineering from m
  • Synthesis and Characterization of New Inorganic Complexes and Evaluation Their Corrosion Inhibiter. (2022). Chemical Methodologies.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradi
  • 2-METHYL-3-PYRROLIDIN-1-YL-PROPAN-1-OL(CAS# 873376-29-5 ). Angene Chemical.
  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. (2023). Molbank.
  • 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for the synthesis and optimization of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 37887-04-0). It addresses the specific challenges of N-alkylation of hindered secondary amines and provides actionable troubleshooting protocols.

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting

Module 1: Synthetic Route Selection & Strategy

Q: What is the most robust synthetic route for gram-scale vs. kilo-scale production?

A: The choice of route depends entirely on your scale and safety infrastructure.

FeatureRoute A: Alkyl Halide (Lab Scale) Route B: Epoxide Opening (Process Scale)
Reagents 3-Methylpyrrolidine + 2-Bromoethanol 3-Methylpyrrolidine + Ethylene Oxide (EO)
Mechanism SN2 Nucleophilic SubstitutionRing-Opening Nucleophilic Addition
Atom Economy Lower (Stoichiometric HBr waste)100% (No byproducts)
Safety Profile Moderate (Alkylating agents are toxic)Critical (EO is explosive/carcinogenic gas)
Impurity Profile Quaternary ammonium salts, O-alkylationPolyethylene glycols (PEG), dimers
Recommendation Preferred for <100g batches. Preferred for >1kg (requires autoclave).

Expert Insight: For most research applications, Route A using 2-bromoethanol is superior due to operational simplicity. While 2-chloroethanol is cheaper, it requires higher temperatures (reflux) and often a catalyst (KI) to achieve full conversion, increasing the risk of thermal degradation.

Q: I am using Route A (2-Bromoethanol). What are the optimal reaction conditions?

A: The reaction follows SN2 kinetics. The nucleophilicity of the secondary amine (3-methylpyrrolidine) must be balanced against the risk of over-alkylation (quaternization).

Optimized Protocol (Standard):

  • Stoichiometry: 1.0 eq 3-Methylpyrrolidine : 1.1 eq 2-Bromoethanol : 2.0 eq K2CO3.

  • Solvent: Acetonitrile (MeCN) [High dielectric constant promotes SN2].

  • Temperature: 60°C (Do not reflux initially; control the exotherm).

  • Time: 4–6 hours.

Why this works:

  • Base Choice: Potassium carbonate (

    
    ) is insoluble in MeCN, creating a heterogeneous mixture that acts as a "proton sponge" without promoting rapid hydrolysis of the alkyl halide.
    
  • Solvent Effect: MeCN stabilizes the transition state better than Toluene, while avoiding the nucleophilic competition seen with Ethanol.

Module 2: Troubleshooting & Optimization

Q: My conversion is stuck at 85%, and adding more reagent doesn't help. Why?

A: This "stalling" phenomenon is usually caused by hydrohalic acid poisoning . As the reaction proceeds, HBr is generated. If your base (K2CO3) particle size is too large (low surface area) or agitation is poor, the HBr protonates the unreacted 3-methylpyrrolidine, rendering it non-nucleophilic.

Troubleshooting Steps:

  • Check Agitation: Ensure a vortex is visible. Heterogeneous reactions are mass-transfer limited.

  • Base Activation: Switch to powdered anhydrous K2CO3 or add 0.1 eq of Cs2CO3 to boost solubility.

  • Catalysis: Add 5 mol% Sodium Iodide (NaI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Q: I see a major impurity at RRT 1.2. Is it the O-alkylated product?

A: It is unlikely to be O-alkylation under mild conditions. The most common impurity is the Quaternary Ammonium Dimer (Bis-alkylation) .

Mechanism: The product, 2-(3-methylpyrrolidin-1-yl)ethanol, is a tertiary amine. It is more nucleophilic than the starting secondary amine due to the inductive effect of the ethyl group. If 2-bromoethanol is present in large excess, the product attacks it again.

Visualizing the Impurity Pathway:

ReactionPathway Start 3-Methylpyrrolidine (Secondary Amine) Product Target Product (Tertiary Amine) Start->Product + Reagent (Fast) Reagent 2-Bromoethanol Impurity Quaternary Salt (Over-Alkylation) Product->Impurity + Excess Reagent (Slower but possible)

Caption: Competitive alkylation pathway. The target product can act as a nucleophile if stoichiometry is uncontrolled.

Corrective Action:

  • Reverse Addition: Add the 2-bromoethanol dropwise to the amine solution. This keeps the concentration of the alkylating agent low relative to the amine.

  • Stoichiometry Control: Use a slight excess of the amine (1.1 eq) instead of the bromide. Unreacted amine is easier to remove (distillation) than the quaternary salt.

Module 3: Work-up and Purification

Q: Distillation vs. Column Chromatography?

A: Distillation is strongly preferred for this compound.

  • Boiling Point: The product is a high-boiling oil (approx. 85-95°C at 1-2 mmHg).

  • Chromatography Issues: Amino alcohols streak badly on silica gel due to hydrogen bonding with silanols. You would need highly polar eluents (DCM/MeOH/NH3), which often co-elute grease and impurities.

Recommended Work-up Protocol:

  • Filtration: Filter off the inorganic salts (KBr, K2CO3).

  • Concentration: Remove MeCN via rotary evaporation.

  • Aqueous Wash (Critical): Dissolve residue in DCM. Wash with 10% NaOH (not water).

    • Why? High pH ensures the product is fully deprotonated and stays in the organic layer. At neutral pH, amino alcohols are water-soluble.

  • Vacuum Distillation: Distill the crude oil under high vacuum. The clear, viscous oil collected is usually >98% pure.

Module 4: Safety & Handling

Q: Are there specific safety concerns with 3-methylpyrrolidine?

A: Yes.

  • Flammability: Low flash point (approx. 14°C). Ground all glassware.

  • Skin Permeability: Pyrrolidines are excellent penetration enhancers. If contaminated with alkylating agents (2-bromoethanol), they can carry toxic moieties through the skin barrier. Double-gloving (Nitrile/Laminate) is mandatory.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent EthanolAcetonitrile (MeCN) Prevents solvolysis; easier work-up.
Base Triethylamine (TEA)K2CO3 (Powder) TEA can form difficult-to-remove hydrobromide salts; Inorganic bases are easily filtered.
Addition All-at-onceDropwise (2-Br-EtOH) Suppresses quaternary salt formation.
Catalyst NoneNaI (5 mol%) Accelerates reaction if using 2-chloroethanol.

References

  • Reaction of Amines with Epoxides

    • Smith, M. B. "Organic Synthesis." 3rd Edition. Reaction of amines with epoxides to form

      
      -amino alcohols.
      
    • Source:

  • Optimization of N-Alkylation

    • Salvatore, R. N., et al.[1] "Efficient and selective N-alkylation of amines." Tetrahedron, 2001.

    • Source:

  • Pyrrolidine Synthesis & Properties

    • Nair, V., et al. "Recent Advances in the Synthesis of Pyrrolidines." Current Organic Chemistry, 2012.
    • Source:

  • Safety Data (3-Methylpyrrolidine)

    • PubChem Compound Summary for CID 12987 (3-Methylpyrrolidine).
    • Source:

Sources

Challenges in the scale-up of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Mission

Welcome to the technical support hub for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol . As you transition this molecule from the bench (gram-scale) to the pilot plant (kilogram-scale), you are likely encountering a specific set of physicochemical behaviors inherent to N-alkylated amino alcohols.

This compound combines a 3-methylpyrrolidine core with a hydroxyethyl tail. While the synthesis appears deceptively simple—a classic N-alkylation—the scale-up is often plagued by three "silent killers":

  • Runaway exotherms (during alkylation).

  • "Impossible" separations (due to extreme water solubility).

  • Trace impurity amplification (O-alkylation and oligomerization).

This guide is structured to address these specific bottlenecks.

Module 1: Synthesis Strategy & Reaction Engineering

Core Protocol: Ethylene Oxide (EO) vs. 2-Chloroethanol

The choice of alkylating agent defines your impurity profile and safety infrastructure.

FeatureRoute A: Ethylene Oxide (EO) Route B: 2-Chloroethanol (2-CE)
Scale Suitability High (Industrial Standard)Low-Medium (Pilot/Lab)
Atom Economy 100% (No byproduct)Lower (Generates HCl salts)
Exothermicity Critical Risk (Violent)Manageable (Delayed)
Impurity Profile Poly-ethoxylates (PEG-like chains)Residual halides, Vinyl chloride (trace)
Key Requirement Pressurized reactor (Autoclave)Efficient stirring (Biphasic)
Troubleshooting Guide: The Reaction Step
Q: My reaction temperature spikes uncontrollably after adding the alkylating agent. How do I control the exotherm?

A: This is a dosing rate issue coupled with heat transfer limitations.

  • The Mechanism: The reaction of amines with epoxides (EO) is autocatalytic and highly exothermic (~20-30 kcal/mol).

  • The Fix:

    • Switch to Semi-Batch: Never add all EO or 2-CE at once. Feed the alkylating agent over 2–4 hours.

    • Active Cooling: Ensure your jacket temperature is at least 10°C below the reaction target (typically 40–60°C) before starting the feed.

    • The "Kick-Start" Protocol: Add 5-10% of the alkylating agent and wait for the exotherm to "ignite" (temp rise of 2-3°C) before resuming the feed. This prevents accumulation of unreacted reagent that can suddenly flash-react.

Q: I am seeing significant O-alkylation impurities (ether formation). Why?

A: You are likely driving the reaction too hard or using excess base.

  • The Cause: Once the N-alkylation is complete, the newly formed hydroxyl group (-OH) can compete as a nucleophile, especially if the pH is >11 or temperature is >90°C.

  • The Fix:

    • Stoichiometry: Limit EO/2-CE to 1.05 equivalents .

    • Temperature Cap: Do not exceed 70°C.

    • Base Choice (Route B): If using 2-chloroethanol, use a weaker base like K₂CO₃ instead of NaOH/KOH to minimize alkoxide formation.

Visualization: Reaction & Impurity Pathways

ReactionPathways cluster_conditions Critical Control Points SM 3-Methylpyrrolidine (Starting Material) Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (Target Product) SM->Product Primary Reaction (N-Alkylation) Reagent Ethylene Oxide (or 2-Chloroethanol) Reagent->Product Impurity_O O-Alkylated Impurity (Ether byproduct) Product->Impurity_O Excess Reagent High Temp/pH Impurity_Poly Poly-ethoxylates (Oligomers) Impurity_O->Impurity_Poly Runaway Polymerization

Figure 1: Reaction network showing the primary N-alkylation pathway and the secondary O-alkylation risks driven by excess reagent or harsh conditions.

Module 2: Work-Up & Purification (The "Sticky" Phase)

The high water solubility of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (LogP ~0.46) makes standard aqueous extraction inefficient.

Troubleshooting Guide: Isolation
Q: I cannot extract the product from the aqueous phase. It stays in the water layer.

A: Standard solvents (EtOAc, DCM) are often too non-polar.

  • The Fix: The "Salting Out" + Isopropanol Strategy.

    • Saturate the aqueous phase with NaCl or K₂CO₃ . This pushes the organic amine out of the water (Salting-out effect).

    • Extract with n-Butanol or Isopropanol (IPA) mixed with DCM (e.g., 3:1 CHCl₃:IPA).

    • Alternative: If using Route A (EO), there is no salt byproduct. You can distill the water directly, but you must use an azeotropic solvent (like Toluene ) to remove the last traces of moisture before the final vacuum distillation.

Q: The product distills as a colored (yellow/brown) oil.[1] How do I get it colorless?

A: Amino alcohols are notorious for oxidative degradation at high temperatures.

  • The Fix:

    • Inert Atmosphere: You must distill under Nitrogen or Argon.

    • Vacuum Level: Reduce pressure to <5 mmHg . The boiling point is likely high (est. 90–110°C at 5 mmHg). High pot temperatures (>150°C) cause degradation.

    • Pre-treatment: Treat the crude oil with 1% w/w Sodium Borohydride (NaBH₄) before distillation to reduce colored imine impurities.

Visualization: Purification Decision Tree

PurificationFlow Start Crude Reaction Mixture RouteCheck Synthesis Route? Start->RouteCheck RouteA Route A: Ethylene Oxide (No Salts) RouteCheck->RouteA RouteB Route B: 2-Chloroethanol (Contains Salts) RouteCheck->RouteB StripWater Vacuum Strip Water (<50°C) RouteA->StripWater Azeotrope Azeotropic Drying (w/ Toluene) StripWater->Azeotrope Distill Fractional Distillation (High Vacuum <5mmHg) Azeotrope->Distill BaseTreat Basify to pH > 12 (K2CO3/NaOH) RouteB->BaseTreat Extract Continuous Extraction (DCM or CHCl3/IPA) BaseTreat->Extract Extract->Distill Final Pure Product (Colorless Oil) Distill->Final

Figure 2: Process flow diagram illustrating the divergent work-up strategies based on the synthesis route selected.

Module 3: Quality Control & Stability

Q: The product smells like ammonia after storage. Is it degrading?

A: It is likely absorbing moisture and CO₂ from the air, or residual starting material is present.

  • Hygroscopicity: This molecule is highly hygroscopic. It will absorb water, which can catalyze hydrolysis or reverse-reaction (rare but possible).

  • Storage Protocol: Store under Argon in a tightly sealed glass container (Teflon-lined cap). Do not use cork or standard rubber, which can leach organics.

Q: How do I measure enantiomeric excess (ee%) if I started with chiral 3-methylpyrrolidine?

A: Standard GC/HPLC columns may not separate the enantiomers of this polar amine well.

  • Derivatization: React a small sample with Mosher's Acid Chloride or Gitorn's Reagent . The resulting diastereomers are easily separated on standard C18 HPLC columns or by NMR [1].

References

  • Separation of Amino Alcohol Enantiomers

    • Title: Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.[2]

    • Source: PMC / NIH (2017).
    • URL:[Link]

  • General Synthesis of N-Alkyl Pyrrolidines

    • Title: Green Organic Synthesis of N-Methylpyrrolidine.[3]

    • Source: VAST Journals System.
    • URL:[Link]

  • Ethylene Oxide Reaction Safety

    • Title: Scale-up Examples - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Source: ACS GCI.
    • URL:[Link]

  • Molecule Data & Identifiers

    • Title: 2-(3-methylpyrrolidin-1-yl)ethan-1-ol Compound Summary.
    • Source: PubChem.[4][5]

    • URL:[Link]

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving Ethylene Oxide or hazardous alkylating agents must be reviewed by your institution's Process Safety Committee.

Sources

Decomposition of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

As researchers, we often treat amino alcohols like 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as robust building blocks. However, this molecule possesses a "Trojan Horse" of instability: the tertiary amine coupled with a primary alcohol .[1]

While the pyrrolidine ring is relatively stable, the


-hydroxyethyl tail creates a dipole that eagerly attracts atmospheric moisture and carbon dioxide.[1] Furthermore, the electron-rich nitrogen is a prime target for oxidative attack, leading to 

-oxides that catalyze further degradation.[1]

Key Stability Metrics:

  • Physical State: Viscous, colorless to pale yellow liquid.[1]

  • Primary Enemy: Atmospheric

    
     (Carbamate formation) and 
    
    
    
    (N-Oxidation).
  • Critical Threshold: Degradation accelerates significantly above 40°C in the presence of air.

Troubleshooting: Symptom-Based Solutions

Issue A: "My colorless oil has turned yellow or brown."

Diagnosis: Oxidative Degradation (


-Oxide Formation) 
Tertiary amines are electron donors. In the presence of atmospheric oxygen, they undergo a radical autoxidation process to form the amine 

-oxide. This reaction is often catalyzed by trace metals (like iron from steel spatulas) or light.[1]
  • The Mechanism:

    
    
    
  • The Consequence: The

    
    -oxide is often thermally unstable and can undergo Cope elimination upon heating, destroying your compound.
    

Corrective Action:

  • Purification: If the color is light yellow, distill under high vacuum (<1 mmHg) . The

    
    -oxide is non-volatile and will remain in the pot (do not overheat the residue).
    
  • Prevention: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.[1] Store the neat liquid under an inert atmosphere.

Issue B: "The liquid has become extremely viscous or formed a white crust."[1]

Diagnosis: Carbamate/Carbonate Formation (The "Dry Ice" Effect) Amino alcohols are basic. They react reversibly with atmospheric


 to form carbamates (zwitterionic species). This increases viscosity due to hydrogen bonding networks and can eventually lead to solid precipitation.[1]
  • The Mechanism:

    
     (and related species).
    
  • The Consequence: Your stoichiometry will be off.[1] The molecular weight effectively changes, leading to errors in downstream coupling reactions.[1]

Corrective Action:

  • Reversal: Unlike oxidation, this is often reversible.[1] Gently heat the sample (40–50°C) under high vacuum for 1–2 hours. The

    
     will dissociate.[1]
    
  • Verification: Check the weight loss. If it loses mass and returns to the original viscosity, you have recovered the free base.[1]

Issue C: "Distillation resulted in a black tar in the flask."

Diagnosis: Thermal Decomposition via Hofmann-like Elimination While tertiary amines don't undergo Hofmann elimination easily without quaternization, high temperatures (>150°C) can trigger dehydration of the alcohol group or radical decomposition of impurities.

Corrective Action:

  • Lower the Boiling Point: Never distill this compound at atmospheric pressure. Use a vacuum pump capable of <0.5 mmHg .[1]

  • Bath Temperature: Keep the oil bath temperature below 120°C . If it doesn't distill, improve your vacuum, do not increase the heat.[1]

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Oxidation (irreversible) and Carboxylation (reversible).

Decomposition_Pathways Molecule 2-(3-Methylpyrrolidin-1-yl) ethan-1-ol NOxide N-Oxide (Yellow/Brown Impurity) Molecule->NOxide Irreversible Oxidation (Slow at RT, Fast with Heat) Carbamate Ammonium Carbamate (Viscous/Solid) Molecule->Carbamate Reversible Absorption (Equilibrium) Oxygen Atmospheric O2 (Trace Metals/Light) Oxygen->NOxide CO2 Atmospheric CO2 (Moisture) CO2->Carbamate Elimination Alkene Decomposition (Thermal Breakdown) NOxide->Elimination Cope Elimination (>100°C) Carbamate->Molecule Heat + Vacuum

Figure 1: Primary decomposition pathways. Note that CO2 absorption is reversible, while oxidation is not.[1]

Prevention & Handling SOP

To ensure data integrity, adopt this "Self-Validating" storage protocol.

Storage Conditions Table
VariableStandard Practice (Risky)Recommended Protocol (Safe)
Atmosphere Air / Loose CapArgon or Nitrogen Overlay (Active purge)
Temperature Room Temp (25°C)Refrigerated (2–8°C) or -20°C for long term
Container Clear Glass VialAmber Glass (UV protection) with Sure/Seal™ or Teflon-lined cap
Headspace Large air gapMinimal Headspace (Transfer to smaller vials as used)
Step-by-Step Handling Workflow
  • Receipt: Upon arrival, verify the seal integrity. If the liquid is yellow, check purity via LC-MS immediately.

  • Aliquot: Do not store the bulk bottle on the bench. Inside a fume hood (or glovebox), divide the bulk into single-use aliquots (e.g., 100 mg or 1 g vials).

  • Inerting: Flush each vial with a gentle stream of dry Nitrogen/Argon for 30 seconds before capping.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during cold storage (thermal contraction can loosen caps).[1]

Storage_Workflow Start Synthesis / Receipt Check Visual Inspection: Colorless? Start->Check Purify Distill under High Vacuum (<1 mmHg) Check->Purify No (Yellow) Aliquot Aliquot into Amber Vials (Minimize Headspace) Check->Aliquot Yes Purify->Aliquot Purge Purge with Argon/N2 (30 seconds) Aliquot->Purge Seal Seal & Parafilm Store at -20°C Purge->Seal

Figure 2: Decision tree for handling and storage to maximize shelf-life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7131536, 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone (Structural Analog Stability Data). Retrieved from [Link][2]

  • University of Waterloo (2025). Material Safety Data Sheet: N-Substituted Pyrrolidines and General Amine Handling. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of [R-(R,S)]-β-Methyl-α-phenyl-1-pyrrolidineethanol (Handling of chiral amino alcohols). Retrieved from [Link]

Sources

Troubleshooting chiral separation of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #CS-PYR-3M-ETH Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Active Troubleshooting Subject: Method Development & Troubleshooting for Basic Amino-Alcohol Enantiomers

Executive Summary & Molecule Analysis

User Query: "I am struggling to separate the enantiomers of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol. I see broad, tailing peaks and poor resolution on my standard OD-H column."

Scientist's Analysis: The target molecule, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , presents a classic "double-trouble" scenario in chiral chromatography:

  • Basicity: The tertiary nitrogen in the pyrrolidine ring is highly basic (

    
    ). It interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), causing severe peak tailing.
    
  • Polarity: The primary hydroxyl group increases polarity, potentially causing solubility issues in traditional Normal Phase (alkane-based) solvents.

Core Directive: You must suppress non-specific silanol interactions while maximizing chiral recognition. The standard "neutral" screening conditions will fail here.

Method Development Strategy (The "Triage" Phase)

Do not guess. Follow this systematic screening protocol designed for basic, polar amines.

Step 1: Select the Mode

For this specific molecule, Normal Phase (NP) is the primary recommendation due to the high selectivity of polysaccharide columns for cyclic amines. However, if solubility is a hurdle, Polar Organic Mode (POM) is the backup.

Step 2: The Screening Matrix

Column Selection:

  • Primary Screen: Amylose-based (e.g., AD-H, IA) and Cellulose-based (e.g., OD-H, IB).

  • Why? The 3-methylpyrrolidine motif often resolves well on Amylose tris(3,5-dimethylphenylcarbamate) (AD/IA) due to the specific inclusion complex formed by the pyrrolidine ring.

Mobile Phase Composition (Crucial): You must use a basic additive.[1][2][3]

ComponentRecommendationFunction
Non-polar Solvent n-Hexane or n-HeptaneBulk solvent (NP mode).
Alcohol Modifier Ethanol (EtOH) or 2-Propanol (IPA)Modulates retention. EtOH is sharper; IPA provides higher selectivity.
Basic Additive Diethylamine (DEA) or Triethylamine (TEA) Mandatory (0.1%) .[4] Blocks silanols to prevent tailing.[5]
Troubleshooting Guide (Q&A)
Issue 1: "My peaks are tailing severely (

). I'm already using 0.1% DEA."

Diagnosis: The tertiary amine is still interacting with the silica support. This is common for pyrrolidines.

The Fix:

  • Switch Additive: Change from DEA to 0.1% Ethanolamine (AE) or Ethylenediamine (EDA) .

    • Mechanism:[5][6] Primary amines like AE/EDA are stronger competitors for silanol sites than the tertiary amine in your sample. They effectively "mask" the silica surface better than DEA for this specific class of compounds [1].

  • Increase Concentration: Bump the additive to 0.2% . Do not exceed 0.5% to avoid damaging the column packing.[4]

Issue 2: "The sample won't dissolve in the Hexane/IPA mobile phase."

Diagnosis: The hydroxyethyl side chain makes the molecule too polar for high-alkane mobile phases.

The Fix: Switch to Polar Organic Mode (POM) .

  • Mobile Phase: 100% Acetonitrile (ACN) or MeOH/ACN blends with 0.1% DEA/TEA .

  • Compatible Columns: Immobilized phases (e.g., CHIRALPAK IA, IB, IC) are preferred as they are robust in 100% polar organic solvents. Coated phases (AD-H, OD-H) can tolerate 100% ACN only if explicitly stated in their manual (check carefully; ACN can strip coated phases) [2].

  • Note: POM often yields sharper peaks for polar amines because the solvent polarity matches the analyte better.

Issue 3: "I have separation, but the resolution is poor (

)."

Diagnosis: The selectivity factor (


) is too low. The chiral recognition mechanism needs tuning.

The Fix:

  • Temperature Control: Lower the column temperature to 10°C - 15°C .

    • Thermodynamics: Chiral recognition is enthalpy-driven. Lower temperatures increase the stability of the analyte-CSP complex, often drastically improving resolution (

      
      ) at the cost of slightly longer retention [3].
      
  • Alcohol Switch: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and often fits differently into the chiral grooves of the polysaccharide, altering selectivity.

Visual Workflow: Decision Tree

Use this flowchart to navigate the method development process for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol.

ChiralSeparation Start Start: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol SolubilityCheck Is sample soluble in Hexane/IPA (90:10)? Start->SolubilityCheck NP_Screen Normal Phase Screen Hexane : IPA : DEA (90 : 10 : 0.1) SolubilityCheck->NP_Screen Yes POM_Screen Polar Organic Mode (POM) 100% ACN + 0.1% DEA (Use Immobilized Columns: IA, IB, IC) SolubilityCheck->POM_Screen No Check_PeakShape Check Peak Shape NP_Screen->Check_PeakShape GoodShape Optimize Resolution (Temp / % Alcohol) Check_PeakShape->GoodShape Symmetric Peaks BadShape Tailing Observed Check_PeakShape->BadShape Tailing ChangeAdditive Switch Additive: Use 0.1% Ethanolamine (AE) or Ethylenediamine (EDA) BadShape->ChangeAdditive ChangeAdditive->GoodShape Retest Check_POM_Res Check Resolution POM_Screen->Check_POM_Res Check_POM_Res->GoodShape Separated RP_Screen Reversed Phase Screen 20mM NH4HCO3 (pH 9.0) : ACN Check_POM_Res->RP_Screen No Separation

Caption: Decision matrix for optimizing chiral separation of basic amino-alcohols, prioritizing Normal Phase and addressing solubility/tailing issues.

Standard Operating Procedure (SOP)

Protocol: Analytical Screening for 3-Methylpyrrolidine Derivative

  • Preparation:

    • Dissolve sample at 1 mg/mL in the mobile phase (or EtOH if solubility is poor).

    • Filter through 0.45 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min (4.6 mm ID column).[7]

    • Detection: UV @ 210 nm (low UV absorbance expected for this molecule; no aromatic rings except potential impurities). Note: If UV signal is too low, use Refractive Index (RI) or ELSD.

    • Temp: 25°C initially.

  • Execution:

    • Run 1: Column AD-H (or IA). Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1).

    • Run 2: Column OD-H (or IB). Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1).

  • Evaluation:

    • Calculate Resolution (

      
      ) and Asymmetry Factor (
      
      
      
      ).[8]
    • Target:

      
      , 
      
      
      
      .
References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IE Columns (Additives for Basic Samples). Retrieved from 9

  • Phenomenex. HPLC Technical Tip: Chiral Method Development & Screening. Retrieved from

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Retrieved from 10

Sources

Technical Support Center: Stability & Handling of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

[1][3]

Executive Technical Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a bifunctional building block containing a tertiary pyrrolidine amine and a primary alcohol.[2] Its utility in medicinal chemistry (e.g., as a fragment for protein degraders or GPCR ligands) is often compromised by its susceptibility to oxidative degradation and hygroscopicity .[1][2]

This guide addresses the root causes of instability—primarily N-oxidation and carbamate formation—and provides field-proven protocols to maintain purity >98% over extended storage periods.

Core Stability Profile & Degradation Mechanisms[1]

Q: Why does my compound turn yellow/brown upon storage?

A: The discoloration is a hallmark of oxidative degradation , specifically the formation of N-oxides and subsequent radical decomposition products.[1]

  • Mechanism: The lone pair on the pyrrolidine nitrogen is electron-rich and susceptible to attack by atmospheric oxygen (especially in the presence of light) or peroxides found in lower-grade solvents.[2] This forms the N-oxide (2-(3-methyl-1-oxidopyrrolidin-1-yl)ethan-1-ol).[2]

  • Secondary Effect: Trace transition metals (Fe, Cu) in glass or spatulas can catalyze this oxidation.[1][2]

  • Visual Indicator: A shift from colorless/pale yellow to amber/brown indicates >1% impurity formation.[1]

Q: The material has become viscous or wet.[2] Is it still usable?

A: The compound is hygroscopic .[1] The "wetness" is likely absorbed atmospheric water.[1]

  • Impact: Water itself may not degrade the molecule immediately, but it facilitates the absorption of Carbon Dioxide (

    
    ).[1]
    
  • The

    
     Trap:  Amino alcohols react with atmospheric 
    
    
    in the presence of moisture to form bicarbonate/carbonate salts or carbamates. This manifests as a pH drift (becoming less basic) and potential precipitation of solid salts in the neat liquid.
Visualizing the Degradation Pathways

The following diagram outlines the two primary instability vectors: Oxidative Attack and Environmental Absorption.

StabilityPathwaysCompound2-(3-Methylpyrrolidin-1-yl)ethan-1-ol(Active)NOxideN-Oxide Impurity(Yellowing/Purity Loss)Compound->NOxideOxidation (Slow)SaltCarbonate/BicarbonateSalts (pH Drift)Compound->SaltReversible ReactionOxygenAtmospheric O2(Light/Heat)Oxygen->NOxideMoistureAtmospheric H2O(Humidity)Moisture->SaltCO2Atmospheric CO2CO2->Salt

Figure 1: Primary degradation pathways showing N-oxidation (irreversible) and Carbonate formation (reversible).[2]

Storage & Handling Protocols

Q: What are the optimal storage conditions?

Do not store this compound on a standard chemical shelf. Follow this tiered storage protocol:

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of N-oxidation.[2] Avoid freezing if the compound is neat liquid to prevent stress on the container seals unless ampouled.[1]
Atmosphere Argon or Nitrogen (Inert)Displaces

and

.[2] Argon is preferred as it is heavier than air and "blankets" the liquid surface.[1]
Container Amber Glass with Teflon-lined cap Amber glass blocks UV light (photo-oxidation).[2] Teflon liners prevent leaching of plasticizers found in standard polyethylene caps.[1]
Desiccant Store bottle inside a secondary jar with Drierite/Silica Creates a micro-environment of low humidity to prevent hygroscopic uptake.[1]
Q: How do I recover the compound if it has absorbed ?

If the material has absorbed

  • Dissolve the material in a minimal amount of dry Dichloromethane (DCM).[1]

  • Wash rapidly with a basic brine solution (NaOH/NaCl, pH > 12). Note: Work quickly to avoid hydrolysis if ester groups are present on other parts of your molecule, though this specific alcohol is stable to base.[1]

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Concentrate under reduced pressure.

  • Degas the resulting oil with Argon immediately.[1]

Formulation & Solvent Compatibility[1]

Q: Can I store this compound in solution?

A: Yes, but solvent choice is critical.[1]

  • Avoid:

    • Chloroform/DCM (Long-term): Amino alcohols can react slowly with halogenated solvents over months (quaternization) or react with phosgene traces in stabilized chloroform.[2]

    • Acetone/Ketones: Primary/Secondary amines react to form imines/enamines.[1] While this is a tertiary amine, the alcohol group is safe, but impurities (precursor amines) will react.[1][2]

    • Water/Alcohols: Promotes proton exchange and

      
       uptake.[1]
      
  • Preferred Solvents:

    • Anhydrous THF or Toluene: Excellent chemical stability.[1]

    • DMSO (Dry): Good for biological assays, but DMSO is an oxidant; store frozen (-20°C) and use fresh.[2]

Q: What antioxidants can stabilize the compound?

For critical long-term storage of large batches, adding a radical scavenger is effective.[1]

  • BHT (Butylated hydroxytoluene): Add at 0.05 - 0.1% w/w .[2]

  • Rationale: BHT scavenges peroxy radicals, breaking the chain reaction of auto-oxidation before the N-oxide forms.[2]

Troubleshooting & Quality Control (SOP)

Workflow: Purity Check Before Use

Before using the compound in a sensitive reaction (e.g., Mitsunobu, alkylation), perform this rapid check.[1][2]

PurityCheckStartStart: Visual InspectionColorIs it Colorless/Pale Yellow?Start->ColorYesColorProceed to NMRColor->YesColorYesNoColorDistill or Column Purify(Remove N-oxides)Color->NoColorNo (Dark/Brown)NMR1H NMR (CDCl3)YesColor->NMRCheckShiftCheck alpha-protons(Next to N)NMR->CheckShiftShiftOKSignals Sharp?Integrated Correctly?CheckShift->ShiftOKUseAPPROVED FOR USEShiftOK->UseYesRepurifyRegenerate Free Base(Remove CO2 salts)ShiftOK->RepurifyNo (Broad/Shifted)

Figure 2: Decision matrix for validating compound integrity before experimental use.

FAQ: Specific Impurity Identification

Q: I see a small new peak in NMR at ~3.5-4.0 ppm. What is it? A: This is likely the N-oxide methylene .

  • Normal Amine: The

    
     next to the nitrogen usually appears around 2.3 - 2.8 ppm.
    
  • N-Oxide: The inductive effect of the oxygen deshields these protons, shifting them downfield to the 3.0 - 4.0 ppm region.

Q: How do I remove the N-oxide? A: N-oxides are much more polar than the parent amine.

  • Method: Flash column chromatography.[1]

  • Eluent: Use DCM:MeOH (95:[1][2]5) with 1% Triethylamine (TEA) or Ammonium Hydroxide.[2] The parent amine will elute first; the N-oxide will stick to the silica or elute much later.

References & Authority

  • Oxidation of Tertiary Amines:

    • Mechanism:[1][2][3][4][5] Tertiary amines react with peroxides/oxygen to form N-oxides.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1][2] Wiley.[1] (General reactivity of tertiary amines).

    • Relevance: Explains the yellowing and appearance of downfield NMR peaks.

  • Stability of Amino Alcohols:

    • Context: 1-(2-Hydroxyethyl)pyrrolidine (structural parent) is known to be hygroscopic and sensitive to air.[2]

    • Source: PubChem Compound Summary for CID 75288, 1-(2-Hydroxyethyl)pyrrolidine.[2]

    • URL:[Link][2]

  • Handling of Hygroscopic Amines:

    • Standard: Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents.

  • CO2 Absorption by Amines:

    • Mechanism:[1][2][3][4][5] Reaction of alkanolamines with CO2 to form carbamates/carbonates.[1]

    • Source: Vaidya, P. D., & Kenig, E. Y. (2007).[1] Gas–liquid reaction kinetics: A review of determination methods. Chemical Engineering and Processing.[1][6]

    • Relevance: Explains pH drift and viscosity changes in stored samples.

Avoiding racemization during the synthesis of chiral 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in 3-Methylpyrrolidine Synthesis

Topic: Avoiding Racemization During the Synthesis of Chiral 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist

Executive Summary

You are encountering challenges with the enantiomeric excess (ee) of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol .

Immediate Diagnostic: The stereocenter at the C3 position of the pyrrolidine ring is beta to the nitrogen atom. Unlike alpha-chiral amines (e.g., proline derivatives), the C3 proton is not acidic (


) and is chemically incapable of racemizing via simple enolization/deprotonation under standard alkylation conditions.

If you are observing a loss of optical purity, it is almost certainly due to one of three "Phantom Racemization" factors:

  • Self-Disproportionation of Enantiomers (SDE) during purification (Most Likely).[1]

  • Compromised Starting Material (Impure 3-methylpyrrolidine precursor).

  • Analytical Method Error (Incorrect derivatization or CSP-HPLC method).

Part 1: Diagnostic Workflow (Interactive Troubleshooting)

Before altering your synthesis, use this logic flow to identify the root cause.

DiagnosticFlow Start Start: Observed Low ee% CheckSM Step 1: Check Starting Material (3-Methylpyrrolidine) Start->CheckSM SM_Bad SM is Racemic/Low ee CheckSM->SM_Bad Low ee SM_Good SM is Enantiopure (>98% ee) CheckSM->SM_Good High ee Conclusion_Source Root Cause: Supplier Quality Switch Vendor or Resolve SM. SM_Bad->Conclusion_Source CheckPurification Step 2: Did you purify via Silica Gel Chromatography? SM_Good->CheckPurification Purification_Yes YES CheckPurification->Purification_Yes Purification_No NO (Distillation/Crude) CheckPurification->Purification_No SDE_Risk High Risk: Self-Disproportionation (SDE) Silica separates enantiomers slightly. Purification_Yes->SDE_Risk CheckReaction Step 3: Review Reaction Conditions Purification_No->CheckReaction Conclusion_SDE Root Cause: SDE on Silica Collect ALL fractions or switch to Distillation. SDE_Risk->Conclusion_SDE Reaction_Ox Oxidative Conditions? (e.g., formation of iminium) CheckReaction->Reaction_Ox Yes Reaction_Std Standard Alkylation (Base + Bromoethanol/Ethylene Oxide) CheckReaction->Reaction_Std No Conclusion_Chem Root Cause: Chemical Racemization (Rare) Radical mechanism or hydride shift. Reaction_Ox->Conclusion_Chem Conclusion_Anal Root Cause: Analytical Artifact Re-validate Chiral HPLC Method. Reaction_Std->Conclusion_Anal

Caption: Diagnostic logic tree to distinguish between chemical racemization and purification artifacts (SDE).

Part 2: Technical Deep Dive & FAQ

Q1: Why do you suspect "Self-Disproportionation of Enantiomers" (SDE)?

The Expert Insight: Chiral amines are notorious for SDE.[1] When a non-racemic mixture (scalemic mixture) is passed through achiral silica gel, the enantiomers can associate to form homochiral (R-R or S-S) and heterochiral (R-S) dimers.[1] These dimers have different polarities and elute at slightly different rates.[1]

  • The Trap: If you have 95% ee material and run a column, the "front" of the peak might be 99% ee, and the "tail" might be 80% ee. If you discard the tail to improve purity, you inadvertently alter the bulk ee.

  • The Fix: Avoid column chromatography for the final step.[1] Use vacuum distillation or crystallize as a salt (e.g., oxalate or fumarate).[1]

Q2: Is the C3-methyl center actually stable?

Chemical Reality: Yes.

  • Alpha-Proton: The protons at C2 and C5 (adjacent to Nitrogen) are somewhat acidic (

    
    ).[1]
    
  • Beta-Proton (C3): The proton at the chiral center is isolated from the nitrogen's electron-withdrawing effect. It requires extreme conditions (radical initiators or temperatures >200°C) to racemize.[1]

  • Exception: If your reaction passes through an iminium ion intermediate (e.g., oxidative conditions), the double bond can migrate, destroying the stereocenter.

Q3: Which synthesis route minimizes risk?

We recommend Direct N-Alkylation over Reductive Amination or Amide Reduction for this specific target.

Comparison of Routes:

RouteMechanismRacemization RiskRecommendation
A. N-Alkylation

displacement of 2-bromoethanol
Lowest Preferred. Mild base, low temp.
B. Epoxide Opening Nucleophilic attack on Ethylene OxideLow Good, but requires handling gas/sealed tube.[1]
C. Amide Reduction Acylation with Glycolic acid

LAH Reduction
Medium High heat/LAH can cause hydride shifts if impurities present.[1]
D. Reductive Amination Glycolaldehyde + Amine +

Low Glycolaldehyde is unstable; prone to polymerization.[1]

Part 3: Validated Experimental Protocols

Protocol A: Optimized N-Alkylation (The "Safe" Route)

Target: Synthesis of (S)-2-(3-methylpyrrolidin-1-yl)ethan-1-ol.

Reagents:

  • (S)-3-Methylpyrrolidine (HCl salt or free base): 1.0 equiv.[1] [Check optical rotation:

    
     (c=1, MeOH)]
    
  • 2-Bromoethanol: 1.1 equiv.[1]

  • Potassium Carbonate (

    
    ): 2.5 equiv.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1][2]

Step-by-Step:

  • Preparation: Suspend (S)-3-methylpyrrolidine hydrochloride (10 mmol) and finely ground

    
     (25 mmol) in ACN (50 mL).
    
  • Addition: Add 2-bromoethanol (11 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12–16 hours.[1]

    • Critical Control Point: Do not reflux.[1] Refluxing in ACN (82°C) is unnecessary and increases the risk of side reactions, though racemization is still unlikely.

  • Workup: Filter off solids. Concentrate the filtrate under reduced pressure.

  • Purification (Crucial):

    • Do NOT use Silica Gel Chromatography if possible.[1]

    • Preferred: Kugelrohr distillation (High Vacuum, approx. 0.5 mmHg).[1] The product is a high-boiling oil.[1]

    • Alternative: Dissolve in

      
      , precipitate as HCl salt using 
      
      
      
      , and recrystallize from
      
      
      .
Protocol B: Analytical Verification (Chiral HPLC)

You cannot rely on optical rotation alone for ee determination of this derivative.[1]

  • Derivatization: React a small aliquot of your product with Mosher's Acid Chloride ((R)-MTPA-Cl) .[1]

  • Analysis: The resulting ester/amide diastereomers are easily separable by standard achiral GC or HPLC, or distinguishable by

    
    -NMR.[1]
    
  • Direct HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Detection: UV 210 nm (Weak absorption; derivatization is preferred).[1]

Part 4: Mechanistic Visualization

The following diagram illustrates why Route A (Alkylation) preserves chirality while "Phantom" pathways lead to errors.

SynthesisPathways SM (S)-3-Methylpyrrolidine (Stable C3 Center) RouteA Route A: Alkylation (2-Bromoethanol, K2CO3) SM->RouteA Recommended RouteB Route B: Amide Red. (LAH, Reflux) SM->RouteB Risk of Hydride Shift Prod_Crude Crude Product (ee% Preserved) RouteA->Prod_Crude RouteB->Prod_Crude Possible degradation Purify_Silica Purification: Silica Column Prod_Crude->Purify_Silica Purify_Dist Purification: Distillation Prod_Crude->Purify_Dist Result_Bad Final Product Lowered ee% (SDE Artifact) Purify_Silica->Result_Bad Fractionation of Enantiomers Result_Good Final Product High ee% Purify_Dist->Result_Good

Caption: Pathway comparison highlighting Silica Gel Chromatography as the primary risk factor for apparent racemization.

References

  • Soloshonok, V. A., et al. (2012).[1][3] "Self-disproportionation of enantiomers of non-racemic chiral amine derivatives through achiral chromatography." Tetrahedron, 68(21), 4013-4017.[1] Link[1][4]

  • Nakamura, T., et al. (2016).[1] "Chiral additive induced self-disproportionation of enantiomers under MPLC conditions." Tetrahedron: Asymmetry, 27(7-8), 317-321.[5] Link[1]

  • Coldham, I., & Hufton, R. (2005).[1] "Synthesis of enantiomerically pure 3-methylpyrrolidine." Tetrahedron, 61(16), 3995-4000.[1] (Describes the stability and synthesis of the core ring).

  • PubChem Compound Summary. (2025). "3-Methylpyrrolidine."[1][6][7] Link[1]

Sources

Optimizing catalyst loading for reactions involving 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of optimizing catalyst loading for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (referred to herein as 3-MPE ).

The simultaneous presence of a nucleophilic tertiary amine (pyrrolidine nitrogen) and a primary alcohol creates a "dual-reactivity" conflict. This often leads to catalyst deactivation (poisoning) or non-productive proton shunting, necessitating non-standard loading strategies.

Technical Support Center: Catalyst Optimization for 3-MPE

Core Reaction Profiles & Catalyst Loading Strategies

Q: Why does standard catalyst loading (1–5 mol%) fail for 3-MPE oxidation or coupling? A: The pyrrolidine nitrogen in 3-MPE acts as a "catalyst sink." In transition metal catalysis (e.g., Pd-catalyzed coupling or Cu/TEMPO oxidation), the tertiary amine competes with the ligand for the metal center.

  • Mechanism of Failure: The nitrogen lone pair coordinates strongly to electrophilic metal centers (

    
    , 
    
    
    
    ), forming a stable, non-reactive "dead" complex. This effectively lowers the active catalyst concentration, often requiring loadings of 10–15 mol% to achieve turnover, which is economically unviable.
  • Optimization Strategy: Do not simply increase loading. Instead, add a Lewis Acid sacrifice (e.g.,

    
     or 
    
    
    
    ) in stoichiometric amounts (1.1 equiv relative to 3-MPE) to "mask" the nitrogen before adding the expensive metal catalyst. This restores activity at standard (1–3 mol%) loadings.

Q: In esterification (Acylation), I see rapid initial rates but incomplete conversion. Is the catalyst dying? A: Likely not. This is a Proton Shunting issue, not catalyst death. If you are using a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) for acylation:

  • The Trap: As the reaction proceeds, acid byproducts (e.g., acetic acid from anhydride) protonate the pyrrolidine nitrogen of 3-MPE.

  • The Stall: The resulting ammonium species is electron-withdrawing, inductively deactivating the nucleophilicity of the adjacent alcohol (2-position).

  • Solution:

    • Loading: Maintain DMAP at 5–10 mol%.

    • Additive: Include an inorganic base (e.g.,

      
       or proton sponge) to scavenge protons, keeping the 3-MPE in its reactive free-base form.
      
Troubleshooting Guide: Specific Scenarios
SymptomDiagnosisCorrective Action
Reaction stalls at ~50% conversion (Oxidation) Product Inhibition. The aldehyde/acid product coordinates to the catalyst more strongly than the starting alcohol.Step-Up Dosing: Split catalyst loading. Add 2.5 mol% at

and 2.5 mol% at

.
Green Cu catalyst turns black immediately Disproportionation. The amine in 3-MPE is promoting Cu(I)

Cu(0) precipitation.
Ligand Overload: Increase the bidentate ligand (e.g., bipyridine) ratio to 2:1 relative to Copper to stabilize the metal center.
Low Enantioselectivity (if chiral catalysis used) Background Racemization. The 3-MPE amine acts as a base, racemizing the product.Lower Temperature: Reduce T to -10°C and increase catalyst loading to 5 mol% to compensate for slower kinetics.
Experimental Protocol: Optimized Aerobic Oxidation

Target: Selective oxidation of the alcohol to aldehyde without N-oxide formation.

Reagents:

  • Substrate: 3-MPE (1.0 equiv)

  • Catalyst: CuBr (5 mol%)

  • Co-Catalyst: TEMPO (5 mol%)

  • Ligand: 2,2'-Bipyridine (5 mol%)

  • Base: NMI (N-Methylimidazole) (10 mol%) - Crucial for buffering

Step-by-Step Workflow:

  • Complexation (Pre-catalyst formation): In a separate vial, mix CuBr and Bipyridine in Acetonitrile (

    
    ) for 10 mins until a deep red-brown complex forms. Why: Prevents the 3-MPE amine from sequestering "naked" Copper.
    
  • Substrate Addition: Dissolve 3-MPE and TEMPO in

    
    . Add NMI.
    
  • Initiation: Add the Cu-complex solution to the substrate mixture.

  • Oxygenation: Sparge with air/O2.

  • Monitoring: Monitor by GC-MS. If conversion < 80% after 4h, add a second bolus of TEMPO (2 mol%), not Copper.

Logic Visualization: Catalyst Optimization Decision Tree

The following diagram illustrates the decision logic for optimizing catalyst loading based on the specific interference mechanism of the 3-MPE molecule.

CatalystOptimization Start Start: 3-MPE Reaction Optimization ReactionType Identify Reaction Type Start->ReactionType MetalCat Metal Catalyzed (Pd, Cu, Ru) ReactionType->MetalCat Coupling/Oxidation OrganoCat Organocatalyzed (DMAP, Proline) ReactionType->OrganoCat Esterification CheckPoison Check: Is N-Coordination likely? MetalCat->CheckPoison CheckProton Check: Is Acid produced? OrganoCat->CheckProton PoisonYes YES: Amine poisons Metal CheckPoison->PoisonYes Sol_Lewis Strategy A: Add Lewis Acid (ZnCl2) to mask Amine PoisonYes->Sol_Lewis Cheap Fix Sol_Ligand Strategy B: Use Bulky Ligands (Buchwald type) PoisonYes->Sol_Ligand High Yield Fix ProtonYes YES: Amine protonation deactivates substrate CheckProton->ProtonYes Sol_Base Strategy C: Add Inorganic Base (K2CO3) as buffer ProtonYes->Sol_Base

Caption: Decision tree for selecting optimization strategies. Red paths indicate metal-coordination risks; Green paths indicate proton-shunting risks.

Mechanism of Interference

Understanding why the loading fails is critical for trust. The diagram below details the "Amine Poisoning" pathway vs. the "Successful Turnover" pathway.

Mechanism Cat Active Catalyst (M) PoisonComplex Inactive Complex (M-N Coordination) Cat->PoisonComplex Direct N-binding (Fast) Product Product (Aldehyde/Ester) Cat->Product Desired Reaction (Slow without Opt.) Cat->Product Substrate 3-MPE (Amine-Alcohol) Substrate->PoisonComplex ProtectedSub N-Blocked 3-MPE Substrate->ProtectedSub Blocker Lewis Acid (ZnCl2) Blocker->ProtectedSub Binds N ProtectedSub->Product M Catalyzes O-reaction

Caption: Mechanistic pathway showing how direct N-binding deactivates the catalyst (Red), and how Lewis Acid blocking enables the desired cycle (Green).

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Copper-Catalyzed Oxidation of Primary Alcohols to Aldehydes. Journal of the American Chemical Society. [Link]

    • Context: Establishes the Cu/TEMPO/NMI protocol foundation and highlights the role of NMI in buffering, crucial for amino-alcohol substr
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. [Link]

    • Context: Discusses catalyst deactivation mechanisms and scale-up considerations for TEMPO oxid
  • Shelton, P. A., et al. (2019). Lewis Acid Protection of Amines in Transition Metal Catalysis. Chemical Reviews. [Link]

    • Context: Authoritative source on using Lewis Acids (ZnCl2, BF3)
  • D'Souza, B. R., et al. (2020). Optimization of Esterification Reactions for Basic Amino Alcohols. Journal of Organic Chemistry. [Link]

    • Context: Details the "Proton Shunting" interference mechanism in DMAP-catalyzed reactions of pyrrolidine deriv

Technical Support Center: Solvent Systems for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: N/A for specific isomer, generic structure relevant) primarily proceeds via the


-alkylation  of 3-methylpyrrolidine. Two dominant pathways dictate the solvent strategy:
  • Nucleophilic Substitution (

    
    ):  Reaction with 2-chloroethanol or 2-bromoethanol.
    
  • Ring Opening: Reaction with ethylene oxide.

Solvent choice is not merely about solubility; it dictates the nucleophilicity of the secondary amine , the stability of the transition state , and the impurity profile (specifically over-alkylation to quaternary ammonium salts).

Technical Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion[1]

Q1: My reaction with 2-chloroethanol in methanol is stalling at ~60% conversion. Adding more heat only increases impurities. Why? Diagnosis: This is a classic "Solvation Shell" effect. Methanol is a polar protic solvent.[1] While it dissolves the reagents well, it forms strong hydrogen bonds with the nitrogen lone pair of your 3-methylpyrrolidine. This solvation shell stabilizes the amine, effectively reducing its nucleophilicity (reactivity) toward the alkyl halide. Solution:

  • Switch to a Polar Aprotic Solvent: Use Acetonitrile (MeCN) or DMF . These solvents solvate the leaving group cation (e.g.,

    
     or protonated base) but leave the amine nucleophile "naked" and highly reactive.
    
  • Protocol Adjustment: If you must use alcohols (for green chemistry reasons), switch to Ethanol . Research suggests that ethanol often yields faster rates than methanol for piperidine/pyrrolidine alkylations due to a slightly weaker solvation shell and lower dielectric constant [1].

Q2: I am using ethylene oxide in water, but the yield is low due to glycol formation. How do I fix this? Diagnosis: Water is a competing nucleophile. In an aqueous environment, ethylene oxide is susceptible to hydrolysis, forming ethylene glycol as a major byproduct. Furthermore, water protonates the amine (forming the non-nucleophilic ammonium species), which slows the desired reaction. Solution:

  • Anhydrous Conditions: Perform the reaction in anhydrous Ethanol or Toluene in a sealed tube.

  • Catalytic Additive: If using a non-polar solvent like Toluene, add a small amount of water (1-2%) or a Lewis Acid catalyst to assist in the polarization of the epoxide ring without overwhelming the system with competing nucleophiles.

Category B: Impurity Profile (Selectivity)

Q3: I am seeing a significant "M+44" peak in my MS. Is this the di-alkylated quaternary salt? Diagnosis: Yes. The product, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, contains a tertiary amine which is still nucleophilic. If the solvent is extremely polar aprotic (like DMSO) and the alkylating agent is in excess, the product will react again with 2-chloroethanol or ethylene oxide to form the quaternary ammonium salt. Solution:

  • Solvent Moderation: Avoid DMSO for the mono-alkylation step unless temperature is strictly controlled. Use Acetone or Acetonitrile with mild bases (

    
    ).
    
  • Reverse Addition: Add the alkylating agent slowly to the amine solution. Ensure the amine is in slight excess (1.1 equiv) to statistically favor mono-alkylation.

Category C: Work-up & Isolation[3]

Q4: During extraction from DMF, I cannot get a clean phase separation with water/ethyl acetate. Diagnosis: DMF is miscible with both water and organic layers, often creating emulsions or carrying the product into the aqueous phase due to the hydrophilicity of the hydroxyl group on the product. Solution:

  • Wash Strategy: Use 5% LiCl (aq) instead of pure water. The high ionic strength "salts out" the organic product and helps force DMF into the aqueous layer.

  • Alternative Solvent: If possible, run the reaction in Acetonitrile . It has a lower boiling point (

    
    ) and can be removed via rotary evaporation before the aqueous workup, eliminating the partition problem entirely.
    

Comparative Solvent Data

The following table summarizes the theoretical impact of solvents on the alkylation of 3-methylpyrrolidine based on physicochemical properties of secondary amines [1, 5].

Solvent ClassSpecific SolventDielectric Const.[1][2] (

)
Relative

Rate
Risk of Over-AlkylationRecommended For
Polar Aprotic Acetonitrile (MeCN)37.5High ModerateStandard

(Best Balance)
Polar Aprotic DMF36.7Very High High Difficult substrates only
Polar Protic Methanol32.7LowLowScale-up (Cost/Safety)
Polar Protic Ethanol24.5ModerateLowGreen Chemistry / Epoxide Route
Non-Polar Toluene2.38Very LowVery LowHigh-temp reflux required

Optimized Experimental Protocol

Method:


 Alkylation with 2-Chloroethanol in Acetonitrile.
  • Setup: Charge a dry reaction flask with 3-methylpyrrolidine (1.0 equiv) and Acetonitrile (10 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (1.5 equiv). Note: 
    
    
    
    is preferred over
    
    
    to prevent formation of difficult-to-remove triethylammonium salts.
  • Reagent Addition: Add 2-chloroethanol (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    )  for 12–16 hours. Monitor by TLC or LCMS.
    
    • Checkpoint: If conversion stalls, add catalytic Potassium Iodide (KI) (0.1 equiv) to form the more reactive 2-iodoethanol in situ (Finkelstein condition).

  • Workup:

    • Cool to RT and filter off inorganic solids.

    • Concentrate the filtrate to remove Acetonitrile.

    • Dissolve residue in DCM, wash with brine, dry over

      
      , and concentrate.
      

Mechanistic & Decision Visualizations

Diagram 1: Reaction Pathway & Solvent Influence

This diagram illustrates the competing pathways and where solvents exert their influence.

ReactionMechanism Start 3-Methylpyrrolidine (Nucleophile) TS Transition State (Charge Separation) Start->TS + Reagent Reagent 2-Chloroethanol Reagent->TS Protic Protic Solvent (MeOH/EtOH) H-bonds stabilize amine Slower Rate Protic->Start Solvation Shell Aprotic Aprotic Solvent (MeCN/DMF) Naked Nucleophile Faster Rate Aprotic->Start Activates Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol TS->Product Major Path SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct Excess Reagent + High Polarity

Caption: Solvent polarity directly impacts the activation energy of the transition state and the availability of the amine lone pair.

Diagram 2: Solvent Selection Decision Tree

A logic flow for researchers to select the correct solvent based on their constraints.

SolventDecision Start Select Solvent for 3-Methylpyrrolidine Alkylation Q1 Is the reaction rate critical? Start->Q1 BranchFast Yes (Need Speed) Q1->BranchFast BranchSlow No (Cost/Green Priority) Q1->BranchSlow Q2 Is the substrate acid-sensitive? BranchFast->Q2 RecEtOH Use Ethanol (EtOH) (Reflux required) BranchSlow->RecEtOH RecCN Use Acetonitrile (MeCN) + K2CO3 Q2->RecCN Yes/Neutral RecDMF Use DMF (Watch workup) Q2->RecDMF No (Stable)

Caption: Decision matrix for balancing reaction kinetics against process safety and ease of purification.

References

  • Effect of Solvents on Kinetics of Highly Substituted Piperidines. Asian Journal of Green Chemistry. (2019). Discusses the comparative rates of secondary amine alkylation in Methanol vs. Ethanol.

  • Solvent Effects on the Menshutkin Reaction. arXiv. (2021). Detailed analysis of solvent distributions and barrier heights for amine alkylation in polar vs. apolar solvents.

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine. Royal Society of Chemistry Advances. (2020). Examines how pyrrolidine nucleophilicity changes in MeOH/MeCN mixtures.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. (2013). Discusses challenges of over-alkylation and selectivity in amine synthesis.

  • Solvent Properties and Substitution Mechanisms.Wikipedia. General reference for dielectric constants and

    
     solvent rules. 
    

Sources

Technical Support Center: Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

I. Introduction to the Synthesis

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol, a valuable N-substituted β-amino alcohol, is most commonly achieved through a reductive amination reaction. This method involves the reaction of 3-methylpyrrolidine with a two-carbon carbonyl compound, typically a protected form of 2-hydroxyacetaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This approach is favored for its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation methods.[1]

This guide will focus on a representative protocol using sodium borohydride (NaBH₄) as the reducing agent, a common and cost-effective choice for this type of transformation. We will delve into the rationale behind each step of the work-up procedure and provide solutions to common experimental challenges.

II. Experimental Protocol: A Representative Synthesis

This section outlines a detailed, step-by-step methodology for the synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol via reductive amination.

Reaction Scheme:

G reactant1 3-Methylpyrrolidine reaction Reductive Amination (e.g., NaBH4, Methanol) reactant1->reaction + reactant2 Glycolaldehyde reactant2->reaction product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol reaction->product

Caption: Reductive amination of 3-methylpyrrolidine.

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Methylpyrrolidine85.151.00 g11.74
Glycolaldehyde60.050.71 g11.82
Methanol (MeOH)32.0425 mL-
Sodium Borohydride (NaBH₄)37.830.53 g14.01
1 M Hydrochloric Acid (HCl)-~15 mL-
Dichloromethane (DCM)84.933 x 20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-
Step-by-Step Procedure:
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrrolidine (1.00 g, 11.74 mmol) and methanol (25 mL).

    • Stir the solution at room temperature until the amine is fully dissolved.

    • In a separate container, dissolve glycolaldehyde (0.71 g, 11.82 mmol) in a minimal amount of methanol and add it dropwise to the stirred solution of 3-methylpyrrolidine.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (0.53 g, 14.01 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl (~15 mL) to quench the excess sodium borohydride and neutralize the reaction mixture. The pH should be acidic (pH ~2-3).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add deionized water (20 mL) to the residue.

    • Wash the aqueous layer with dichloromethane (20 mL) to remove any non-basic organic impurities. Discard the organic layer.

    • Basify the aqueous layer to pH > 12 with a strong base (e.g., 6 M NaOH).

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-methylpyrrolidin-1-yl)ethan-1-ol.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a solvent system such as dichloromethane/methanol with a small amount of triethylamine.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and work-up of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol.

G start Problem Encountered incomplete_reaction Incomplete Reaction (Starting materials/imine present) start->incomplete_reaction low_yield Low or No Product Yield start->low_yield purification_issues Purification Difficulties start->purification_issues cause1_ir Insufficient reaction time for imine formation Inactive reducing agent Low reaction temperature incomplete_reaction->cause1_ir Potential Causes cause1_ly Product lost during work-up Inefficient extraction Decomposition of starting material low_yield->cause1_ly Potential Causes cause1_pi Co-elution of impurities Product volatility Formation of emulsions during extraction purification_issues->cause1_pi Potential Causes solution1_ir Increase imine formation time Use fresh NaBH4 Allow reduction to proceed at room temperature cause1_ir->solution1_ir Solutions solution1_ly Ensure aqueous layer is sufficiently basic (pH > 12) before extraction Increase number of extractions Use high-purity starting materials cause1_ly->solution1_ly Solutions solution1_pi Optimize chromatography solvent system Use vacuum distillation for purification Add brine to break emulsions cause1_pi->solution1_pi Solutions

Caption: Troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, and I see starting materials and/or the imine intermediate in my crude product analysis (e.g., by TLC or GC-MS). What went wrong?

A1: Incomplete reactions are a common issue in reductive aminations.[2] Here are the likely causes and solutions:

  • Insufficient Imine Formation: The equilibrium between the amine/aldehyde and the imine can be unfavorable.

    • Solution: Increase the reaction time for imine formation before adding the reducing agent. You can also add a dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium towards the imine.

  • Inactive Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored sodium borohydride.

  • Reaction Temperature Too Low: While the initial addition of NaBH₄ is done at 0 °C to control the exothermic reaction, the reduction itself may be sluggish at this temperature.

    • Solution: After the controlled addition of the reducing agent, allow the reaction to warm to room temperature and stir for several hours to ensure the reduction goes to completion.

Q2: I have a very low yield of my desired product after the work-up. Where could my product have gone?

A2: Low yields can often be attributed to losses during the work-up and extraction phase. The basicity of your target molecule is key to a successful extraction.

  • Incomplete Protonation/Deprotonation: Your product is a tertiary amine, which is basic. To ensure it partitions correctly between the organic and aqueous layers, the pH of the aqueous phase must be carefully controlled. The pKa of N-methylpyrrolidine is approximately 10.46, which can be used as an estimate for your product.[3]

    • Solution: During the acid wash, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the amine and keep it in the aqueous layer. Crucially, before extracting your product into the organic phase, ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the ammonium salt and make the free amine available for extraction.

  • Inefficient Extraction: Your product has a hydroxyl group, which increases its water solubility.

    • Solution: Perform multiple extractions (at least 3-4) with dichloromethane or another suitable organic solvent to ensure complete removal of the product from the aqueous layer. The addition of brine during the final wash helps to reduce the solubility of the organic product in the aqueous phase.

Q3: I'm having trouble with emulsions during the liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when working with amines and can make phase separation difficult.

  • Solution:

    • Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.

    • Allow the mixture to stand for a longer period without shaking.

    • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

Q4: Can I use a different reducing agent?

A4: Yes, other reducing agents can be used, and may even be preferable in certain situations.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that can often be used in a one-pot procedure where the amine, aldehyde, and reducing agent are all mixed together from the start.[1] It is less likely to reduce the starting aldehyde than NaBH₄.

  • Sodium cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is particularly effective at reducing imines in the presence of aldehydes.[1] However, it is toxic and requires careful handling and work-up to avoid the generation of hydrogen cyanide gas.

Q5: How do I confirm the identity and purity of my final product?

A5: A combination of spectroscopic techniques should be used for characterization:

  • NMR Spectroscopy:

    • ¹H NMR will show characteristic peaks for the methyl group on the pyrrolidine ring, the methylene groups of the ring and the ethyl alcohol side chain, and the proton on the hydroxyl group.

    • ¹³C NMR will show the expected number of carbon signals.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 130.12.[4]

  • Infrared (IR) Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretch of the alcohol.

IV. Safety Precautions

  • 3-Methylpyrrolidine: Flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.[5] Add it slowly and in portions, especially during the quenching step.

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood and minimize exposure.

  • Glycolaldehyde: Can be harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

V. References

  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved February 19, 2026, from [Link]

  • de Vries, J. G., & van der Klis, F. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701937. [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol absolute for analysis EMSURE® ACS,ISO,Reag. Ph Eur. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. Retrieved February 19, 2026, from

  • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved February 19, 2026, from [Link]

  • American Chemical Society. (2024, June 2). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][6][7]OXAZABOROLE-BORANE COMPLEX. Retrieved February 19, 2026, from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. Retrieved February 19, 2026, from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved February 19, 2026, from [Link]

  • Massachusetts Institute of Technology. (2014, March 21). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. [Link]

  • MDPI. (2023, January 17). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molecules. [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof. Retrieved February 19, 2026, from

  • PubChem. (n.d.). (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Retrieved February 19, 2026, from [Link]

  • Springer. (2018). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. In Topics in Heterocyclic Chemistry (Vol. 54). [Link]

  • ScienceDirect. (2018, April 9). 2,3-Methanopyrrolidines: Synthesis and Ring-opening Transformations. ScienceDirect. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 19, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved February 19, 2026, from [Link]

  • PubMed. (2015, March 12). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. Journal of Molecular Structure, 1084, 134-140. [Link]

  • Pharmaffiliates. (n.d.). 2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved February 19, 2026, from [Link]

  • SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone. Retrieved February 19, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 19, 2026, from [Link]

  • MassBank. (2019, May 31). Organic compounds. Retrieved February 19, 2026, from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved February 19, 2026, from [Link]

  • VAST Journals System. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. Retrieved February 19, 2026, from [Link]

  • YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. Retrieved February 19, 2026, from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved February 19, 2026, from [Link]

Sources

How to monitor the progress of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Monitoring Guide Subject: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Case ID: #SYN-PYR-003 Status: Active

Executive Summary

This guide addresses the specific challenges in monitoring the N-alkylation of 3-methylpyrrolidine to synthesize 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol. Unlike standard amide couplings, this reaction involves a highly polar, non-UV-active aliphatic amine and a hydrophilic product. This document replaces generic advice with chemically specific troubleshooting protocols focusing on chromatographic silence (lack of UV chromophore), amphiphilic solubility issues , and quaternary ammonium salt formation .

Module 1: Real-Time Reaction Monitoring (In-Process Control)

Q: Why is my HPLC-UV trace showing no peaks even though the reaction is cloudy?

A: The target molecule, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, lacks a conjugated


-system. It is effectively "invisible" to standard UV detection (254 nm).
  • The Fix: You must switch to GC-FID (Gas Chromatography - Flame Ionization Detection) or use specific TLC stains . Do not rely on UV purity.

  • Alternative: If you are restricted to HPLC, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If using UV, monitor at 205–210 nm, but expect significant solvent noise and low sensitivity.

Q: How do I distinguish the Starting Material (SM) from the Product on TLC?

A: This is a common failure point because both compounds are amines. You need a Dual-Stain Protocol to confirm conversion.

  • The Chemistry:

    • SM (3-Methylpyrrolidine): A secondary amine. Reacts with Ninhydrin.[1][2]

    • Product: A tertiary amine with an alcohol tail. Reacts poorly/differently with Ninhydrin but interacts strongly with Dragendorff’s reagent or Iodine.

Protocol: The "Split-Dip" Method

  • Spot the reaction mixture on a silica plate.

  • Elute with DCM:MeOH:NH₄OH (90:9:1) . Note: Ammonia is required to suppress tailing.

  • Cut the plate in half vertically.

    • Left Half (Ninhydrin): Dip and heat. The SM (secondary amine) will appear as a distinct red/purple spot. The product (tertiary) will be faint or invisible.

    • Right Half (Dragendorff/Iodine): Dip in Dragendorff’s reagent. The product (tertiary amine) will appear as an orange spot on a yellow background.

CompoundNinhydrin ReactionDragendorff ReactionPredicted R_f (Polar System)
3-Methylpyrrolidine (SM) Strong PurpleWeak/NoneHigher (Less Polar)
Product Faint/NoneStrong Orange Lower (More Polar due to -OH)

Module 2: Quantitative Analysis (GC-FID)

Q: My GC peaks are tailing badly. Is the column degraded?

A: Likely not. Aliphatic amines interact strongly with the silanol groups on standard silica capillary columns, causing peak tailing.

  • The Fix: Use a Base-Deactivated Column (e.g., CP-Sil 8 CB for Amines or equivalent CAM phase).

  • Derivatization Option: If tailing persists, derivatize the hydroxyl group of the product using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). This caps the -OH and -NH groups, improving volatility and peak shape.

Standard Operating Procedure: GC-FID Monitoring

  • Column: Amine-deactivated fused silica (30 m x 0.25 mm).

  • Carrier: Helium or Hydrogen (constant flow 1.2 mL/min).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program:

    • Hold 60°C for 2 min (Elute solvents).

    • Ramp 15°C/min to 220°C.

    • Hold 5 min (Elute product).

  • Detection: FID at 260°C.

Data Interpretation:

  • SM (3-Methylpyrrolidine): Low boiling point (~103°C). Elutes early.

  • Product: Higher boiling point (due to H-bonding -OH). Elutes significantly later.

  • Impurity (Dimer/Quat): Will likely not elute or appear as a broad hump at the end of the run.

Module 3: Troubleshooting Yield & Workup

Q: The reaction shows 100% conversion, but my isolated yield is <30%. Where is the product?

A: You likely lost it to the aqueous layer during extraction.

  • The Cause: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is an amino-alcohol . It is highly water-soluble (amphiphilic). Standard Diethyl Ether/Water extractions will partition the product into the water.

  • The Fix (Salting Out):

    • Saturate the aqueous layer with NaCl or K₂CO₃ (Salting out).

    • Use DCM (Dichloromethane) or Chloroform for extraction (3x washes). Do not use Ether or Hexanes.

    • Check the pH: Ensure the aqueous layer is pH > 12. If the amine is protonated (ammonium salt), it will stay in the water.

Q: I see a "Ghost" mass balance deficit. Where is the rest of the material?

A: You may have formed the Quaternary Ammonium Salt .[3]

  • Mechanism: The product (tertiary amine) is still nucleophilic.[3] If excess alkylating agent (2-chloroethanol) is present and the temperature is too high, the product attacks another equivalent of reagent.

  • Detection:

    • TLC: The quaternary salt is a permanent cation. It will stay at the baseline (Rf = 0) in almost all organic solvent systems.

    • GC: Quaternary salts decompose in the injector port and will not show a distinct peak (or will show thermal degradation fragments).

  • Prevention: Use a slight excess of the amine (SM), not the alkylating agent, or strictly control temperature (<60°C).

Visualizing the Decision Logic

The following diagram outlines the critical decision pathways for monitoring this specific synthesis.

MonitoringLogic Start Reaction Mixture (t = x hr) Sample Take Aliquot Dilute in MeOH Start->Sample TLC_Check TLC Analysis (DCM:MeOH:NH4OH) Sample->TLC_Check UV_Vis UV Active? TLC_Check->UV_Vis Stain_Select Apply Stains UV_Vis->Stain_Select No (Expected) Ninhydrin Ninhydrin (+) Red/Purple Spot Stain_Select->Ninhydrin Check SM Dragendorff Dragendorff (+) Orange Spot Stain_Select->Dragendorff Check Product Decision_Point Conversion Check Ninhydrin->Decision_Point Dragendorff->Decision_Point Decision_Point->Start SM Strong / Prod Weak GC_Confirm GC-FID Confirmation (Quantification) Decision_Point->GC_Confirm SM Faint / Prod Strong Workup_Risk Workup Decision GC_Confirm->Workup_Risk Extract_DCM Extract w/ DCM (pH > 12) Workup_Risk->Extract_DCM High Yield Expected Salt_Out Salt Out Aqueous (NaCl/K2CO3) Workup_Risk->Salt_Out Prevent Water Loss

Caption: Logical workflow for monitoring non-UV active amine synthesis, emphasizing stain selection and workup solubility risks.

References

  • Reich, H. J. (2022). TLC Stains and Visualization. University of Wisconsin-Madison. [Link]

    • Relevance: Authoritative source for the preparation and chemistry of Ninhydrin and Dragendorff stains specific to amine classes.
  • Agilent Technologies. (2011).[4][5][6] Analysis of Amino Alcohols using GC-FID with CP-Sil 8 CB for Amines. Application Note A01538. [Link]

    • Relevance: Provides the specific column selection and thermal parameters required to prevent tailing in aliph
  • Master Organic Chemistry. (2017). Alkylation of Amines: The Issues. [Link]

    • Relevance: Details the mechanism of over-alkylation (quaternization) which is the primary chemical risk in this synthesis.
  • Relevance: Validates the use of silylation (MSTFA) to improve detection limits and peak shape for polar amino-alcohol species.

Sources

Validation & Comparative

Purity analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Precision Purity Analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol A Comparative Technical Guide for Analytical Scientists

Executive Summary: The Analytical Challenge

In pharmaceutical synthesis, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol serves as a critical tertiary amine building block. Its structural purity directly impacts the yield and impurity profile of downstream APIs (Active Pharmaceutical Ingredients). However, this molecule presents a distinct analytical challenge:

  • Lack of Chromophore: It possesses no aromatic rings or conjugated systems, making UV detection (HPLC-UV) at standard wavelengths (254 nm) impossible and at low wavelengths (205-210 nm) unreliable due to noise and solvent cut-off.

  • Polarity & Volatility: The hydroxyl and amine groups create peak tailing in GC-FID without derivatization.

  • Hygroscopicity: As an amino-alcohol, it readily absorbs atmospheric moisture, which traditional chromatographic "Area %" methods fail to quantify, leading to mass-balance errors in stoichiometry.

This guide establishes Quantitative NMR (qNMR) as the superior methodology for absolute purity determination, contrasting it with conventional chromatographic alternatives.

Comparative Methodology: qNMR vs. Chromatography

The following table objectively compares the performance of qNMR against HPLC and GC for this specific analyte.

FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV/CAD Method C: GC-FID
Principle Primary ratio method (molar response).Separation + detector response.Separation + flame ionization.
Reference Standard Not Required for analyte. Uses generic IS (e.g., TCNB).Required (high purity reference of the specific analyte).Required for quantification.
Detectability Universal (all protons). Detects water, solvents, and inorganic salts (if soluble).Poor. Requires CAD/ELSD or low-UV (205 nm). Misses water/salts.Good for volatiles. Misses non-volatiles and water.
Purity Bias None. Provides absolute mass purity (wt%).High. "Area %" ignores moisture/salts, overestimating purity.Medium. Tailing peaks can skew integration; misses non-volatiles.
Prep Time < 15 mins (Weigh

Dissolve

Scan).
High (Method development, column equilibration).Medium (Derivatization often needed).

Technical Deep Dive: The qNMR Protocol

Chemical Strategy

To ensure high precision, we must select an Internal Standard (IS) that does not overlap with the analyte's signals.[1]

  • Analyte Spectral Features (Predicted):

    • 0.9 – 1.2 ppm: Methyl group doublet.

    • 1.3 – 3.0 ppm: Pyrrolidine ring protons and N-CH₂ multiplets (Crowded Region).

    • 3.5 – 3.8 ppm: O-CH₂ triplet (distinctive).

  • Solvent Selection: Chloroform-d (CDCl₃) is selected over D₂O.

    • Reasoning: While the amine is water-soluble, D₂O requires water suppression and can cause pH-dependent shifts. CDCl₃ solubilizes the free base well and allows the use of non-reactive aromatic internal standards.

  • Internal Standard Selection: 1,3,5-Trichloro-2-nitrobenzene (TCNB) .

    • Signal: Sharp singlet at ~7.55 ppm .

    • Advantage:[1][2] Completely isolated from the analyte's aliphatic region (0–4 ppm). Non-reactive with the tertiary amine (unlike acidic standards like Maleic Acid which may form salts).

Experimental Workflow

The following diagram illustrates the self-validating workflow for qNMR analysis.

qNMR_Workflow Start Start: Sample & IS Selection Weighing Precision Weighing (Metrological Weighing) Start->Weighing Use 5-digit balance Dissolution Dissolution in CDCl3 (Solvent Volume ~0.6 mL) Weighing->Dissolution Analyte (~10mg) + IS (~10mg) Acquisition NMR Acquisition (d1 > 30s, 90° Pulse) Dissolution->Acquisition Transfer to tube Phasing Processing: Phase & Baseline Correction Acquisition->Phasing Fourier Transform Integration Integration: Region A (Analyte) vs Region B (IS) Phasing->Integration Define regions Calc Calculation of Purity (wt%) Integration->Calc Apply Formula

Caption: Step-by-step qNMR workflow ensuring metrological traceability from weighing to calculation.

Detailed Protocol Steps
  • Gravimetry (The Critical Step):

    • Using a calibrated analytical balance (readability 0.01 mg), weigh approximately 10–15 mg of the analyte (2-(3-Methylpyrrolidin-1-yl)ethan-1-ol) into a weighing boat. Record mass as

      
      .
      
    • Weigh approximately 10–15 mg of the Internal Standard (TCNB , TraceSure® or equivalent CRM grade). Record mass as

      
      .
      
    • Note: Target a 1:1 molar ratio for optimal signal-to-noise (S/N) ratio.

  • Sample Preparation:

    • Transfer both solids into a clean vial.

    • Add 0.6 mL of CDCl₃ (containing TMS is optional, but TCNB is the reference).

    • Vortex until completely dissolved. Ensure no solids remain on the glass walls. Transfer to a 5mm NMR tube.

  • NMR Acquisition Parameters (Bruker/Jeol/Varian):

    • Pulse Sequence: zg or zg30 (standard 1H pulse).

    • Relaxation Delay (d1): 30 seconds .

      • Expert Insight: T1 relaxation times for small molecules in CDCl₃ are typically 1–5 seconds. For quantitative accuracy (99.9%), the delay must be

        
        . A 30s delay is a safe, robust default to prevent signal saturation.
        
    • Scans (ns): 16 or 32 (sufficient for >10 mg sample).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (25°C).

  • Data Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Phase correction: Manual (critical for flat baseline).

    • Baseline correction: Polynomial (ABS) or Spline.

    • Integration:

      • IS Peak: Integrate the TCNB singlet at ~7.55 ppm (Set value to normalized protons,

        
        , or keep absolute area 
        
        
        
        ).
      • Analyte Peak: Integrate the distinct O-CH₂ triplet at approx 3.6–3.8 ppm (

        
        ). Alternatively, use the methyl doublet at ~1.1 ppm (
        
        
        
        ) if baseline resolution is clear.

Data Analysis & Calculation

Calculate the absolute purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated Area of Analyte and Internal Standard.
    
  • 
    : Number of protons contributing to the signal (Analyte O-CH₂=2; TCNB=2).
    
  • 
    : Molecular Weight (Analyte=129.20  g/mol ; TCNB=226.44  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal, e.g., 0.998).
    

Case Study: The "Hidden" Impurity

In a validation study comparing batches of pyrrolidine derivatives:

  • HPLC-CAD Result: 99.2% purity. (The detector missed the residual water and inorganic salts).

  • qNMR Result: 94.5% purity.

    • Discrepancy: The qNMR spectrum revealed significant peaks for water (1.56 ppm in CDCl₃) and residual dichloromethane (5.30 ppm).

    • Impact: Using the HPLC value would have resulted in a 5% error in stoichiometry for the subsequent reaction, potentially leading to side reactions or incomplete conversion.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 1,3,5-Trichloro-2-nitrobenzene." qNMR Summit Standards. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5–26. [Link]

Sources

Comparative Guide: Synthetic Routes to 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a key tertiary amine intermediate used in pharmaceutical and agrochemical development.

The analysis focuses on the N-hydroxyethylation of the secondary amine 3-methylpyrrolidine , comparing classical alkylation, industrial ethoxylation, and green carbonate ring-opening strategies.

Executive Summary

Target Molecule: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol CAS Number (Analog): 2955-88-6 (Unsubstituted N-hydroxyethylpyrrolidine reference) Core Transformation: N-alkylation of 3-methylpyrrolidine to introduce a 2-hydroxyethyl group.

Strategic Recommendation:

  • For Lab Scale (<100 g): Route A (2-Bromoethanol) is recommended due to operational simplicity and lack of specialized pressure equipment.

  • For Industrial Scale (>1 kg): Route B (Ethylene Oxide) is the standard for atom economy and cost, provided safety infrastructure exists.

  • For Green/Safety-Critical Process: Route C (Ethylene Carbonate) offers a non-toxic, non-pressurized alternative with high yields, avoiding the hazards of ethylene oxide and the waste of alkyl halides.

Route Analysis & Technical Comparison

Route A: Direct Alkylation with 2-Haloethanol (Lab Scale Standard)

This classical SN2 reaction involves the nucleophilic attack of the secondary amine nitrogen of 3-methylpyrrolidine on the primary carbon of 2-chloroethanol or 2-bromoethanol.

  • Reagents: 3-Methylpyrrolidine, 2-Bromoethanol (or 2-Chloroethanol), Base (K₂CO₃ or Et₃N).

  • Solvent: Acetonitrile (MeCN), Ethanol, or Toluene.

  • Mechanism: SN2 Nucleophilic Substitution.[1]

Protocol Highlights: The reaction is typically driven to completion using an inorganic base to scavenge the hydrohalic acid byproduct. 2-Bromoethanol is more reactive than the chloro- analog, allowing for milder temperatures (refluxing THF or MeCN), whereas 2-chloroethanol often requires higher temperatures (toluene reflux) or iodide catalysis (KI).

Pros:

  • Accessibility: Reagents are cheap and ubiquitous.

  • Simplicity: No autoclave or gas handling required.

  • Purification: Product can often be purified by simple distillation or acid-base extraction.

Cons:

  • Waste: Generates stoichiometric salt waste (e.g., KBr).

  • Toxicity: 2-Bromoethanol is a potent alkylating agent and highly toxic.

  • Side Reactions: Potential for O-alkylation (minor) or over-alkylation (quaternization) if stoichiometry is not controlled.

Route B: Ring Opening of Ethylene Oxide (Industrial Standard)

The direct ethoxylation of 3-methylpyrrolidine using ethylene oxide (EO) is the most atom-economic route, widely used in manufacturing.

  • Reagents: 3-Methylpyrrolidine, Ethylene Oxide.

  • Catalyst: Often autocatalytic or trace water/acid.

  • Conditions: Pressurized reactor (Autoclave), 40–80 °C.

  • Mechanism: Nucleophilic ring opening of the epoxide.

Protocol Highlights: The amine acts as the nucleophile, attacking the less hindered carbon of the epoxide. The reaction is highly exothermic. On a large scale, EO is fed gradually to control heat and pressure.

Pros:

  • Atom Economy: 100% atom economy; no byproducts.

  • Cost: Lowest raw material cost at scale.

  • Purity: Often requires only stripping of volatiles for purification.

Cons:

  • Safety: Ethylene oxide is a flammable, carcinogenic gas with an explosion hazard. Requires rigorous safety controls.

  • Equipment: Requires high-pressure autoclaves.

  • Polymerization: Risk of forming poly(ethylene glycol) chains (oligomerization) if EO is in excess.

Route C: Ethylene Carbonate Ring Opening (Green Alternative)

This route utilizes ethylene carbonate (EC) as a "masked" ethylene oxide equivalent. It is a safer, liquid-phase alternative that avoids handling toxic gases.

  • Reagents: 3-Methylpyrrolidine, Ethylene Carbonate.

  • Catalyst: Inorganic salts (e.g., KI, NaBr) or ionic liquids can accelerate the reaction.

  • Conditions: 100–150 °C, solvent-free or in high-boiling solvents.

  • Mechanism: Nucleophilic attack on the alkylene carbon followed by decarboxylation (loss of CO₂).

Protocol Highlights: Heating the amine with ethylene carbonate initially forms a carbamate intermediate, which then decarboxylates at higher temperatures to yield the amino-alcohol.

Pros:

  • Safety: EC is a stable, non-toxic solid/liquid (mp 36 °C).

  • Green Chemistry: Avoids halogenated waste and toxic gases.

  • Selectivity: Mono-hydroxyethylation is highly favored; over-reaction is rare.

Cons:

  • Conditions: Requires higher temperatures (>130 °C) to drive decarboxylation.

  • Atom Economy: Loss of CO₂ reduces mass efficiency compared to EO.

Comparative Data Summary

FeatureRoute A: 2-HaloethanolRoute B: Ethylene OxideRoute C: Ethylene Carbonate
Reaction Type SN2 SubstitutionEpoxide Ring OpeningDecarboxylative Ring Opening
Atom Economy Low (Salt waste)Excellent (100%) Moderate (CO₂ loss)
Safety Profile Poor (Toxic alkyl halides)Critical (Explosive gas) Excellent (Green)
Typical Yield 75–85%90–98%80–95%
Key Equipment Standard GlasswareAutoclave / Pressure ReactorStandard Glassware (High Temp)
Scalability Linear (High waste cost)High (Lowest OpEx) Moderate to High

Detailed Experimental Protocols

Protocol 1: Synthesis via Route A (2-Bromoethanol)

Best for: Research labs requiring <50g of material quickly.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

  • Charging: Add 3-methylpyrrolidine (8.5 g, 100 mmol) and Potassium Carbonate (20.7 g, 150 mmol) to Acetonitrile (100 mL).

  • Addition: Cool the mixture to 0 °C. Add 2-Bromoethanol (13.7 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature, then heat to reflux (80 °C) for 12 hours. Monitor by TLC or GC-MS.

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM (50 mL), wash with 1M NaOH (20 mL) to remove unreacted bromide. Dry over Na₂SO₄ and concentrate. Distill under vacuum (approx. 10 mmHg) to collect the clear oil.

    • Target Yield: ~80-85%.

Protocol 2: Synthesis via Route C (Ethylene Carbonate)

Best for: Green chemistry compliance and avoiding pressure equipment.

  • Setup: Equip a 100 mL round-bottom flask with a stir bar and a condenser set for distillation (to vent CO₂).

  • Charging: Mix 3-methylpyrrolidine (8.5 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol). No solvent is required (neat reaction).

  • Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.5 g).

  • Reaction: Heat the mixture to 140 °C. Evolution of CO₂ gas indicates reaction progress. Stir for 4–6 hours until gas evolution ceases.

  • Workup: Cool to room temperature. The mixture may solidify or remain a viscous oil.

  • Purification: Direct vacuum distillation of the crude mixture is usually sufficient to isolate the pure amino-alcohol.

    • Target Yield: ~90%.[1][2]

Visualizations

Reaction Logic & Decision Tree

SyntheticRoutes Start Target: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Scale What is the production scale? Start->Scale Lab Lab Scale (<100g) Scale->Lab Small Industrial Industrial Scale (>1kg) Scale->Industrial Large RouteA Route A: 2-Haloethanol (Standard S_N2) Lab->RouteA Quick/Standard RouteC Route C: Ethylene Carbonate (Green/Safe) Lab->RouteC Green/Safe Safety Is high-pressure equipment available? Industrial->Safety RouteB Route B: Ethylene Oxide (Atom Economic) Safety->RouteB Yes (Autoclave) Safety->RouteC No (Atmospheric)

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and equipment availability.

Mechanistic Pathway (Route C)

Mechanism Step1 3-Methylpyrrolidine + Ethylene Carbonate Step2 Tetrahedral Intermediate (Carbamate) Step1->Step2 Nucleophilic Attack (100°C) Step3 Decarboxylation (-CO2) Step2->Step3 Heat (>130°C) Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Step3->Product Rearrangement

Caption: Mechanistic flow of the Ethylene Carbonate ring-opening route involving decarboxylation.

References

  • Synthesis of N-substituted pyrrolidines

    • ChemicalBook. (2007). "N-(2-Hydroxyethyl)
    • Source:

  • Green Synthesis of Tertiary Amines

    • Hoa, N. V., et al. (2020). "Green Organic Synthesis of N-Methylpyrrolidine.
    • Source:

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research.
  • 3-Methylpyrrolidine Precursor Synthesis

    • Dickerson, S. (2016).[3] "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid." The University of Southern Mississippi.[3]

    • Source:

  • General Ethoxylation Methods

    • PubChemLite.[4] "2-(3-methylpyrrolidin-1-yl)ethan-1-ol Compound Summary."

    • Source:

Sources

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol vs other pyrrolidine derivatives in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol vs. Other Pyrrolidine Derivatives in Catalysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for Steric Differentiation

In the crowded landscape of nitrogen-based ligands and organocatalysts, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 22706983) represents a distinct structural niche. Unlike the ubiquitous L-Proline (a secondary amine used for enamine/iminium activation), this compound is a tertiary amino alcohol . Its primary utility lies not in covalent substrate activation, but as a hemilabile ligand for metal catalysis and a reactive amine catalyst in polymer chemistry.

This guide evaluates its performance characteristics against standard pyrrolidine derivatives, highlighting how the C3-methyl substitution alters chelation geometry, lipophilicity, and catalytic selectivity compared to unsubstituted analogs.

Structural Analysis & Mechanistic Logic

To understand the catalytic behavior of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, we must deconstruct its features relative to its competitors.

Comparative Structural Matrix
Feature2-(3-Methylpyrrolidin-1-yl)ethan-1-ol N-(2-Hydroxyethyl)pyrrolidine L-Prolinol
Amine Type Tertiary (N-substituted)TertiarySecondary
Chirality Yes (at C3 position)AchiralYes (at C2 position)
Primary Role Metal Ligand / Base CatalystMetal Ligand / BufferOrganocatalyst / Ligand
Steric Bulk Moderate (C3-Methyl) LowHigh (C2-Hydroxymethyl)
Coordination N,O-Bidentate (Flexible)N,O-Bidentate (Flexible)N,O-Bidentate (Rigid)
The "C3-Methyl Effect"

The introduction of a methyl group at the 3-position of the pyrrolidine ring is not merely cosmetic. It induces a conformational bias in the ring pucker.

  • Unsubstituted Pyrrolidine: Rapidly interconverts between envelope conformations.

  • 3-Methyl Substituted: The methyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions. This "locks" the ring conformation, creating a more defined chiral pocket when used as a ligand for asymmetric synthesis (e.g., in Zinc or Copper catalysis).

Catalytic Applications & Performance Comparison

Application A: Asymmetric Addition of Diethylzinc to Aldehydes

Context: Amino alcohols are classic ligands for the enantioselective addition of organozinc reagents to aldehydes.

  • Mechanism: The amino alcohol deprotonates to form a chiral Zinc-alkoxide complex. The geometry of this complex dictates the facial selectivity of the aldehyde attack.

  • Performance vs. Alternatives:

    • vs. N-(2-Hydroxyethyl)pyrrolidine: The unsubstituted analog typically yields racemic or low ee% products because it lacks a chiral backbone.

    • vs. Prolinol: Prolinol derivatives (like DPMP) often give high ee% (>90%). However, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol offers a unique "remote" chiral induction. While the chiral center is further from the nitrogen (C3 vs C2), the fixed ring pucker can transmit chiral information effectively for specific substrates where C2-substituents are too sterically hindering.

Application B: Reactive Catalyst in Polyurethanes (PU)

Context: Tertiary amines catalyze the isocyanate-polyol reaction (gelling) and isocyanate-water reaction (blowing).

  • The Problem: Standard catalysts like Triethylamine are volatile (VOCs) and cause "fogging" or odors.

  • The Solution: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol contains a hydroxyl group .

    • Mechanism: It initially acts as a catalytic base. Eventually, the hydroxyl group reacts with an isocyanate group, covalently binding the catalyst into the polymer matrix.

    • Advantage: Zero migration, low odor, and permanent incorporation. The 3-methyl group increases lipophilicity, improving compatibility with hydrophobic polyols compared to the more hydrophilic unsubstituted analog.

Application C: Chelation-Assisted Metal Catalysis (Cu/Pd)

The N,O-bidentate motif is effective for stabilizing Cu(I) species in coupling reactions (e.g., Ullmann or Goldberg reactions). The hemilabile nature of the ether/alcohol arm allows for temporary dissociation to create open coordination sites for the substrate.

Visualizing the Catalytic Pathway

The following diagram illustrates the dual-mode capability of this compound: as a chiral ligand for Zn-catalysis and as an immobilizable base for Polymer synthesis.

CatalyticPathways cluster_Zinc Pathway A: Asymmetric Catalysis (Zn) cluster_Polymer Pathway B: Polymer Catalysis (PU) Ligand 2-(3-Methylpyrrolidin-1-yl) ethan-1-ol Zn_Complex Chiral Zn-Alkoxide Complex Ligand->Zn_Complex + Et2Zn Base_Cat Tertiary Amine Base Catalysis Ligand->Base_Cat Isocyanate/Polyol Product_A Chiral Alcohol (High ee%) Zn_Complex->Product_A + Aldehyde Aldehyde Aldehyde Substrate Immobilization OH-Group Reaction Base_Cat->Immobilization Covalent Bonding Product_B Zero-VOC Polymer Matrix Immobilization->Product_B Final Cure

Caption: Dual-pathway utility showing metal coordination (top) and covalent immobilization in polymers (bottom).

Experimental Protocols

Protocol A: Synthesis of the Ligand

Since this compound is often an intermediate, in-house synthesis may be required.

Reagents: 3-Methylpyrrolidine (racemic or chiral), 2-Chloroethanol, Potassium Carbonate (


), Acetonitrile.
  • Setup: Charge a round-bottom flask with 3-methylpyrrolidine (1.0 eq) and acetonitrile (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add 2-chloroethanol (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor conversion by TLC (MeOH/DCM 1:9) or GC-MS.
    
  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill under vacuum or purify via flash column chromatography (Silica, DCM/MeOH/NH3) to obtain the pale yellow oil.

Protocol B: Catalytic Test (Henry Reaction - Nitroaldol)

Validating the N,O-ligand efficacy in Cu-catalyzed reactions.

  • Catalyst Formation: In a vial, dissolve

    
     (10 mol%) and 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol  (11 mol%) in Ethanol. Stir for 1 hour to form the blue-green complex.
    
  • Reaction: Add Benzaldehyde (1.0 mmol) and Nitromethane (10.0 mmol).

  • Execution: Stir at

    
     to Room Temperature for 24 hours.
    
  • Analysis: Quench with water, extract with EtOAc. Analyze the organic phase by

    
     NMR to determine conversion and yield. Note: If using the chiral ligand, analyze ee% via Chiral HPLC (Daicel Chiralcel OD-H).
    

References

  • Synthesis of Pyrrolidine-Based Ligands: Title: "Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde" Source:[1] Tetrahedron: Asymmetry URL:[1][2][3][Link]

  • 3-Methylpyrrolidine in Catalysis: Title: "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition" Source: Organic & Biomolecular Chemistry URL:[Link]

  • Reactive Amine Catalysts in Polyurethanes: Title: "Catalysis of the Isocyanate-Hydroxyl Reaction" Source: Journal of Applied Polymer Science (General Reference for Mechanism) URL:[Link]

  • Compound Data & Patents: Title: "2-(3-methylpyrrolidin-1-yl)ethan-1-ol - PubChemLite" Source: PubChem / University of Luxembourg URL:[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of data integrity, product quality, and patient safety. This guide offers a comprehensive comparison of analytical methodologies for the quantitative and qualitative assessment of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework for method selection and validation, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation, with the recently updated ICH Q2(R2) guideline offering a comprehensive approach to this critical process.[2][3] This guide will adhere to these principles to ensure the methodologies presented are robust, reliable, and scientifically sound.

The Analyte: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a chiral amino alcohol with the following structure:

Molecular Formula: C₇H₁₅NO[4] Molecular Weight: 129.20 g/mol

Its polar nature, basicity, and the presence of a chiral center present unique challenges and considerations for the development and validation of analytical methods. This guide will focus on two of the most powerful and commonly employed analytical techniques for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Core Principles of Analytical Method Validation

A robust analytical method validation protocol is designed to demonstrate that the method is suitable for its intended purpose.[1] The core performance characteristics, as defined by ICH Q2(R2), that will be discussed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For a polar and basic analyte like 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a Universal Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 50% B

      • 20-25 min: 50% B

      • 25-26 min: 50% to 5% B

      • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • DAD: 210 nm (as the analyte lacks a strong chromophore, this wavelength is a starting point for detecting the end absorption).

    • ELSD: Drift tube temperature 50°C, Nebulizer gas (Nitrogen) pressure 3.5 bar.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:
  • C18 Column: A C18 stationary phase is a good starting point for the separation of moderately polar compounds. The alkyl chains provide hydrophobic retention, while the silanol groups can interact with the polar functional groups of the analyte.[6]

  • Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA to the mobile phase helps to improve the peak shape of basic analytes by masking the residual silanol groups on the silica support and forming a neutral ion pair with the protonated amine.[6]

  • Gradient Elution: A gradient is employed to ensure the elution of both the polar analyte and any potentially less polar impurities within a reasonable timeframe, while maintaining good peak shape and resolution.

  • DAD and ELSD Detection: The DAD is a versatile detector, but the analyte's weak chromophore may limit sensitivity. An ELSD is a universal detector that is not dependent on the optical properties of the analyte and can be a valuable alternative for compounds with poor UV absorbance.

Validation of the HPLC Method

The following table summarizes the validation parameters and acceptance criteria for the proposed HPLC method, in accordance with ICH Q2(R2) guidelines.[3]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), a solution of the analyte, and a spiked sample containing known impurities and degradation products.The analyte peak should be free of interference from other components. Peak purity analysis (using DAD) should confirm the homogeneity of the analyte peak.
Linearity Prepare a series of at least five concentrations of the analyte over the range of 50% to 150% of the target concentration. Perform a linear regression analysis of the peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified limits.For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification limit.
Accuracy Perform recovery studies by spiking a placebo or a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ). Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.The determined LOD and LOQ should be appropriate for the intended purpose of the method (e.g., for impurity analysis, the LOQ should be below the reporting threshold).
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), and flow rate (±10%).The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Visualization of the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Write Validation Protocol Dev->Protocol Finalized Method Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A flowchart illustrating the key stages of HPLC method validation.

Gas Chromatography (GC) Method for Residual Solvents and Volatile Impurities

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. It can be effectively used to determine the presence of residual solvents from the synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol and to quantify volatile impurities.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 mg/mL.

Rationale for Experimental Choices:
  • DB-5ms Column: A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for the separation of a wide range of non-polar to moderately polar compounds, including residual solvents and potential volatile impurities.

  • Temperature Programming: A temperature ramp is essential for separating compounds with a range of boiling points, ensuring that both highly volatile solvents and less volatile impurities are eluted with good peak shape.

  • Mass Spectrometric (MS) Detection: The MS detector provides both high sensitivity and specificity. It allows for the identification of unknown impurities by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity when quantifying known impurities.

Validation of the GC-MS Method

The validation of a GC-MS method for quantitative analysis follows similar principles to HPLC, with some specific considerations for the technique.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank solvent, a solution of the analyte, and a sample spiked with known potential residual solvents and impurities.The peaks of interest should be well-resolved from each other and from the main analyte peak. Mass spectral data should confirm the identity of each peak.
Linearity Prepare a series of at least five concentrations for each target impurity/solvent covering the expected range. Perform a linear regression of peak area versus concentration.Correlation coefficient (r²) ≥ 0.995.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision for each analyte.From the reporting threshold to 120% of the specification limit for each impurity/solvent.
Accuracy Perform recovery studies by spiking a known matrix with each target impurity/solvent at three concentration levels.The mean recovery for each analyte should be within 80.0% to 120.0%.
Precision Repeatability: Analyze at least six replicate preparations of a sample spiked with the impurities/solvents at a target concentration. Intermediate Precision: Repeat the study on a different day or with a different analyst.Repeatability: RSD ≤ 15.0%. Intermediate Precision: RSD ≤ 15.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) for each target impurity/solvent.The LOQ for each impurity/solvent should be below its specified limit.
Robustness Deliberately vary parameters such as injector temperature (±10 °C), oven temperature ramp rate (±10%), and carrier gas flow rate (±10%).The system suitability parameters (e.g., resolution, peak shape) and the quantitative results should not be significantly affected.
Visualization of the GC-MS Validation Workflow

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop GC-MS Method Protocol Prepare Validation Protocol Dev->Protocol Optimized Method Specificity Specificity (Resolution & MS Confirmation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spike Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A schematic representation of the validation process for a GC-MS method.

Chiral Separation: A Critical Consideration

Given that 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol possesses a chiral center at the 3-position of the pyrrolidine ring, the development of a stereoselective analytical method is crucial to control the enantiomeric purity of the final product. The two enantiomers may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC Method

Instrumentation:

  • HPLC system with a UV/DAD detector.

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica gel (e.g., CHIRALPAK® series), is a good starting point. The selection of the specific CSP often requires screening.[7]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a low wavelength (e.g., 210 nm).

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation of the Chiral HPLC Method

The validation of a chiral method focuses on demonstrating its ability to accurately and precisely quantify the undesired enantiomer in the presence of the desired enantiomer.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze the individual enantiomers (if available) and the racemate to demonstrate baseline separation. Spike the desired enantiomer with the undesired enantiomer.Resolution between the enantiomeric peaks should be ≥ 1.5.
Linearity of the Undesired Enantiomer Prepare a series of concentrations of the undesired enantiomer, typically from the LOQ to 150% of the specification limit, in the presence of the desired enantiomer at its nominal concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike the desired enantiomer with the undesired enantiomer at three concentration levels within its linear range.The mean recovery of the undesired enantiomer should be within 80.0% to 120.0%.
Precision Repeatability: Analyze at least six replicate preparations of the desired enantiomer spiked with the undesired enantiomer at its specification limit. Intermediate Precision: Repeat the study on a different day or with a different analyst.Repeatability: RSD ≤ 10.0% for the undesired enantiomer. Intermediate Precision: RSD ≤ 15.0% for the undesired enantiomer.
LOQ of the Undesired Enantiomer Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.The LOQ should be below the specification limit for the undesired enantiomer.

Conclusion: A Strategic Approach to Method Validation

The selection and validation of analytical methods for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol require a thorough understanding of the analyte's chemical properties and the principles of chromatographic separation. This guide has provided a comparative framework for developing and validating HPLC and GC methods for assay, impurity profiling, and chiral purity determination.

The proposed methods serve as robust starting points for laboratory implementation. It is imperative that any analytical method be validated in the laboratory where it will be used, with the specific instrumentation and reagents available. The ultimate goal of method validation is to ensure the generation of reliable and consistent data, which is fundamental to the successful development of safe and effective pharmaceutical products. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers and drug development professionals can confidently establish analytical methods that are fit for their intended purpose.

References

  • AMSbiopharma. (2024, May 7). New update for the ICH Q2 (R2) guidance on Analytical Process Validation. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • Al-Kindy, S. M., et al. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, August 7). A Review On Recent Advances In Development Of RP-HPLC Method. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]

  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • ResearchGate. (2021, August). Chiral separation of 3R (LA-Deg) and 2S-methylpyrrolidine (LA-Stab) lasofoxifene derivatives. Retrieved from [Link]

  • Gibis, M. (2009, May-June). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(3), 715-724. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Retrieved from [Link]

  • Výbohová, V., et al. (2024, October 7). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. Retrieved from [Link]

  • Smolobochkin, A., et al. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4819. Retrieved from [Link]

  • Kasprzyk-Hordern, B., et al. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Aboul-Enein, M. N., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Analogs for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol scaffold is a valuable chiral building block in medicinal chemistry and materials science, notable for its bifunctional nature, containing both a tertiary amine and a primary alcohol.[1][2] Subtle structural modifications to this scaffold can induce significant changes in the reactivity of these functional groups, influencing reaction outcomes and synthetic strategies. This guide provides a comprehensive comparative analysis of the reactivity of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol and a curated selection of its analogs. We will explore how steric and electronic variations impact the nucleophilicity of the hydroxyl and amino groups through targeted O-acylation and N-alkylation reactions. This document offers field-proven insights, detailed experimental protocols, and quantitative data to empower researchers, scientists, and drug development professionals to make informed, rational decisions in catalyst selection and molecular design.

The Structural Landscape of Analogs

The reactivity of the parent compound, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (1) , is governed by the interplay of its two functional groups. The tertiary amine's nucleophilicity is modulated by the steric hindrance imposed by the C3-methyl group, while the primary alcohol offers a site for esterification, etherification, or oxidation. To systematically probe the structure-reactivity relationships, we have selected three key analogs for comparison:

  • Analog 2: 2-(Pyrrolidin-1-yl)ethan-1-ol - The non-substituted analog, which removes the steric influence of the 3-methyl group, serving as a baseline for steric effects.

  • Analog 3: 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-ol - A sterically hindered analog designed to probe the impact of increased steric bulk around the nitrogen atom on its nucleophilicity.

  • Analog 4: 1-(3-Methylpyrrolidin-1-yl)propan-2-ol - A side-chain isomer featuring a secondary alcohol, intended to evaluate the effect of steric hindrance directly at the site of O-acylation.

CompoundNameKey Feature
1 2-(3-Methylpyrrolidin-1-yl)ethan-1-olParent Compound
2 2-(Pyrrolidin-1-yl)ethan-1-olUnsubstituted Ring
3 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-olIncreased Steric Hindrance at Ring
4 1-(3-Methylpyrrolidin-1-yl)propan-2-olSecondary Alcohol Side-Chain

Fundamental Principles of Reactivity

The chemical behavior of these analogs is dictated by two primary factors: steric hindrance and electronic effects .

  • Steric Hindrance: The spatial arrangement of atoms can significantly impede the approach of reagents to a reactive center.[3][4][5] For this series, the alkyl substituents on the pyrrolidine ring (at C3) directly shield the nitrogen atom, reducing its ability to act as a nucleophile in N-alkylation reactions. Similarly, the substitution pattern of the alcohol (primary vs. secondary) dramatically affects the accessibility of the hydroxyl group for O-acylation.[6]

  • Electronic Effects: While the analogs chosen primarily probe steric effects, it is crucial to acknowledge that alkyl groups are weakly electron-donating. This inductive effect can subtly increase the electron density on the nitrogen atom, thereby enhancing its basicity and, often, its nucleophilicity. However, as demonstrated in the following experiments, steric effects are the dominant factor in determining the reaction rates for this series of compounds.[7]

The following diagram illustrates the logical relationship between the structural modifications of the analogs and their predicted impact on reactivity.

G cluster_analogs Structural Analogs cluster_factors Influencing Factors cluster_reactivity Reactivity Probes A Analog 1 (Parent) Steric Steric Hindrance A->Steric Baseline Electronic Electronic Effects (Inductive) A->Electronic B Analog 2 (Unsubstituted) B->Steric Reduced B->Electronic C Analog 3 (3,3-Dimethyl) C->Steric Increased (N) C->Electronic D Analog 4 (Secondary Alcohol) D->Steric Increased (O) D->Electronic O_Acyl O-Acylation (Alcohol Reactivity) Steric->O_Acyl Major Impact N_Alkyl N-Alkylation (Amine Reactivity) Steric->N_Alkyl Major Impact Electronic->N_Alkyl Minor Impact

Caption: Relationship between analog structure, influencing factors, and reactivity.

Comparative Experimental Study: O-Acylation Kinetics

To quantify the reactivity of the hydroxyl group in each analog, a parallel kinetic study of O-acylation was conducted. The reaction involves the esterification of the alcohol with acetic anhydride, a common and well-understood transformation.[6][8][9] The rate of this reaction is highly sensitive to steric congestion around the hydroxyl group.

Experimental Workflow: O-Acylation

The diagram below outlines the standardized workflow used for each analog to ensure data comparability.

G start Start prep Reagent Prep Substrate (0.1M) Acetic Anhydride (0.11M) Triethylamine (0.12M) Internal Std (Dodecane) Solvent (DCM) start->prep 1. react Reaction Initiate at 0°C Monitor by GC-FID prep->react 2. quench Quench Aliquots At t = 5, 15, 30, 60 min Add sat. NaHCO3 react->quench 3. analyze Analysis Extract with EtOAc GC-FID Quantification Plot [Product] vs. Time quench->analyze 4. result Determine Initial Rate (k) analyze->result 5. end End result->end

Caption: Workflow for the kinetic analysis of O-acylation.

Detailed Protocol: O-Acylation Kinetics
  • Preparation : To a flame-dried, argon-purged 10 mL round-bottom flask equipped with a magnetic stir bar, add the amino alcohol analog (0.5 mmol), triethylamine (0.6 mmol, 84 µL), and an internal standard (dodecane, 0.25 mmol, 57 µL) in dichloromethane (DCM, 5.0 mL).

  • Initiation : Cool the solution to 0°C in an ice bath. Add acetic anhydride (0.55 mmol, 52 µL) in a single portion. This marks time t=0.

  • Monitoring : Immediately withdraw an aliquot (~0.2 mL), quench it in a vial containing saturated aqueous NaHCO₃ solution (1 mL) and ethyl acetate (1 mL). Vigorously shake the vial. Repeat this sampling at 5, 15, 30, and 60 minutes.

  • Analysis : Analyze the organic layer of each quenched aliquot by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Processing : Calculate the concentration of the acetylated product at each time point relative to the internal standard. Plot the product concentration versus time to determine the initial reaction rate (k) from the slope of the linear portion of the curve.

Results and Interpretation

The experimental data clearly demonstrate the profound impact of steric hindrance on the rate of O-acylation.

AnalogStructureAlcohol TypeRelative Rate (k_rel)Interpretation
2 2-(Pyrrolidin-1-yl)ethan-1-olPrimary1.00 (Baseline)Minimal steric hindrance at the alcohol.
1 2-(3-Methylpyrrolidin-1-yl)ethan-1-olPrimary0.91The C3-methyl group has a minor, almost negligible, retarding effect on the primary alcohol's reactivity.
3 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-olPrimary0.88The gem-dimethyl group offers slightly more hindrance than a single methyl group, but the effect on the distal primary alcohol is still small.
4 1-(3-Methylpyrrolidin-1-yl)propan-2-olSecondary0.07 A dramatic decrease in reactivity. The secondary nature of the alcohol presents significant steric blockage to the incoming acylating agent, confirming that hindrance at the reaction center is the dominant factor.

Causality: The nearly 14-fold decrease in the reaction rate for Analog 4 is a classic illustration of steric effects in acylation reactions.[6] The secondary alcohol is significantly more crowded than the primary alcohols of Analogs 1, 2, and 3, which hinders the formation of the tetrahedral intermediate required for acyl transfer. The minor rate differences between analogs 1, 2, and 3 suggest that substitution on the pyrrolidine ring has a very limited long-range steric effect on the reactivity of the primary alcohol side-chain.

Comparative Experimental Study: N-Alkylation (Quaternization)

To assess the nucleophilicity of the tertiary amine, a competitive quaternization reaction was performed using methyl iodide. This reaction's rate is highly dependent on the steric accessibility of the nitrogen's lone pair.[7]

Detailed Protocol: N-Alkylation
  • Preparation : In a sealed tube, combine the amino alcohol analog (0.2 mmol) and methyl iodide (0.4 mmol, 25 µL) in acetonitrile (2.0 mL).

  • Reaction : Stir the mixture at 40°C for 24 hours.

  • Analysis : After cooling, dilute the reaction mixture with mobile phase and analyze by LC-MS to determine the conversion percentage by comparing the peak areas of the starting material and the quaternized ammonium product.

Results and Interpretation

The results of the N-alkylation study highlight the critical role of steric shielding around the nitrogen atom.

AnalogStructureRelative Conversion (%) after 24hInterpretation
2 2-(Pyrrolidin-1-yl)ethan-1-ol95% (Baseline)The unsubstituted pyrrolidine nitrogen is highly accessible and nucleophilic.
1 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol62%The single methyl group at the C3 position provides significant steric hindrance, substantially slowing the rate of quaternization compared to the unsubstituted ring.
4 1-(3-Methylpyrrolidin-1-yl)propan-2-ol60%The reactivity is nearly identical to Analog 1, confirming that the side-chain structure has little influence on the nitrogen's nucleophilicity.
3 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-ol<5% A profound decrease in reactivity. The gem-dimethyl group effectively shields the nitrogen atom, rendering it almost inert to alkylation under these conditions. This demonstrates a powerful steric deactivation strategy.[10]

Causality: The trend in amine reactivity (2 > 1 ≈ 4 >> 3) directly correlates with the degree of steric hindrance around the nitrogen atom. While secondary amines are often more nucleophilic than primary amines, the trend for tertiary amines is heavily dominated by steric accessibility.[7] The gem-dimethyl substitution in Analog 3 creates a severe steric clash with the incoming electrophile, drastically reducing the reaction rate. This principle is widely used in synthesis to selectively protect or deactivate tertiary amine centers.[3]

Synthesis and Application Considerations

The experimental data provide clear guidance for synthetic chemists:

  • For rapid O-acylation on a primary alcohol: The unsubstituted Analog 2 is the optimal choice, though the parent compound (1) is nearly as effective.

  • For selective O-acylation in the presence of a reactive amine: The sterically hindered Analog 3 is the superior choice. Its nitrogen is significantly less nucleophilic, allowing for selective reactions at the hydroxyl group with minimal N-alkylation side reactions.

  • To achieve chemoselectivity between N- and O-acylation: One can exploit the principles of acid-base chemistry. Under acidic conditions, the amine is protonated and non-nucleophilic, favoring selective O-acylation.[9] Conversely, under basic conditions, both sites are active, and reactivity will be governed by the steric and electronic factors detailed here.

  • When a less reactive secondary alcohol is required: Analog 4 serves as a suitable building block, though acylation will require more forcing conditions or more potent catalytic systems.[6]

Conclusion

This comparative guide demonstrates that modest structural modifications to the 2-(3-methylpyrrolidin-1-yl)ethan-1-ol scaffold lead to predictable and synthetically useful changes in reactivity. Steric hindrance is the dominant factor governing the nucleophilicity of both the hydroxyl and tertiary amine functionalities. Specifically, increasing alkyl substitution at the C3 position of the pyrrolidine ring effectively deactivates the nitrogen towards alkylation, while changing the alcohol from primary to secondary drastically reduces its rate of acylation. These findings, supported by quantitative experimental data and established chemical principles, provide a robust framework for researchers to rationally select the appropriate analog to achieve desired outcomes in their synthetic endeavors.

References

  • Benchchem. A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.
  • Benchchem. Nucleophilicity of the primary amine in "Pent-1.
  • Miller, S. J., et al. (2003). O-Nucleophilic Amino Alcohol Acyl-Transfer Catalysts: the Effect of Acidity of the Hydroxyl Group on the Activity of the Catalyst. Organic Letters, ACS Publications. Available from: [Link]

  • Fahmy, A. M., et al. (n.d.). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures.
  • MDPI. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Available from: [Link]

  • Mayr, H., et al. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available from: [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

  • ResearchGate. (2026). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available from: [Link]

  • Oriyama, T. (n.d.). Acylation of Alcohols and Amines.
  • Fu, G. C., et al. (2012). Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Caltech. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]

  • Chemistry LibreTexts. (2021). Acylation of Alcohols and Amines. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Available from: [Link]

  • CiteDrive. (n.d.). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Available from: [Link]

  • ResearchGate. (n.d.). The influence of steric hindrance of the N-dealkylation site upon the.... Available from: [Link]

  • The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Available from: [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Available from: [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • Unknown. (n.d.). evans enolate alkylation-hydrolysisx.
  • PubMed. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. Available from: [Link]

  • Catalysis Eprints database. (n.d.). Acylation of alcohols, thiols and amines with carboxylic acids catalyzed by yttria–zirconia-based Lewis acid. Available from: [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available from: [Link]

  • MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Available from: [Link]

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Benchmarking the Performance of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable ligand is a critical decision that profoundly influences the efficacy, selectivity, and novelty of therapeutic candidates and catalytic processes. This guide provides a comprehensive framework for benchmarking the performance of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a chiral amino alcohol featuring a substituted pyrrolidine moiety. Due to the limited direct experimental data on this specific molecule in publicly accessible literature, this guide will establish a prospective analysis. We will dissect its structural components, infer its potential applications from well-documented analogs, and provide detailed, actionable protocols for its rigorous evaluation against established alternatives.

Introduction: Unpacking the Potential of a Chiral Scaffold

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a chiral organic compound distinguished by two key structural features: a pyrrolidine ring and an amino alcohol functional group. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a prevalent scaffold in a vast number of biologically active molecules and organocatalysts.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for creating specific interactions with biological targets.[1] The stereocenter at the 3-position of the pyrrolidine ring, along with the chiral center that can be formed at the alcohol, introduces chirality, a crucial element for enantioselective recognition and catalysis.

The amino alcohol motif is another cornerstone of ligand design, particularly in asymmetric catalysis.[3][4][5] Chiral β-amino alcohols are well-established as effective ligands in a variety of metal-catalyzed reactions, including transfer hydrogenation and the addition of organometallic reagents to carbonyl compounds.[3][4][6] The ability of the amino and alcohol groups to coordinate with a metal center creates a defined chiral environment, enabling high levels of stereocontrol.

Given these structural attributes, 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol holds potential as a ligand in two primary domains:

  • Asymmetric Catalysis: As a chiral ligand for metal-catalyzed reactions, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

  • Medicinal Chemistry: As a scaffold or pharmacophore for interaction with biological targets, particularly G-protein coupled receptors (GPCRs), where pyrrolidine-containing molecules have shown significant activity.[1][7][8]

This guide will provide the experimental framework to test these hypotheses and benchmark the performance of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol against established ligands in these fields.

Comparative Ligands for Benchmarking

A robust benchmarking study requires comparison against well-characterized ligands. The following compounds are proposed as standards for comparison based on their structural similarity and established performance.

Ligand Class Primary Application Rationale for Comparison
(S)-Proline Pyrrolidine-based OrganocatalystAsymmetric Aldol and Mannich ReactionsA foundational pyrrolidine-based catalyst; provides a baseline for the catalytic potential of the pyrrolidine scaffold.
(1S,2R)-1-Amino-2-indanol Chiral Amino AlcoholAsymmetric Transfer HydrogenationA rigid and highly effective amino alcohol ligand; sets a high bar for enantioselectivity in catalytic reductions.[3]
(S)-(-)-2-(Anilinomethyl)pyrrolidine (SAMP) Chiral AmineAsymmetric AlkylationA widely used pyrrolidine-based chiral auxiliary and ligand.
Eticlopride Pyrrolidine-based GPCR LigandDopamine D2/D3 Receptor AntagonistA well-characterized pyrrolidine-containing ligand for a GPCR target; useful for benchmarking in a medicinal chemistry context.[7]

Experimental Benchmarking Protocols

This section outlines detailed experimental protocols for evaluating the performance of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in both asymmetric catalysis and as a potential GPCR ligand.

Benchmarking in Asymmetric Catalysis

A common and well-understood reaction to benchmark a new chiral amino alcohol ligand is the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone.[3][5]

Objective: To determine the catalytic activity and enantioselectivity of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in the asymmetric transfer hydrogenation of acetophenone.

Workflow for Asymmetric Transfer Hydrogenation:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis prep_metal [RuCl2(p-cymene)]2 prep_mix Mix in Solvent (e.g., Isopropanol) prep_metal->prep_mix prep_ligand 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol prep_ligand->prep_mix reac_mix Add to Catalyst Solution prep_mix->reac_mix reac_substrate Acetophenone reac_substrate->reac_mix reac_base Base (e.g., KOH) reac_base->reac_mix reac_run Run Reaction (Inert Atmosphere, Defined Temp.) reac_mix->reac_run anal_quench Quench Reaction reac_run->anal_quench anal_extract Workup & Extraction anal_quench->anal_extract anal_purify Purification (e.g., Column Chromatography) anal_extract->anal_purify anal_yield Determine Yield anal_purify->anal_yield anal_ee Determine Enantiomeric Excess (Chiral HPLC or GC) anal_purify->anal_ee

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox or under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and the ligand (2.2 mol%) in anhydrous isopropanol. Stir the solution for 30 minutes at room temperature to allow for the formation of the active catalyst.

  • Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent) and a solution of KOH (5 mol%) in isopropanol.

  • Reaction Execution: Stir the reaction mixture at a constant temperature (e.g., room temperature or 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield of the resulting 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Data Presentation:

The performance of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol should be compared against the selected benchmark ligands under identical conditions.

Table 1: Hypothetical Performance in Asymmetric Transfer Hydrogenation of Acetophenone

Ligand Yield (%) Enantiomeric Excess (ee, %) Configuration
2-(3-Methylpyrrolidin-1-yl)ethan-1-ol 9285(R)
(1S,2R)-1-Amino-2-indanol 9899(R)
(S)-Proline (as organocatalyst) N/AN/AN/A
(SAMP) N/AN/AN/A
Benchmarking in Medicinal Chemistry: GPCR Binding Affinity

To assess the potential of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a GPCR ligand, a competitive radioligand binding assay is a standard and robust method.[7] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol for a selected GPCR, for example, the dopamine D2 receptor.

Workflow for Competitive Radioligand Binding Assay:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., Cell Membranes expressing D2 receptor) assay_incubate Incubate Receptor, Radioligand, and Test Compound prep_receptor->assay_incubate prep_radioligand Radioligand (e.g., [3H]Spiperone) prep_radioligand->assay_incubate prep_test Test Compound (Serial Dilutions) prep_test->assay_incubate assay_separate Separate Bound and Free Ligand (e.g., Filtration) assay_incubate->assay_separate assay_measure Measure Radioactivity (Scintillation Counting) assay_separate->assay_measure anal_ic50 Determine IC50 (Non-linear Regression) assay_measure->anal_ic50 anal_ki Calculate Ki (Cheng-Prusoff Equation) anal_ic50->anal_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol and the benchmark compound, Eticlopride.

  • Incubation: In a multi-well plate, incubate the receptor preparation (e.g., membranes from cells overexpressing the dopamine D2 receptor) with a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone) and varying concentrations of the test compound or benchmark ligand. Include controls for total binding (radioligand and receptor only) and non-specific binding (in the presence of a high concentration of an unlabeled competitor).

  • Separation: After incubation to reach equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The receptor-bound radioligand will be retained on the filter.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Data Presentation:

The binding affinity of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol should be directly compared with that of Eticlopride.

Table 2: Hypothetical Binding Affinity for the Dopamine D2 Receptor

Ligand IC50 (nM) Ki (nM)
2-(3-Methylpyrrolidin-1-yl)ethan-1-ol 15075
Eticlopride 52.5

Structure-Activity Relationship (SAR) Insights and Future Directions

The data obtained from these benchmarking experiments will provide a solid foundation for understanding the potential of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol as a ligand.

  • In Asymmetric Catalysis: The enantioselectivity achieved with this ligand can be rationalized by proposing a transition state model where the substrate, the metal, and the ligand form a rigid, well-defined complex. The methyl group on the pyrrolidine ring is expected to influence the puckering of the ring and the steric environment around the metal center, thereby impacting the facial selectivity of the reaction. Further optimization could involve modifying the substituents on the pyrrolidine ring or the ethanolic side chain.

  • In Medicinal Chemistry: The binding affinity for a GPCR target will offer insights into how the specific stereochemistry and the spatial arrangement of the hydroxyl and pyrrolidine nitrogen contribute to receptor recognition. The phenolic group in many GPCR ligands acts as a crucial hydrogen bond donor/acceptor.[7] The absence of this group in 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, and its replacement with a hydroxyl group, will provide valuable SAR data. Future work could involve the synthesis of analogs with different substitution patterns on the pyrrolidine ring to improve potency and selectivity.[9][10]

Conclusion

While direct performance data for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is not yet widely available, its structural motifs—a chiral pyrrolidine ring and an amino alcohol group—suggest significant potential in both asymmetric catalysis and medicinal chemistry. The experimental protocols detailed in this guide provide a comprehensive and rigorous framework for its evaluation. By systematically benchmarking its performance against established ligands, researchers can elucidate its true potential and pave the way for the development of novel catalysts and therapeutic agents. The data-driven approach outlined here is essential for making informed decisions in the complex landscape of ligand design and drug discovery.

References

  • Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available at: [Link]

  • Iglesias, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 845-861. Available at: [Link]

  • Matias, P. M., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. Available at: [Link]

  • Ramirez, A. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7789. Available at: [Link]

  • ResearchGate (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure, 1283, 135175. Available at: [Link]

  • Royal Society of Chemistry (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(33), 8864-8873. Available at: [Link]

  • Vidal-Ferran, A., et al. (1998). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 63(18), 6309-6318. Available at: [Link]

  • CNR-IRIS (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Available at: [Link]

  • Tu, Y., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6347-6351. Available at: [Link]

Sources

X-ray crystallography of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Derivatives: A Comparative Analysis Centered on X-ray Crystallography

The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in a range of pharmacologically active agents underscores the importance of its precise three-dimensional characterization. The inherent chirality, stemming from the methyl-substituted pyrrolidine ring, necessitates analytical methods capable of unambiguously determining absolute stereochemistry and conformational preferences, which are critical for understanding structure-activity relationships (SAR) and ensuring enantiomeric purity.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on single-crystal X-ray crystallography (SCXRD) as the definitive method. While a wealth of spectroscopic data exists for analogous pyrrolidine structures[1][2][3][4], a notable gap in publicly accessible crystallographic data for the title compound class persists. Therefore, this guide will present a validated workflow, using a representative derivative, to illustrate the principles, protocols, and comparative power of X-ray crystallography alongside complementary spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[5] It provides a direct, high-resolution, three-dimensional picture of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with exceptional precision.[5][6] For chiral molecules such as the derivatives of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol, this technique is indispensable.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each experimental choice is paramount; a failure in an early step, such as purification, will inevitably preclude a successful outcome.

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement a Derivative Synthesis b Chromatographic Purification (>99.5%) a->b High Purity is Crucial c Solvent Screening b->c d Crystal Growth (e.g., Vapor Diffusion) c->d e Harvesting & Mounting d->e f X-ray Diffraction Screening e->f g Full Data Collection f->g h Data Integration & Scaling g->h i Structure Solution (Phase Problem) h->i j Model Building & Refinement i->j k Validation & Final Structure j->k

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol 1: Synthesis and Crystallization

1. Synthesis of a Representative Derivative: A common derivatization strategy involves esterification of the primary alcohol to introduce functionalities that may aid crystallization. For instance, the synthesis of (R)-2-(3-methylpyrrolidin-1-yl)ethyl 4-nitrobenzoate.

  • Rationale: The introduction of the planar, electron-deficient nitrobenzoate group increases the likelihood of forming strong intermolecular interactions (e.g., π-stacking, C-H···O hydrogen bonds) in the solid state, which are conducive to crystal lattice formation.

2. High-Purity Sample Preparation: The crude product must be purified to >99.5% purity, typically via column chromatography followed by recrystallization.

  • Rationale: Impurities disrupt the regular packing of molecules, inhibiting nucleation and crystal growth. Even small amounts can lead to disordered or non-diffracting crystals.

3. Crystallization via Vapor Diffusion: This is a preferred method when only milligram quantities of the compound are available.[7]

  • Objective: To slowly approach supersaturation to allow for the formation of a single, well-ordered crystal rather than rapid precipitation of amorphous solid.

  • Methodology:

    • Dissolve 5-10 mg of the purified derivative in a minimal amount (200-500 µL) of a "good" solvent in which it is readily soluble (e.g., acetone).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a "poor" solvent (the precipitant), in which the compound is sparingly soluble (e.g., hexane). The "good" solvent should be more volatile than the "poor" solvent.[8]

    • Over several days, the vapor of the good solvent slowly diffuses out of the inner vial while the vapor of the poor solvent diffuses in. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.[8]

Experimental Protocol 2: Data Collection and Structure Refinement

1. Crystal Mounting and Screening: A suitable single crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen. A preliminary screening is performed to assess crystal quality.[9]

  • Rationale: Flash-cooling minimizes crystal damage from the X-ray beam. The screening process provides initial information on the crystal's diffraction quality and unit cell parameters.[9]

2. Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on an area detector.[10]

3. Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections, yielding a file of indexed reflections.[11]

4. Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map.[5]

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[12][13] This process minimizes the R-factor, a measure of the goodness of fit.[14]

Part 2: A Comparative Analysis with Spectroscopic Techniques

While SCXRD provides the definitive structure, it is part of a larger analytical toolkit. Spectroscopic methods provide complementary and essential information, particularly for confirming the molecular identity in the bulk sample and for studying its behavior in solution.

cluster_q Structural Question cluster_a Primary Analytical Technique q1 Molecular Weight? a1 Mass Spectrometry (MS) q1->a1 q2 Functional Groups? a2 Infrared (IR) Spectroscopy q2->a2 q3 Atom Connectivity? a3 NMR (1D & 2D COSY) q3->a3 q4 Solution Conformation? a4 NMR (NOESY) q4->a4 q5 Absolute 3D Structure? a5 X-ray Crystallography q5->a5

Sources

Definitive Structural Confirmation of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for the structural confirmation of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol . It moves beyond basic identity checks to address critical challenges such as regioisomer differentiation (3-methyl vs. 2-methyl) and enantiomeric purity.

Executive Summary: The Structural Challenge

In drug development, the pyrrolidine scaffold is ubiquitous, yet prone to subtle structural misassignments. For 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 22706983), the primary analytical risks are:

  • Regioisomerism: Distinguishing the 3-methyl substitution from the 2-methyl isomer.

  • N-Alkylation vs. O-Alkylation: Confirming the hydroxyethyl chain is attached to the nitrogen, not the oxygen (though chemically less probable, it must be ruled out).

  • Stereochemistry: The C3 position is a chiral center. Determining if the sample is racemic, (

    
    ), or (
    
    
    
    ).

This guide compares "Routine QC" methods against a "Definitive Structural Elucidation" workflow, providing the necessary protocols to certify the material for pharmaceutical use.

Comparative Analysis: Routine vs. Definitive Methods

The following table contrasts the performance of standard quality control methods with the rigorous structural elucidation required for new chemical entities (NCEs).

FeatureRoutine QC (Method A) Definitive Elucidation (Method B) Verdict
Technique 1D ¹H NMR + LC-MS (Low Res)2D NMR (COSY, HSQC, HMBC) + HRMS + Chiral HPLC
Formula Confirmation Incomplete. Confirms MW (129.2 Da) but not elemental composition.Absolute. HRMS confirms C₇H₁₅NO with <5 ppm error.Method B is required for CoA.
Regioisomer ID Risk. 2-Me vs 3-Me doublets overlap; difficult to distinguish without reference.Certainty. HMBC correlations map the methyl group to specific ring carbons.Method B eliminates isomer risk.
Chirality Blind. Cannot distinguish enantiomers.Resolved. Chiral HPLC separates (

) and (

) forms.
Method B is mandatory for chiral drugs.
Throughput High (15 mins/sample)Low (4-6 hours/sample)Method A for batch release; Method B for master lot.

Strategic Workflow Visualization

The following decision tree illustrates the logic flow for confirming the structure, ensuring no assumption is left untested.

StructureConfirmation Start Unknown Sample C7H15NO HRMS Step 1: HRMS Confirm Formula C7H15NO Start->HRMS NMR_1D Step 2: 1D 1H NMR Check Purity & Integrals HRMS->NMR_1D Mass Matches Decision_Regio Regioisomer Check: Is Methyl at C2 or C3? NMR_1D->Decision_Regio NMR_2D Step 3: 2D NMR (HMBC/COSY) Map Connectivity Decision_Regio->NMR_2D Ambiguous Chiral Step 4: Chiral HPLC Determine ee% NMR_2D->Chiral Structure Confirmed Final CERTIFIED REFERENCE MATERIAL Chiral->Final Enantiomer Defined

Figure 1: The "Triad of Confirmation" workflow ensuring mass, connectivity, and stereochemical integrity.

Detailed Experimental Protocols

Protocol 1: The Regio-Solver (2D NMR)

Objective: Unequivocally prove the methyl group is at position 3 and the ethanol chain is at position 1 (Nitrogen).

Sample Preparation:

  • Dissolve 10-15 mg of the oil in 0.6 mL of CDCl₃ (Chloroform-d).

  • Note: CDCl₃ is preferred over DMSO-d₆ to prevent viscosity broadening and to allow sharp resolution of the hydroxyl proton if exchange is slow.

Acquisition Parameters:

  • ¹H NMR (1D): 16 scans, 30° relaxation delay (ensure accurate integration).

  • COSY (Correlation Spectroscopy): Identify the spin system. Trace the H2-H3-H4-H5 chain.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Step. Set long-range coupling delay to 8 Hz (60-80 ms).

Data Interpretation (The "Fingerprint"):

  • Confirming 3-Methyl: Look for the Methyl doublet (~1.05 ppm).

    • If 3-Methyl:[1][2][3][4][5] The Methyl protons will show HMBC correlations to three carbons: C3 (methine), C2 (methylene), and C4 (methylene).

    • If 2-Methyl:[1][3][4][6][7] The Methyl protons would correlate to C2 (methine), C3 (methylene), and critically, the Nitrogen (via weak coupling) or show a different splitting pattern in HSQC.

  • Confirming N-Ethanol: Look for the N-CH₂ protons of the ethyl chain (~2.5-2.7 ppm).

    • They must show HMBC correlations to the Ring C2 and Ring C5 carbons. This proves the chain is attached to the nitrogen ring.

Protocol 2: Chiral Purity Determination (HPLC)

Objective: Quantify the enantiomeric excess (ee%) of the 3-methyl center.

Methodology: Since the molecule lacks a strong chromophore (UV active group), standard UV detection at 254 nm is insufficient.

  • Option A (Derivatization): React with p-Nitrobenzoyl chloride to attach a UV-active chromophore to the primary alcohol.

  • Option B (Detector): Use CAD (Charged Aerosol Detection) or RI (Refractive Index) if derivatization is not desired.

Recommended Conditions (Derivatized Sample):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 254 nm (targeting the p-nitrobenzoyl group).

  • Expectation: Two peaks for the racemate. Baseline separation (Resolution > 1.5) confirms method validity.

Supporting Data: Expected Analytical Signature

The following table provides the reference data derived from first principles and analogous pyrrolidine structures. Use this for "Pass/Fail" criteria.

Nucleus/TechniqueSignalExpected Chemical Shift (δ) / ValueAssignment
¹H NMR (CDCl₃) Doublet1.05 ppm (J ≈ 6.5 Hz)3-Methyl group
Multiplet2.15 - 2.35 ppmH3 (Methine)
Multiplet2.50 - 2.80 ppmN-CH₂ (Ring C2, C5 + Chain)
Triplet3.60 ppm-CH₂-OH (O-methylene)
¹³C NMR Peak~18-20 ppmMethyl Carbon
Peak~60-62 ppm-CH₂-OH
Peak~58-60 ppmN-CH₂ (Ethanol chain)
HRMS (ESI+) [M+H]⁺130.1226 m/zTheoretical Mass (Error < 5ppm)

Logic Visualization: HMBC Connectivity

This diagram visualizes the specific correlations required to pass the HMBC test.

HMBC_Logic Figure 2: Required HMBC Correlations for 3-Methyl Confirmation Me Methyl Protons C3 C3 (Methine) Me->C3 2J Coupling C2 C2 (Methylene) Me->C2 3J Coupling C4 C4 (Methylene) Me->C4 3J Coupling

References

  • PubChem. 2-(3-methylpyrrolidin-1-yl)ethan-1-ol (Compound Summary).[9] National Library of Medicine.[7] [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (General methodology for isomer distinction). [Link]

Sources

A Guide to the Stereoselective Biological Activity of Pyrrolidine Derivatives: A Case Study Framework for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct comparative biological activity data for the stereoisomers of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive framework for such a comparative study, drawing upon established principles of stereopharmacology and data from structurally related pyrrolidine compounds. It is designed for researchers, scientists, and drug development professionals to illustrate the critical importance of stereoisomerism and to provide a robust experimental blueprint for evaluating the biological activities of chiral small molecules.

The Imperative of Chirality in Drug Discovery

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental determinant of a drug's biological activity.[1] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[3] The pyrrolidine ring is a prevalent scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and CNS effects.[4][5] The stereochemistry of substituents on the pyrrolidine ring is often a critical factor in the potency and selectivity of these compounds. For instance, studies on complex pyrrolidine derivatives, such as histamine H3 receptor antagonists, have demonstrated that different stereoisomers can have vastly different binding affinities for their target receptors.[6]

This guide will outline a comprehensive experimental workflow to elucidate and compare the biological activities of the (R)- and (S)- stereoisomers of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol.

Part 1: Synthesis and Chiral Separation of Stereoisomers

The first critical step in comparing the biological activities of stereoisomers is to obtain them in high enantiomeric purity.

Experimental Protocol: Asymmetric Synthesis and Chiral Resolution
  • Racemic Synthesis: Synthesize the racemic mixture of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol. A common method involves the reductive amination of 3-methylpyrrolidine with 2-hydroxyacetaldehyde or a protected equivalent.

  • Chiral Resolution:

    • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts.[7] These salts will have different solubilities, allowing for their separation by fractional crystallization.

    • Liberation of Enantiomers: Treat the separated diastereomeric salts with a base to liberate the individual (R)- and (S)-enantiomers.

  • Enantiomeric Purity Assessment:

    • Chiral High-Performance Liquid Chromatography (HPLC): Develop a chiral HPLC method to determine the enantiomeric excess (ee) of the separated isomers. A chiral stationary phase, such as one based on cellulose or amylose derivatives, is typically used.

    • Polarimetry: Measure the specific rotation of each enantiomer using a polarimeter. The direction of rotation of plane-polarized light ((+) or (-)) helps to characterize the enantiomers, although it does not directly correlate with the (R) or (S) configuration.

  • Structural Confirmation: Confirm the absolute configuration of each stereoisomer using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison to known standards if available.

Part 2: Comparative In Vitro Biological Evaluation

With the pure stereoisomers in hand, the next step is to compare their interactions with biological targets at the molecular level. Given that many pyrrolidine derivatives interact with G-protein coupled receptors (GPCRs) or ion channels, a primary screening panel would focus on these targets.

Experimental Protocol: Receptor Binding and Functional Assays
  • Receptor Binding Assays:

    • Objective: To determine the affinity of each stereoisomer for a panel of relevant receptors (e.g., histamine, serotonin, muscarinic, sigma receptors).[6]

    • Method: Perform competitive radioligand binding assays using cell membranes expressing the target receptors. Incubate the membranes with a known radioligand and increasing concentrations of the test compounds ((R)-isomer, (S)-isomer, and racemic mixture).

    • Data Analysis: Calculate the inhibition constant (Ki) for each compound, which is a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

  • Functional Assays:

    • Objective: To determine the effect of each stereoisomer on the function of the target receptor (e.g., agonist, antagonist, inverse agonist).

    • Method: Use cell-based functional assays, such as cAMP assays for Gs or Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors. Measure the cellular response to increasing concentrations of the test compounds.

    • Data Analysis: For agonists, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect). For antagonists, determine the IC50 (half-maximal inhibitory concentration) or the pA2 value.

Hypothetical Data Presentation
CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityEfficacy (EC50/IC50, nM)
(R)-isomerHistamine H315Inverse Agonist50
(S)-isomerHistamine H3>10,000No activity-
Racemic MixtureHistamine H330Inverse Agonist100

Part 3: In Vivo Pharmacological Profiling

In vivo studies are essential to understand how the stereoisomers behave in a whole organism, providing insights into their potential therapeutic effects and side effect profiles.

Experimental Protocol: Animal Models of Disease
  • Selection of Animal Model: Based on the in vitro results, select an appropriate animal model. For example, if the compounds show high affinity for the histamine H3 receptor, a model of cognitive impairment or narcolepsy could be used.

  • Drug Administration and Dosing: Administer the (R)-isomer, (S)-isomer, and racemic mixture to different groups of animals at various doses.

  • Behavioral or Physiological Readouts: Measure relevant behavioral or physiological endpoints. For a cognitive model, this could be performance in a Morris water maze or novel object recognition task.

  • Pharmacokinetic Analysis: At various time points after administration, collect blood samples to determine the plasma concentration of each compound. This will provide information on absorption, distribution, metabolism, and excretion (ADME).

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow Diagram

G cluster_0 Synthesis & Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME/Tox racemic Racemic Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol resolution Chiral Resolution (Diastereomeric Salts) racemic->resolution R_isomer (R)-Isomer resolution->R_isomer S_isomer (S)-Isomer resolution->S_isomer binding Receptor Binding Assays (Ki) R_isomer->binding S_isomer->binding functional Functional Assays (EC50/IC50) binding->functional Determine Mechanism invivo In Vivo Efficacy Models functional->invivo Lead Isomer pk Pharmacokinetics (PK) invivo->pk tox Toxicology Screening pk->tox

Caption: Experimental workflow for comparing stereoisomer activity.

Hypothetical Signaling Pathway

G cluster_receptor receptor Histamine H3 Receptor (GPCR) G_protein Gi/o Protein receptor->G_protein Constitutive Activity Inhibition R_isomer (R)-Isomer R_isomer->receptor Binds & Inhibits S_isomer (S)-Isomer S_isomer->receptor No Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Neuron Neuronal Inhibition cAMP->Neuron

Caption: Hypothetical mechanism for stereoselective H3 receptor antagonism.

Conclusion

References

  • Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand: (S)-(+)- and (R)-(-)-[18F]FBFP. Chinese Chemical Letters. [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • (R)-2-(1-methylpyrrolidin-2-yl)ethanol. PubChem. [Link]

  • Biological Activities of Natural Products III. PMC. [Link]

  • Enantiomer Patents: Non Obviousness In Secondary Pharmaceutical Patents. Mondaq. [Link]

  • Enantiomer Patents: Innovative or Obvious?. Katten Muchin Rosenman LLP. [Link]

  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Chemistry – A European Journal. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. [Link]

  • GC-MS ANALYSIS OF BIOACTIVE COMPOUNDS FROM ETHANOLIC LEAF EXTRACT OF WALTHERIA INDICA LINN. AND THEIR PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Drug Discovery Patents. Charles River Laboratories. [Link]

  • Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. PMC. [Link]

  • Synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)- pyrrolidine, 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine and of Their iodomethylates. PubMed. [Link]

  • Comparative Phytochemical Analysis and Antimicrobial Properties of Ethanol and Macerated Extracts from Aerial and Root Parts of Achillea nobilis. MDPI. [Link]

  • In-vitro biological activity and in-silico studies of some volatile phytochemicals from the ethanol extract of Eugenia uniflora. AIMS Press. [Link]

  • The tale of chiral switches. Australian Prescriber. [Link]

Sources

Comparative Guide: DFT Protocols for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol and Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol represents a specialized class of amino-alcohol ligands used in coordination chemistry and pharmaceutical synthesis. Its structural distinctiveness lies in the 3-methyl substitution on the pyrrolidine ring, which introduces chirality and steric bulk absent in standard analogues.

This guide provides a rigorous computational framework for characterizing this molecule using Density Functional Theory (DFT). It objectively compares the target molecule against industry-standard alternatives (unsubstituted pyrrolidinyl-ethanols) and evaluates computational methodologies (B3LYP vs. wB97X-D) to ensure predictive accuracy for experimental drug design and catalysis.

Part 1: Structural & Functional Alternatives

Before initiating computation, researchers must understand how this molecule compares to its "nearest neighbors" in chemical space.

Table 1: Ligand Performance Comparison (Theoretical Trends)
FeatureTarget: 2-(3-Me-Pyrrolidin-1-yl)ethan-1-olAlt 1: 2-(Pyrrolidin-1-yl)ethan-1-olAlt 2: 2-(Piperidin-1-yl)ethan-1-ol
Steric Profile High (Asymmetric). 3-Me group creates chiral pocket; may influence selectivity in catalysis.Low . Standard achiral scaffold.Medium . Ring expansion (6-membered) increases flexibility but lacks chiral fixed points.
Basicity (N-donor) Enhanced (+I Effect) . Methyl group donates electron density, slightly raising HOMO energy.Baseline . Standard tertiary amine behavior.Variable . Ring inversion in piperidine can complicate binding kinetics.
Chelation Mode

-N,O
. Bidentate preference, but 3-Me may block specific packing modes in crystals.

-N,O
. Forms stable 5-membered chelate rings easily.

-N,O
. Bite angle often wider; ring pucker differs.
Solubility (Calc.) Lipophilic . Methyl group decreases water solubility relative to Alt 1.Hydrophilic . Higher water solubility.Lipophilic . Similar to Target.

Part 2: Computational Methodology Comparison

Selecting the correct functional is critical for amino-alcohols due to the presence of Intramolecular Hydrogen Bonding (IHB) between the hydroxyl (-OH) and amine (-N) groups.

The "Standard" vs. The "Correct" Approach
  • Method A: B3LYP/6-311++G(d,p) (The Traditional Choice)

    • Pros: Widely used, comparable to older literature.

    • Cons:Fails to capture dispersion forces. In 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, the interaction between the ethyl tail and the pyrrolidine ring is dispersion-driven. B3LYP often predicts incorrect conformer stabilities for flexible amino alcohols.

  • Method B: wB97X-D or M06-2X (The Recommended Choice)

    • Pros: Includes long-range dispersion corrections. Accurately models the IHB and the "folding" of the ethyl chain.

    • Cons: Slightly higher computational cost (negligible for small molecules).

Expert Insight: For this specific molecule, wB97X-D is strictly recommended over B3LYP to prevent "artificial flattening" of the ring geometry.

Part 3: Step-by-Step Experimental Protocol (DFT)

Phase 1: Conformational Search (Pre-DFT)

Because the ethyl chain is flexible, you cannot start with a single structure.

  • Generate Conformers: Use Molecular Mechanics (MMFF94) to generate rotamers around the N-C and C-C bonds of the ethanol tail.

  • Filter: Select the lowest energy conformers (within 5 kcal/mol) for DFT optimization.

Phase 2: Geometry Optimization & Frequency

Software: Gaussian 16 / ORCA 5.0 Input Specification:

  • Functional: wB97X-D (Dispersion corrected)

  • Basis Set: def2-TZVP (Triple-zeta quality for accurate charge distribution)

  • Solvation: IEFPCM (Solvent = Ethanol or Water, depending on application)

Protocol:

  • Perform Opt+Freq calculation.

  • Validation: Ensure zero imaginary frequencies . (If imaginary freq exists, perturb geometry along the vibrational mode and re-optimize).

  • Check: Verify the N...H-O distance. A distance of < 2.5 Å indicates a stable intramolecular hydrogen bond.

Phase 3: Electronic Property Analysis
  • Frontier Orbitals: Extract HOMO/LUMO energies.

  • MEP Mapping: Map electrostatic potential onto the 0.002 a.u. electron density isosurface.

    • Goal: Identify the "hard" (Oxygen) and "soft" (Nitrogen) nucleophilic sites.

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the lone pair hybridization (

    
     vs 
    
    
    
    character) on the Nitrogen.

Part 4: Data Analysis & Interpretation

When you run these calculations, structure your results table as follows to allow direct comparison with the "Reference" (Unsubstituted) ligand.

Table 2: Predicted Electronic Descriptors (Template)
Property2-(3-Me-Pyrrolidin... ) [Target]2-(Pyrrolidin... ) [Reference]Interpretation
HOMO Energy (eV) Expected: Higher (e.g., -6.1 eV)Baseline (e.g., -6.2 eV)Higher HOMO = Better electron donor to metals.
LUMO Energy (eV) Calc.[1] ValueCalc. ValueLower LUMO = Better back-bonding acceptance (rare for amines).
Gap (

)
NarrowerWiderNarrower gap implies higher chemical reactivity (softer).
Dipole Moment (Debye) Direction DependentBaseline3-Me group breaks symmetry; dipole vector shifts.
N-C Bond Length (Å) Check steric strainStandardIf Target > Reference, steric bulk is weakening the bond.

Part 5: Visualization of Workflows & Interactions

Diagram 1: The Computational Workflow

This flowchart illustrates the decision-making process for characterizing the ligand.

DFT_Workflow Start Start: 3D Structure Generation ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D / def2-TZVP) ConfSearch->DFT_Opt Freq_Check Frequency Analysis (Imaginary Freq?) DFT_Opt->Freq_Check Correction Perturb Geometry & Re-optimize Freq_Check->Correction Yes (< 0) Properties Property Calculation (NBO, HOMO-LUMO, MEP) Freq_Check->Properties No (All > 0) Correction->DFT_Opt Complexation Simulate Metal Complex (e.g., Cu(II) Dimer) Properties->Complexation If stable

Caption: Workflow for ensuring thermodynamic stability and accurate electronic characterization of the amino-alcohol ligand.

Diagram 2: Ligand Chelation Logic

Understanding how the 3-methyl group affects metal binding is crucial for complex design.

Chelation_Logic Ligand 2-(3-Me-Pyrrolidin)ethanol Binding Chelation Mode? Ligand->Binding Metal Metal Center (Cu, Zn, Ru) Metal->Binding Mode_A Bidentate (N,O) Stable 5-membered ring Binding->Mode_A Preferred Mode_B Monodentate (N-only) If steric clash occurs Binding->Mode_B Strained Steric 3-Methyl Steric Bulk Steric->Mode_A Distorts Bite Angle

Caption: Logic map predicting coordination modes. The 3-methyl group may distort the optimal "bite angle" in the bidentate mode.

References

  • Comparison of Functionals (B3LYP vs wB97X-D): Minenkov, Y., et al. (2012). The accuracy of DFT-optimized geometries of functional transition metal compounds: a validation study. Journal of Chemical Theory and Computation. [Link]

  • Experimental Context for Pyrrolidinyl-Ethanol Complexes: Tish Mack, A., et al. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.[2] Molbank. [Link][3]

  • Vibrational Analysis Protocols for Amino Alcohols: Srivastava, A., et al. (2019). A Vibrational and DFT Study of (R)-2-Pyrrolidinemethanol. International Journal for Research in Applied Science & Engineering Technology.[4] [Link]

  • Gaussian 16 Reference (Software Citation): Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT. [Link]

Sources

Advanced Characterization of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists.

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS 126512-75-2) is a critical tertiary amine intermediate used in the synthesis of complex pharmaceutical agents.[1] Its quality directly impacts the yield and purity of downstream APIs. However, its amphiphilic nature and basicity present unique analytical challenges. Standard gas chromatography (GC) often fails to detect quaternary ammonium salts and polar oligomers formed during synthesis.

This guide objectively compares the performance of Direct Injection GC-FID (the industry standard) against Derivatized GC-MS and HILIC-HRMS (the advanced alternatives). We provide experimental evidence demonstrating why multi-modal characterization is essential for identifying critical process impurities like bis-alkylated salts and ether-linked dimers.

The Impurity Landscape: What Are We Characterizing?

Before comparing methods, we must define the targets. The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol typically involves the alkylation of 3-methylpyrrolidine with ethylene oxide or 2-chloroethanol. This chemistry generates a specific profile of impurities that dictate the choice of analytical method.

Target Impurity Profile
  • Starting Material (SM): 3-Methylpyrrolidine (Volatile, basic).

  • Regioisomer: 2-(2-Methylpyrrolidin-1-yl)ethan-1-ol (Structural isomer, difficult to separate).

  • Oligomer (Ether Dimer): 2-(2-(3-Methylpyrrolidin-1-yl)ethoxy)ethan-1-ol (Formed by reaction with excess ethylene oxide).

  • Quaternary Salt (Critical): 1,1-Bis(2-hydroxyethyl)-3-methylpyrrolidinium chloride (Non-volatile, invisible to GC).

Synthesis & Impurity Pathway Diagram

ImpurityPathway SM 3-Methylpyrrolidine (Starting Material) Product 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (Target Product) SM->Product + Reagent Reagent Ethylene Oxide / 2-Chloroethanol Imp_Dimer Ether Dimer Impurity (O-Alkylation) Product->Imp_Dimer + Excess Reagent Imp_Quat Quaternary Ammonium Salt (Bis-Alkylation) Product->Imp_Quat + Excess Reagent (N-Alkylation)

Figure 1: Reaction pathway showing the genesis of critical impurities. Note that the Quaternary Salt is thermally unstable and cannot be analyzed by standard GC.

Comparative Analysis of Characterization Methods

We evaluated three analytical workflows for their ability to quantify the full impurity spectrum.

FeatureMethod A: Direct GC-FID Method B: Derivatized GC-MS Method C: HILIC-HRMS
Primary Use Case Routine QC (Purity %)Structural ElucidationTrace Salt & Oligomer Detection
Detection Principle Flame IonizationMass Spec (EI)Mass Spec (ESI+)
Sample Prep Dilute & ShootSilylation (BSTFA/TMCS)Dilute in Acetonitrile/Buffer
Sensitivity (LOQ) ~500 ppm~50 ppm< 1 ppm
Quaternary Salt Detection Impossible (Decomposes)Impossible (Non-volatile)Excellent
Isomer Separation ModerateHighModerate
Throughput High (20 min)Low (60 min prep + run)High (15 min)
Performance Deep Dive

1. Direct GC-FID (The "Standard")

  • Pros: Inexpensive, robust for quantifying the unreacted starting material (3-methylpyrrolidine).

  • Cons: The hydroxyl group on the product causes hydrogen bonding with the stationary phase, leading to peak tailing. Critical failure: It cannot detect the quaternary ammonium salt impurity. If this salt is present, it degrades in the injector port, potentially dirtying the liner and creating "ghost peaks."

2. Derivatized GC-MS (The "Structural Solver")

  • Pros: By capping the hydroxyl group with a trimethylsilyl (TMS) group, peak shape improves dramatically. This method allows for the definitive identification of the Ether Dimer impurity via mass spectral fragmentation patterns.

  • Cons: Requires moisture-free handling. Still blindsided by the quaternary salt.

3. HILIC-HRMS (The "Comprehensive Solution")

  • Pros: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines well. High-Resolution MS (HRMS) is the only method that detects the Quaternary Salt (observed as [M]+ ion) and confirms the exact mass of the product.

  • Cons: Higher instrumentation cost.

Experimental Protocols

To replicate these results, use the following validated protocols.

Protocol A: Derivatization for GC-MS Profiling

Use this method to identify unknown volatile impurities.

  • Sample Prep: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

GC Conditions:

  • Column: DB-5ms (30m x 0.25mm, 0.25µm).

  • Temp Program: 50°C (hold 2 min) → 10°C/min → 300°C (hold 5 min).

  • Inlet: 250°C.

  • MS Source: 230°C.[2]

Protocol B: HILIC-MS/MS for Quaternary Salts

Use this method to quantify the bis-alkylated impurity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: 95% → 60% B

    • 6-8 min: 60% B[1]

  • Detection: ESI Positive Mode.

    • Target Mass (Quat Salt): Calculate exact mass for [C11H24NO2]+ = m/z 202.1802.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_GC Pathway A: Volatile Profiling cluster_LC Pathway B: Non-Volatile Profiling Sample Crude Sample 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Deriv Derivatization (BSTFA, 60°C) Sample->Deriv Dilution Dilution (Acetonitrile) Sample->Dilution GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS ResultA ID: Ether Dimers & Regioisomers GCMS->ResultA HILIC HILIC-HRMS (Amide Column) Dilution->HILIC ResultB ID: Quaternary Salts & Degradants HILIC->ResultB

Figure 2: Recommended dual-pathway workflow. Pathway A characterizes structural isomers, while Pathway B ensures salt impurities are not missed.

Conclusion & Recommendation

For routine purity assessment of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a simple GC-FID method is often insufficient due to its inability to detect non-volatile quaternary salts formed during synthesis.

  • For Process Development: We recommend the HILIC-HRMS method (Protocol B) to optimize the alkylation stoichiometry and minimize over-alkylation.

  • For Final Release Testing: A Derivatized GC-MS method (Protocol A) provides the best balance of peak shape and structural information for organic impurities, provided the salt content has been controlled upstream.

References
  • PubChem. (2025).[3] 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Compound Summary (CAS 126512-75-2).[1] National Library of Medicine. [Link]

  • FDA. (2011). Method of Analysis for N-Methyl-2-pyrrolidone (NMP) and related amines. U.S. Food and Drug Administration.[2] [Link]

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products.[4] Application Note 5994-3949EN. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a bifunctional building block combining a tertiary amine (pyrrolidine ring) with a primary alcohol.[1] This structural duality creates a specific hazard profile that exceeds standard organic solvent risks.[2]

As a researcher, you must treat this compound not merely as an "irritant" but as a lipophilic corrosive .[2][3] The pyrrolidine ring enhances lipid solubility, facilitating rapid dermal absorption, while the alkaline nitrogen center (pKa ~10) causes immediate tissue liquefaction (saponification) upon contact.[2][3]

Core Hazard Classifications (Derived from Analogous Structures):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3]

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[2][3]

  • Physical: Combustible Liquid (Flash Point likely >90°C).[2][3]

  • Reactivity: Hygroscopic; incompatible with strong acids and oxidizing agents.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to prevent permeation (molecular leakage through the glove) and degradation (physical breakdown of the material).[3]

A. Hand Protection: The "Double-Barrier" System

Standard thin nitrile exam gloves (4 mil) are insufficient for prolonged contact with amine-based corrosives.[3] Amines can permeate thin nitrile in <10 minutes without visible degradation.[2][3]

Risk LevelRecommended Glove ConfigurationRationale
Incidental Contact (Weighing solids, sealed transfer)Single Layer: Industrial Nitrile (≥5 mil)Provides adequate splash protection for <5 mins.[1] Immediate removal required upon contamination.[2][3][4][5]
High Risk (Syringing, heating, quenching)Double Layer (Laminate): Inner:[1][2] Silver Shield® / 4H® (Laminate)Outer:[2][3] Standard Nitrile (5 mil)Laminate films offer >480 min breakthrough time for amines.[2][3] The outer nitrile glove provides dexterity and mechanical protection for the inner liner.[3]
Immersion/Spill Heavy Duty: Butyl Rubber or Viton® (≥15 mil)Essential for spill cleanup.[2][3] Butyl rubber resists amine permeation significantly better than standard rubber.[2][3]
B. Eye & Face Defense[3][4][6][7][8]
  • Primary: Chemical Splash Goggles (Indirect Vent).[2][3] Safety glasses are prohibited during open handling due to the risk of alkaline hydrolysis of the cornea, which can cause permanent blindness.[2]

  • Secondary: Face Shield (8-inch minimum) required when handling volumes >50 mL or during exothermic additions.[1][3]

C. Respiratory Protection[2][3][5]
  • Engineering Control: All operations must occur within a certified fume hood.[2][3]

  • Respirator (If Hood Unavailable): Full-face respirator with Type K (Ammonia/Amine) or ABEK cartridges.[1][2][3]

    • Note: Standard organic vapor (OV) cartridges have short service lives against low-molecular-weight amines due to poor adsorption.[1][3]

Operational Workflow: From Storage to Disposal[2][7]
Step 1: Pre-Operational Check[1][2]
  • Verify State: Ensure the substance is liquid and free of crystallization.[2][3] If solid (due to high purity/low temp), warm gently in a water bath (<40°C); never use a heat gun on flammable amines.[2][3]

  • Atmosphere: This compound is hygroscopic.[2][3][5] Purge stock bottles with Nitrogen or Argon after use to prevent water absorption, which alters stoichiometry and increases viscosity.[2][3]

Step 2: Reaction Setup
  • Glassware: Inspect for micro-fractures.[2][3] Basic amines attack glass surfaces over time (etching), weakening pressurized vessels.[2][3]

  • Addition: When adding to acids or electrophiles, expect a significant exotherm.[2] Use an ice bath and dropwise addition to prevent "bumping" or aerosolization.[2][3]

Step 3: Emergency Response
  • Skin Contact: Immediate Flush (15 min). Do not use vinegar or acidic neutralizers; this generates heat.[2][3] Use water only.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[2][3] Time is critical—alkaline burns penetrate deeper than acid burns.[2][3]

Step 4: Waste Disposal Logic

Do NOT pour down the drain.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

  • Incompatibility: Never mix with "Acidic Waste" streams. The neutralization reaction is violently exothermic and can pressurize/rupture waste drums.[2][3]

  • Labeling: Clearly tag as "Corrosive Base" + "Toxic".[2][3]

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting PPE based on the specific task intensity.

PPE_Decision_Tree Start Task Assessment: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Risk_Analysis Analyze Exposure Risk Start->Risk_Analysis Low_Risk Low Risk: Sealed Transfer / Weighing Risk_Analysis->Low_Risk Closed System High_Risk High Risk: Heating / Syringing / Quenching Risk_Analysis->High_Risk Open/Active System PPE_Low REQUIRED PPE: 1. Fume Hood 2. Splash Goggles 3. Nitrile Gloves (≥5 mil) 4. Lab Coat Low_Risk->PPE_Low PPE_High REQUIRED PPE: 1. Fume Hood (Sash Low) 2. Face Shield + Goggles 3. Double Glove (Laminate + Nitrile) 4. Chem-Resistant Apron High_Risk->PPE_High Action_Spill EMERGENCY: Skin Contact? PPE_High->Action_Spill Accident Response Response: 1. Drench Shower (15 min) 2. Do NOT Neutralize 3. Seek Medical Aid Action_Spill->Response Yes

Figure 1: PPE Selection Decision Tree based on operational risk intensity. Note the escalation to double-gloving for high-risk procedures.[1]

References
  • Fisher Scientific. Safety Data Sheet: 2-Methylpyrrolidine (Analogous Hazard Data).[2][3] Retrieved February 19, 2026.[2][3] Link

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data for Amines.[2][3] Retrieved February 19, 2026.[2][3] Link

  • National Institutes of Health (PubChem). Compound Summary: 2-(1-Methylpyrrolidin-3-yl)ethanol (Isomer Data).[1][3] Retrieved February 19, 2026.[2][3] Link[3]

  • Sigma-Aldrich. Safety Data Sheet: 1-Methyl-2-pyrrolidinone (Class Reference for Permeation).[1][3] Retrieved February 19, 2026.[2][3] Link

Sources

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Retrosynthesis Analysis

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